Fmoc-Asp-Oh
Description
Properties
CAS No. |
19062-05-4 |
|---|---|
Molecular Formula |
C19H17NO6 |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-Asp-OH: A Technical Guide for Synthetic Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH) is a pivotal building block in synthetic chemistry, most notably in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a base-labile α-amino protecting group and two carboxylic acid moieties, allows for the strategic incorporation of aspartic acid into peptide sequences. This guide provides an in-depth overview of its chemical properties, structure, and core applications.
Core Chemical Properties and Structure
This compound is a white to off-white crystalline powder. Its structure is defined by a central L-aspartic acid core, with the α-amino group protected by the bulky Fmoc group. This protection is stable to acidic conditions but readily cleaved by bases, forming the cornerstone of the orthogonal synthesis strategy in modern peptide chemistry.[1]
Structural Identifiers:
-
IUPAC Name: (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]butanedioic acid[2]
-
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[2]
Physicochemical Data:
The following table summarizes the key quantitative properties of this compound and its commonly used side-chain protected variant, Fmoc-Asp(OtBu)-OH. The tert-butyl (OtBu) ester is frequently employed to protect the β-carboxyl group, preventing side reactions during peptide chain elongation.
| Property | This compound | Fmoc-Asp(OtBu)-OH |
| Molecular Formula | C19H17NO6[2] | C23H25NO6[4] |
| Molecular Weight | 355.34 g/mol [2] | 411.45 g/mol [4] |
| Appearance | White to off-white powder | White to off-white solid |
| Melting Point | 197-199 °C | 148-150 °C (decomposes) |
| Solubility | Soluble in DMF, DMSO | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in the Fmoc/tBu strategy of SPPS.[1] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The process is cyclical, with each cycle adding one amino acid residue. The use of this compound requires careful consideration of its two carboxylic acid groups. The α-carboxyl group is activated for coupling to the free amine of the growing peptide chain, while the β-carboxyl group on the side chain must be protected (e.g., as a tert-butyl ester) to prevent undesired branching.
The logical workflow of a single coupling cycle in Fmoc SPPS is illustrated below.
Caption: Iterative workflow of a single amino acid addition cycle in Fmoc SPPS.
Experimental Protocols
Accurate and consistent experimental methodology is critical for successful peptide synthesis. Below is a standard protocol for the key steps involving an Fmoc-protected amino acid like Fmoc-Asp(OtBu)-OH in manual SPPS.
Protocol 1: Fmoc Group Deprotection
This procedure removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the next coupling step.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Solid Phase Peptide Synthesis vessel
-
Shaker or rocker
Methodology:
-
Resin Swelling: If starting from a dry resin, swell the peptide-resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 5 minutes at room temperature.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5-7 times to ensure complete removal of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
The resin is now ready for the subsequent amino acid coupling step.
Protocol 2: Amino Acid Coupling
This procedure describes the activation and coupling of the next Fmoc-amino acid to the newly deprotected N-terminal amine of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-Asp(OtBu)-OH (or other desired Fmoc-amino acid)
-
Coupling/Activating Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
Methodology:
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.
-
Activation: Add DIPEA (6-8 equivalents) to the amino acid solution. The solution may change color, indicating activation. Allow the activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction time may vary depending on the specific amino acids being coupled.
-
Washing: Drain the coupling solution from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Signaling Pathways and Logical Relationships
The core logical relationship in using this compound revolves around the principle of orthogonal protection . This strategy is fundamental to multi-step organic synthesis, particularly in peptide chemistry. It allows for the selective removal of one type of protecting group in the presence of others.
Caption: Orthogonal protection strategy using Fmoc and t-Butyl groups.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Aspartic Acid Derivatives
This technical guide offers a comprehensive overview of the synthesis and purification methods for N-α-Fmoc-L-aspartic acid (Fmoc-Asp-OH) derivatives, primarily focusing on the widely used Fmoc-Asp(OtBu)-OH. It is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development. This document details common synthetic routes, purification protocols, and strategies to mitigate the critical side reaction of aspartimide formation during solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-Asp(OtBu)-OH
The most common strategy for preparing Fmoc-Asp(OtBu)-OH involves the selective protection of the α-amino group of L-aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH). The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced using an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[1][2]
This protocol describes a general procedure for the N-terminal Fmoc protection of L-aspartic acid β-tert-butyl ester.
-
Dissolution: Dissolve L-aspartic acid 4-tert-butyl ester in a suitable solvent mixture, such as aqueous acetone (B3395972) or dioxane, containing a mild base like sodium bicarbonate or sodium carbonate to maintain a basic pH.
-
Reaction: Cool the solution in an ice bath. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the organic solvent dropwise while vigorously stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
-
Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification: Acidify the aqueous layer to a pH of approximately 2-3 using a cold, dilute acid (e.g., 1M HCl or KHSO₄). This will precipitate the Fmoc-Asp(OtBu)-OH product.
-
Isolation: Collect the white precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Caption: General workflow for the synthesis of Fmoc-Asp(OtBu)-OH.
Purification Methods
Ensuring the high purity of Fmoc-Asp(OtBu)-OH is critical, as impurities can lead to the formation of deletion or modified sequences in the final peptide.[1][3]
Recrystallization is a common and effective method for purifying the crude product.[4] Toluene (B28343) is often used as the solvent for this process.[5]
-
Dissolution: Place the crude Fmoc-Asp(OtBu)-OH (e.g., 100g) in a flask and add toluene (e.g., 600ml).[5]
-
Heating: Raise the temperature of the mixture to 50°C and stir for approximately one hour to ensure complete dissolution.[5]
-
Cooling & Crystallization: Slowly cool the solution to room temperature (e.g., 30±5°C) and continue stirring for about two hours to allow for the formation of crystals.[5]
-
Isolation: Filter the crystalline solid and wash the cake with a small amount of cold toluene.[5]
-
Drying: Dry the purified product under vacuum at 50°C to yield high-purity Fmoc-Asp(OtBu)-OH.[5]
Caption: Workflow for the purification of Fmoc-Asp(OtBu)-OH via recrystallization.
While less common for the amino acid building block itself, preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for ultimate purification if required. The principles are similar to those used for peptide purification, employing a C18 stationary phase with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[6][7]
A Critical Challenge: Aspartimide Formation
The most significant side reaction associated with Asp-containing peptides during Fmoc-SPPS is aspartimide formation.[8][9] This base-catalyzed intramolecular cyclization occurs during the piperidine-mediated Fmoc deprotection step, leading to impurities such as α- and β-peptides, as well as racemized products, which are often difficult to separate from the target peptide.[8][9][10]
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc deprotection.
Several strategies exist to minimize aspartimide formation:
-
Modified Deprotection: Using a weaker base or adding 0.1 M HOBt to the 20% piperidine (B6355638)/DMF deprotection solution can suppress the side reaction.[6]
-
Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups can sterically hinder the cyclization. Comparative studies show that groups like 3-methyl-3-pentyl (OMpe) and especially 2-phenyl-2-propyl (OPhp or OBno) significantly reduce aspartimide formation compared to tert-butyl (OtBu).[9]
| Protecting Group | Peptide Sequence | Aspartimide Formation (% per cycle) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | VKDNYI | 1.34 | 11.5 |
| Fmoc-Asp(OMpe)-OH | VKDNYI | 0.44 | 4.8 |
| Fmoc-Asp(OBno)-OH | VKDNYI | <0.01 | 0.6 |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 5.30 | 38.6 |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 2.10 | 20.3 |
| Fmoc-Asp(OBno)-OH | VKDGYI | 0.10 | 2.0 |
| Data derived from stress tests involving prolonged piperidine treatment of model scorpion toxin II peptides.[9] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OH is a fundamental building block in Fmoc/tBu-based SPPS.[2] The purity of the input amino acid derivative directly impacts the purity of the final crude peptide.[3]
| Purity of Fmoc-Amino Acids Used | Final Crude Peptide Purity |
| Standard (Unpurified) | 53.49% |
| Purified by Recrystallization | 68.08% |
| Data from the synthesis of Glucagon, demonstrating the impact of starting material purity.[3] |
This protocol outlines a standard cycle for coupling Fmoc-Asp(OtBu)-OH onto a resin-bound peptide chain.
-
Resin Preparation: Swell the solid support resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[11]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3-5 minutes, drain, and repeat for an additional 10-15 minutes to ensure complete removal of the N-terminal Fmoc group from the growing peptide chain.[7][11]
-
Washing: Thoroughly wash the resin with DMF (e.g., 5-7 times) to remove all traces of piperidine.[12]
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents) with a coupling agent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in DMF for several minutes.[13]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-4 hours. Monitor the reaction for completion using a qualitative method like the Kaiser test.[11][12]
-
Final Washing: After coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove unreacted reagents.[11] The cycle is then repeated for the next amino acid.
Caption: A typical cycle for incorporating an Fmoc-amino acid in SPPS.
References
- 1. nbinno.com [nbinno.com]
- 2. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpamc.com [ajpamc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of Fmoc-Asp-OH in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the solubility of this protected amino acid is paramount for efficient peptide coupling reactions, optimizing reaction conditions, and ensuring the successful synthesis of target peptides. This document summarizes available solubility data, provides a detailed experimental protocol for determining solubility, and illustrates key experimental workflows.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. Solubility is often determined empirically for specific applications and can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of water. However, based on available information and the general behavior of Fmoc-protected amino acids, the following provides a summary of known solubility characteristics.
It is important to note that while this compound itself has limited quantitative data, its derivatives, which are also widely used in peptide synthesis, offer some insight. For instance, the side-chain protected derivative, Fmoc-Asp(OtBu)-OH, exhibits high solubility in Dimethyl Sulfoxide (DMSO) at 200 mg/mL[1].
| Solvent | Chemical Class | This compound Solubility | Notes |
| Water | Protic | Soluble[2][3] | Solubility is pH-dependent. |
| 1% Acetic Acid (aq) | Acidic Aqueous | Soluble[2][3] | The acidic nature aids in protonating the carboxyl groups, enhancing solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | Generally Soluble | A standard and effective solvent for dissolving Fmoc-amino acids in SPPS[4]. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally Soluble | Another common solvent for SPPS; the derivative Fmoc-Asp(OtBu)-OH is highly soluble (200 mg/mL)[1]. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Generally Soluble | Often used as an alternative to DMF in peptide synthesis[4]. |
| Tetrahydrofuran (THF) | Ethereal | Expected to have lower solubility | Less polar than DMF, DMSO, or NMP. |
| Acetonitrile (B52724) (ACN) | Nitrile | Expected to have moderate solubility | |
| Methanol (MeOH) | Protic (Alcohol) | Slightly Soluble | The derivative Fmoc-L-Aspartic acid 4-methyl ester is slightly soluble in Methanol. |
| Ethanol (EtOH) | Protic (Alcohol) | Expected to have low solubility | |
| Dichloromethane (DCM) | Chlorinated | Generally Soluble | A common solvent in peptide synthesis, particularly for washing steps[4]. |
| Chloroform | Chlorinated | Generally Soluble | The derivative Fmoc-Asp(OtBu)-OH is soluble in Chloroform. |
| Ethyl Acetate | Ester | Generally Soluble | The derivative Fmoc-Asp(OtBu)-OH is soluble in Ethyl Acetate. |
| Acetone | Ketone | Generally Soluble | The derivative Fmoc-Asp(OtBu)-OH is soluble in Acetone. |
Note: "Generally Soluble" indicates that while specific quantitative data for this compound is not available, these solvents are commonly and successfully used to dissolve Fmoc-amino acids for peptide synthesis, suggesting adequate solubility for these applications. The solubility of Fmoc-amino acids in the novel green solvent PolarClean has been reported to be generally high (>0.4 M), though a specific value for this compound is not provided[5].
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors that can influence its dissolution in a given solvent.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Determining Equilibrium Solubility
The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of this compound in an organic solvent. This method is considered the gold standard for thermodynamic solubility measurements[6].
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Solvent of interest (e.g., DMF, DMSO, etc., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Mobile phase for HPLC (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
3.2. Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform a series of dilutions of the stock solution to create a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials (perform in triplicate). An amount that ensures a visible excess of solid after equilibration is crucial.
-
Accurately add a known volume of the solvent of interest to each vial (e.g., 2 mL).
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration standards.
-
3.3. Quantification by HPLC
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm (the absorbance maximum for the Fmoc group).
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
Inject the prepared (filtered and diluted) samples from the solubility experiment.
-
Determine the peak area for this compound in each sample.
-
3.4. Data Analysis
-
Use the standard curve to determine the concentration of this compound in the diluted samples.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
The average concentration from the triplicate samples represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for the determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
A Technical Guide to the Stability and Storage of Fmoc-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-α-Fmoc-L-aspartic acid (Fmoc-Asp-OH) is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy.[1] The integrity of this reagent is paramount, as its degradation can lead to significant impurities, truncated sequences, and racemization, ultimately compromising the yield, purity, and biological activity of the final peptide product. This technical guide provides an in-depth analysis of the stability profile of this compound, outlines its primary degradation pathways, and offers comprehensive recommendations for its proper storage and handling. Furthermore, it details analytical methodologies for assessing its purity and stability, ensuring researchers can maintain the quality of this critical reagent for reliable and reproducible outcomes in peptide synthesis and drug development.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound is essential for its correct handling and application.
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid |
| Molecular Formula | C₁₉H₁₇NO₆[2][3] |
| Molecular Weight | 355.4 g/mol [2][3] |
| Appearance | White to off-white powder[4] |
| CAS Number | 119062-05-4[2] |
| Solubility | Soluble in water or 1% acetic acid[2][3] |
| Melting Point | 148-150 °C (decomposes) |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of nucleophiles.[4] While the solid compound is generally stable under recommended storage conditions, its stability becomes a critical concern in solution, especially under the conditions used in peptide synthesis.
Aspartimide Formation: The Primary Degradation Pathway
The most significant degradation pathway for Fmoc-Asp derivatives during SPPS is the base-catalyzed formation of an aspartimide intermediate.[4][5] This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain ester, forming a five-membered succinimide (B58015) ring.[4]
This side reaction is highly problematic for several reasons:
-
Chain Termination: The aspartimide ring is resistant to acylation, leading to truncated peptide sequences.[4]
-
Impurity Formation: The intermediate can be attacked by nucleophiles (e.g., piperidine, water) to form a mixture of α- and β-aspartyl peptides.[4]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, compromising the stereochemical integrity of the peptide.[4][6]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[5][7]
Caption: Base-catalyzed aspartimide formation from an Asp residue.
Hydrolytic Stability
In aqueous solutions, this compound is susceptible to hydrolysis, particularly at non-neutral pH.[4]
-
Acidic Conditions: Can lead to the cleavage of the Fmoc protecting group.[4]
-
Basic Conditions: Promote both Fmoc group cleavage and the problematic aspartimide formation.[4]
Photostability
Fmoc-protected amino acids are generally considered stable under ambient light. However, prolonged exposure to high-intensity UV light should be avoided as it can potentially lead to the degradation of the fluorenyl moiety.[4]
Recommended Storage and Handling
Proper storage and handling are critical to preserving the quality, purity, and shelf-life of this compound. Adherence to these conditions minimizes degradation and ensures reliable performance in synthesis.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C is commonly recommended for long-term storage.[2][3] Storage at 2-8°C is also cited.[1] | Low temperatures slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] | Reduces the risk of oxidative degradation and hydrolysis from atmospheric moisture.[4] |
| Moisture | Desiccate and keep container tightly closed in a dry, well-ventilated place.[8][9] | Protects against hydrolysis. |
| Light | Protect from light.[8] | Minimizes the risk of potential photochemical degradation.[4][8] |
Handling Guidelines
-
Solid Form: Handle in a dry environment, preferably in a glove box or under a stream of inert gas. Avoid handling in a humid environment.
-
Solutions: For solutions, especially stock solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] Use freshly prepared solutions for in vivo experiments.[10] It is not recommended to store solutions for long periods.[2]
Analytical Methods for Stability and Purity Assessment
Robust analytical methods are essential for assessing the initial purity of this compound and for monitoring its stability over time or under stress conditions.
Experimental Protocols
5.1.1 Purity and Stability Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of this compound and quantifying degradation products.[4]
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[4] |
| Mobile Phase B | 0.1% TFA in acetonitrile[4] |
| Gradient | A typical gradient runs from 5% to 95% Mobile Phase B over 20-30 minutes. Optimization is required for baseline separation.[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 265 nm and 301 nm (characteristic for the Fmoc group)[4] |
| Temperature | 25°C[4] |
5.1.2 Identification of Degradation Products via LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of degradation products, providing mass information that helps to confirm the identity of impurities observed in the HPLC chromatogram.[4]
5.1.3 Structural Confirmation via Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to help identify degradation products, especially when mass spectrometry data is ambiguous.[4]
Forced Degradation Studies Workflow
Forced degradation studies are performed to understand the stability of the molecule under stress conditions, which helps to identify potential degradation pathways.
Caption: A general workflow for forced degradation studies.
Conclusion
The chemical integrity of this compound is a critical determinant for the successful synthesis of high-quality peptides. The primary stability concern is its propensity to form aspartimide under the basic conditions inherent to Fmoc deprotection cycles in SPPS. This side reaction can lead to a host of impurities that are often difficult to remove.
To ensure the reliability and reproducibility of peptide synthesis, it is imperative to adhere to strict storage and handling protocols. This compound should be stored at low temperatures (-20°C), desiccated, protected from light, and under an inert atmosphere.[2][3][4][8] The implementation of robust analytical methods, such as HPLC and LC-MS, is essential for quality control and for monitoring the stability of the reagent.[4] By understanding the degradation pathways and implementing the control strategies outlined in this guide, researchers and drug development professionals can mitigate risks and enhance the outcomes of their peptide synthesis endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. apexbt.com [apexbt.com]
- 3. raybiotech.com [raybiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutics.[1][2] This guide provides a comprehensive technical overview of the principles, methodologies, and critical considerations involved in utilizing Fmoc chemistry for the successful synthesis of high-purity peptides.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc-SPPS is a cyclical process that enables the stepwise assembly of amino acids into a desired peptide sequence on an insoluble solid support, typically a resin.[2][3] The synthesis proceeds from the C-terminus to the N-terminus. The fundamental principle of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[2] This strategy, known as an orthogonal protection scheme, allows for the selective removal of the N-terminal Fmoc group under mild basic conditions without affecting the acid-labile protecting groups on the amino acid side chains.[1][4]
The primary advantages of the Fmoc-based approach over the more traditional tert-butyloxycarbonyl (Boc) method include its milder reaction conditions, which are more compatible with sensitive amino acid modifications like phosphorylation and glycosylation.[5][6] Furthermore, the strong UV absorbance of the Fmoc group allows for real-time monitoring of the completion of coupling and deprotection reactions.[6][7]
The Fmoc-SPPS Cycle: A Step-by-Step Breakdown
The synthesis of a peptide using Fmoc-SPPS involves a repeated cycle of four key stages for each amino acid addition: deprotection, washing, coupling, and another washing step.[1][3]
-
Resin Preparation and First Amino Acid Attachment: The synthesis begins by swelling the chosen resin in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][8] The C-terminal amino acid, with its α-amino group protected by Fmoc and its side chain (if reactive) protected by an acid-labile group, is then covalently attached to the resin.[4]
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminal amino acid of the resin-bound peptide is removed. This is most commonly achieved by treating the resin with a solution of a secondary amine base, typically 20% piperidine (B6355638) in DMF.[2][9] The reaction proceeds via a β-elimination mechanism.[2]
-
Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine and the cleaved Fmoc byproducts, primarily the dibenzofulvene-piperidine adduct.[2] This step is critical to prevent any interference with the subsequent coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. This is facilitated by a coupling reagent.[9]
-
Washing: A final washing step removes excess reagents and byproducts, leaving the peptide-resin ready for the next cycle of deprotection and coupling.[3]
This cycle is repeated until the desired peptide sequence is assembled.
Chemical Mechanisms and Key Reagents
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is initiated by the abstraction of the relatively acidic proton on the fluorenyl ring system by a base, typically piperidine.[4] This leads to a β-elimination reaction, resulting in the formation of the unstable dibenzofulvene (DBF) intermediate and carbon dioxide.[4][10] The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable dibenzofulvene-piperidine adduct, which is washed away.[4][6]
Caption: Mechanism of Fmoc group removal by piperidine.
Deprotection Reagents: A Comparative Overview
While 20% piperidine in DMF is the standard deprotection reagent, alternatives have been explored to mitigate side reactions.[11]
| Reagent(s) | Concentration | Deprotection Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | Effective and widely used.[11] | Can cause aspartimide formation and diketopiperazine formation.[11] |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | 1-5 min | Faster deprotection, reduced side reactions.[11] | DBU can catalyze aspartimide formation in sensitive sequences.[4] |
| 4-Methylpiperidine (4MP) | 20% in DMF | Similar to Piperidine | Can be a suitable alternative to piperidine.[12] | Less commonly used than piperidine. |
| DBU | 2% in DMF | Very Fast | Rapid deprotection.[4] | Not to be used with Aspartic acid residues due to aspartimide formation.[4] |
Coupling Reagents: Activating the Amino Acid
The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. Several classes of coupling reagents are available, each with its own advantages and disadvantages.
| Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-90 minutes | >98 | >95 | Very Low |
Data compiled from various sources, including Benchchem (2025).[13]
Aminium/uronium salts like HATU and HCTU are highly reactive and efficient, leading to shorter coupling times and high yields with low racemization.[13] Phosphonium salts such as PyBOP also offer high efficiency.[13] Carbodiimides like DIC are more cost-effective but generally require an additive such as HOBt or OxymaPure® to suppress racemization.[13][14]
Experimental Protocols
Standard Fmoc-SPPS Cycle Workflow
Caption: A typical experimental workflow for Fmoc-SPPS.
Protocol 1: Fmoc Deprotection with Piperidine
Objective: To remove the Fmoc protecting group from the N-terminus of the peptide-resin.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (N,N-dimethylformamide)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: If starting with dry resin, swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1][11]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes.[11] For difficult sequences or to ensure complete deprotection, this step can be repeated.
-
Draining: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Peptide Coupling with HATU
Objective: To couple an Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
HATU (2.9 equivalents)[13]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)[13]
-
DMF
Procedure:
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-amino acid, HATU, and the base (DIPEA or Collidine) in DMF.
-
Pre-activation (Optional but Recommended): Allow the mixture to stand for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 15-45 minutes.[13] The exact time may vary depending on the amino acids being coupled.
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and thus complete coupling.
-
Draining: Drain the coupling solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 3: Cleavage and Final Deprotection
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Fully synthesized peptide-resin (after final Fmoc deprotection and washing)
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or a simpler mixture like TFA/TIS/water [95:2.5:2.5] for many sequences).
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.[1]
-
Cleavage: Add the cleavage cocktail to the dry peptide-resin in a reaction vessel. The volume should be sufficient to swell the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time depends on the specific peptide sequence and the side-chain protecting groups used.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube. Concentrate the filtrate and add cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Common Side Reactions and Troubleshooting
Several side reactions can occur during Fmoc-SPPS, leading to impurities in the final product.[1] Understanding and mitigating these is crucial for synthesizing high-purity peptides.
-
Aspartimide Formation: This occurs when an aspartic acid residue cyclizes, particularly when followed by glycine, asparagine, or serine.[15] This can lead to a mixture of α- and β-peptides. Using milder deprotection conditions or specific protecting groups for the aspartic acid side chain can minimize this.
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, especially when proline is the second amino acid.[15][16] Using 2-chlorotrityl chloride resin can help suppress this side reaction due to its steric bulk.[16]
-
Racemization: The loss of stereochemical integrity can occur, particularly for sensitive residues like histidine and cysteine, during the activation and coupling steps.[15] Using coupling reagents with low racemization potential, such as HATU or DIC/OxymaPure®, is recommended.[13][17]
-
Incomplete Deprotection or Coupling: This leads to the formation of deletion sequences.[15] Ensuring sufficient reaction times, using efficient reagents, and monitoring the reactions can prevent this. Aggregation of the growing peptide chain can also hinder these steps.[16]
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become the standard for the chemical synthesis of peptides. A thorough understanding of the underlying chemistry, careful selection of reagents, and optimization of protocols are essential for the successful synthesis of high-purity peptides for a wide range of applications in research and drug development. By being mindful of potential side reactions and implementing appropriate troubleshooting strategies, researchers can effectively harness the power of Fmoc-SPPS to create complex and novel peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
The Pivotal Role of Fmoc-Asp-OH in Solid-Phase Peptide Synthesis: A Technical Guide to Navigating Aspartimide Formation
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of therapeutic peptide and protein development, the strategic incorporation of aspartic acid residues is fundamental. The use of Nα-Fmoc-L-aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS), is pivotal. This technical guide offers an in-depth analysis of the function of Fmoc-Asp-OH, with a primary focus on the persistent challenge of aspartimide formation. It provides researchers, scientists, and drug development professionals with a comprehensive overview of mitigation strategies, detailed experimental protocols, and comparative data to optimize synthetic outcomes.
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is the dominant method for SPPS, prized for its mild deprotection conditions.[1] Fmoc-Asp(OtBu)-OH is the standard derivative for introducing aspartic acid, featuring a base-labile Fmoc group for Nα-protection and an acid-labile tert-butyl (OtBu) ester for the side-chain carboxyl group, ensuring orthogonality.[2] While this orthogonality is crucial for the stepwise elongation of the peptide chain, the repetitive exposure to basic conditions required for Fmoc removal presents a significant challenge.
The Challenge: Aspartimide Formation
The principal side reaction associated with the use of this compound is the formation of a cyclic aspartimide intermediate.[3] This base-catalyzed intramolecular cyclization is particularly prevalent in sequences where aspartic acid is followed by a sterically unhindered amino acid, such as glycine (B1666218) (Asp-Gly), asparagine (Asp-Asn), or serine (Asp-Ser).[2][4] The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue, which then nucleophilically attacks the side-chain β-carbonyl carbon.[5]
The formation of the aspartimide is highly problematic as it can lead to a cascade of undesired by-products. The five-membered ring is susceptible to nucleophilic attack by the deprotection base (e.g., piperidine) or water, resulting in the formation of a mixture of α- and β-peptides, as well as their respective piperidide adducts.[4][6] These impurities are often difficult to separate from the target peptide due to similar masses and chromatographic behavior, leading to reduced yields and complex purification profiles.[4][6]
Mitigation Strategies and Experimental Protocols
Several strategies have been developed to suppress aspartimide formation. These approaches primarily focus on steric hindrance at the side chain, modification of deprotection conditions, or backbone protection.
Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the side-chain ester protecting group can effectively hinder the intramolecular cyclization.[7] Several alternatives to the standard OtBu group have been developed and are commercially available.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester)
-
Fmoc-Asp(OEpe)-OH (3-ethyl-3-pentyl ester) [8]
-
Fmoc-Asp(OPhp)-OH (4-n-propyl-4-heptyl ester) [8]
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester) [8]
Among these, Fmoc-Asp(OBno)-OH has demonstrated exceptional efficacy in minimizing aspartimide formation, even in the challenging Asp-Gly sequence.[1][6]
Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups in the Model Peptide VKDGYI after Extended Piperidine (B6355638) Treatment
| Fmoc-Asp Derivative | Target Peptide (%) | Total Aspartimide-Related Impurities (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 2.5 | 97.5 | 29.8 |
| Fmoc-Asp(OMpe)-OH | 45.1 | 54.9 | 10.9 |
| Fmoc-Asp(OBno)-OH | 94.1 | 5.9 | 0.5 |
Data adapted from comparative studies simulating 100 deprotection cycles.[6]
This protocol outlines the manual coupling of Fmoc-Asp(OBno)-OH onto a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OBno)-OH
-
Coupling reagent (e.g., HCTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and agitate for 2-5 minutes to pre-activate.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction.[9]
Modification of Fmoc Deprotection Conditions
Altering the composition of the deprotection solution can significantly reduce the rate of aspartimide formation.
-
Addition of an Acidic Modifier: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) at a concentration of 0.1 M to the 20% piperidine/DMF solution can suppress the base-catalyzed side reaction.[7][8] More recently, Oxyma Pure has also been shown to be effective.[10]
-
Alternative Bases: Using a weaker base for Fmoc removal, such as piperazine, can also reduce aspartimide formation.[7]
This protocol is recommended for sequences moderately prone to aspartimide formation.
Materials:
-
Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture at room temperature for 10-15 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, HOBt, and the dibenzofulvene-piperidine adduct.
Backbone Protection
Protecting the backbone amide nitrogen of the residue following the aspartic acid can completely eliminate aspartimide formation by preventing the initial intramolecular cyclization.[7] This is typically achieved by using pre-formed dipeptide building blocks.
-
Pseudoproline Dipeptides: For Asp-Ser or Asp-Thr sequences, a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH, can be incorporated. The oxazolidine (B1195125) ring of the pseudoproline disrupts the peptide backbone conformation in a way that prevents aspartimide formation.[11][12]
-
Dmb-Protected Dipeptides: For the highly problematic Asp-Gly sequence, the use of a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide, Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly effective strategy.[3][13]
This protocol is optimized to prevent aspartimide formation in Asp-Gly containing sequences.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIEA)
-
DMF, peptide synthesis grade
Procedure:
-
Fmoc Deprotection: Follow the standard deprotection protocol as described in the previous sections.
-
Dipeptide Coupling:
-
Dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 equivalents) and HATU (1.5-2 equivalents) in DMF.
-
Add DIEA (3-4 equivalents) and pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling to proceed for 2-4 hours. Note that the acylation of the secondary amine can be slower.
-
-
Washing: Perform the washing steps as previously described.
-
Monitoring: A Kaiser test will be negative due to the protected secondary amine. Subsequent couplings will proceed after the standard Fmoc deprotection of the Asp residue.
Visualizing the Chemistry
To further elucidate the processes described, the following diagrams illustrate the key chemical pathways and workflows.
Caption: A generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: The mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Strategies to mitigate aspartimide formation in SPPS.
Conclusion
The successful synthesis of complex, aspartic acid-containing peptides is contingent on a thorough understanding and mitigation of aspartimide formation. While Fmoc-Asp(OtBu)-OH remains a widely used building block, its application in susceptible sequences necessitates careful consideration of the synthetic strategy. The use of sterically demanding side-chain protecting groups, such as OBno, modifications to the Fmoc deprotection conditions, and the application of backbone protection offer robust solutions to this persistent challenge. By selecting the appropriate strategy and employing optimized protocols, researchers can significantly enhance the purity and yield of their target peptides, thereby accelerating the development of novel peptide-based therapeutics.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biotage.com [biotage.com]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. peptide.com [peptide.com]
- 13. media.iris-biotech.de [media.iris-biotech.de]
A Technical Guide to Commercially Available Fmoc-Asp-OH Derivatives for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is a critical determinant of success. The choice of protecting groups for trifunctional amino acids like aspartic acid (Asp) is particularly crucial to mitigate side reactions and ensure the synthesis of high-purity peptides. This technical guide provides a comprehensive overview of commercially available Fmoc-Asp-OH derivatives, their key characteristics, and detailed protocols for their use in Fmoc-based SPPS.
Introduction to this compound Derivatives in SPPS
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for mild deprotection conditions. For aspartic acid, the carboxylic acid side chain must be protected to prevent side reactions, most notably the formation of aspartimide. Aspartimide formation is a base-catalyzed intramolecular cyclization that can lead to the formation of difficult-to-separate impurities, including α- and β-peptides, as well as racemization of the aspartic acid residue.[1][2] The choice of the side-chain protecting group is therefore a key consideration in minimizing this problematic side reaction.[1][2]
This guide details the most commonly used and commercially available this compound derivatives, providing researchers with the necessary information to select the optimal building block for their specific synthetic needs.
Commercially Available this compound Derivatives: A Comparative Overview
A variety of this compound derivatives with different side-chain protecting groups are commercially available. The choice of derivative often depends on the specific peptide sequence, particularly the amino acid C-terminal to the aspartic acid residue, and the desired cleavage strategy. The following tables summarize the key quantitative data for several common derivatives.
| Derivative Name | Side-Chain Protecting Group | Molecular Weight ( g/mol ) | Typical Purity (%) | Key Features & Applications |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | 411.45 | ≥98.0 | Standard, widely used derivative; OtBu group is cleaved by trifluoroacetic acid (TFA).[3][4] Prone to aspartimide formation in susceptible sequences (e.g., Asp-Gly).[4][5] |
| Fmoc-Asp(OAll)-OH | Allyl (All) | 395.41 | ≥98.0 | Orthogonal protecting group removable with palladium catalysts, avoiding the basic conditions that promote aspartimide formation.[6] |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (OMpe) | 439.50 | ≥99.0 | Bulky protecting group that sterically hinders aspartimide formation.[7][8] |
| Fmoc-Asp(O-2-PhiPr)-OH | 2-Phenylisopropyl (OPp) | 473.52 | ≥97.0 | Quasi-orthogonal protection; removable with 1% TFA, allowing for selective deprotection on-resin. |
| Fmoc-Asp(OBzl)-OH | Benzyl (Bzl) | 445.46 | ≥98.0 | Cleaved by strong acids like HF or through catalytic transfer hydrogenation. |
| Fmoc-Asp(OcHex)-OH | Cyclohexyl (cHex) | 437.48 | ≥98.0 | Acid-labile protecting group, similar to OtBu but with different steric and electronic properties. |
| Fmoc-Asp-OFm | Fluorenylmethyl (Fm) | 533.57 | ≥98.0 | Both the α-carboxyl and side-chain carboxyl groups are protected by Fm esters, which are base-labile. |
Table 1: Comparison of Common this compound Derivatives with Alkyl and Aryl Side-Chain Protection.
| Derivative Name | Fluorescent/Quencher Label | Molecular Weight ( g/mol ) | Typical Purity (%) | Key Features & Applications |
| Fmoc-Asp(EDANS)-OH | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) | 603.64 | ≥95.0 | Fluorescent donor for FRET-based protease assays.[9] |
| Fmoc-Asp(DABCYL)-OH | 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL) | 648.71 | ≥95.0 | Non-fluorescent quencher, often paired with EDANS in FRET applications.[9] |
Table 2: Fluorescently Labeled this compound Derivatives.
Major Suppliers
A wide range of chemical suppliers offer these this compound derivatives. Researchers are encouraged to consult the suppliers' websites for the most up-to-date product specifications and availability. Key suppliers include:
-
Sigma-Aldrich (Novabiochem®)
-
Aapptec Peptides
-
Advanced ChemTech
-
CEM Corporation
-
Iris Biotech GmbH
-
Bachem
-
P3 BioSystems
-
MedChemExpress
-
Anaspec
-
RayBiotech
Experimental Protocols
The following sections provide a generalized, step-by-step protocol for the use of this compound derivatives in manual solid-phase peptide synthesis. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids (including the desired this compound derivative)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, HCTU)
-
Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Cold diethyl ether
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle
This protocol outlines the iterative steps of deprotection and coupling for elongating the peptide chain.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[10]
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes with agitation.[10][11]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[10]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[12]
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[12]
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.[12]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[12]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[12]
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A standard cocktail for peptides with acid-labile side-chain protecting groups (like OtBu) is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[13] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[14]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[10]
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[10]
-
-
Peptide Drying and Purification:
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Key Considerations and Mitigation of Side Reactions
Aspartimide Formation: As previously mentioned, this is the most significant side reaction associated with aspartic acid. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[2] To mitigate this:
-
Use of Bulky Protecting Groups: Employing derivatives with sterically hindering side-chain protecting groups like Fmoc-Asp(OMpe)-OH can significantly reduce the rate of cyclization.[7][8]
-
Orthogonal Protecting Groups: Using Fmoc-Asp(OAll)-OH allows for side-chain deprotection under neutral conditions, thus avoiding the basic conditions that promote aspartimide formation.[6]
-
Modified Deprotection Conditions: Using a lower concentration of piperidine or adding an acidic additive to the deprotection solution can help suppress aspartimide formation.
Visualizing Key Processes in Fmoc-SPPS
To further aid in the understanding of the chemical processes involved in peptide synthesis with this compound derivatives, the following diagrams illustrate the general workflow of Fmoc-SPPS and the mechanism of aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc-Asp(OMpe)-OH [cem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
A Technical Guide to the Safe Handling of Fmoc-L-Aspartic Acid Derivatives
This guide provides comprehensive safety and handling precautions for Nα-Fmoc-L-aspartic acid (Fmoc-Asp-OH) and its commonly used side-chain protected derivatives, intended for researchers, scientists, and professionals in drug development. While many of these compounds share similar handling protocols, specific safety data can vary based on the side-chain protecting group.
Chemical Identification and Physical Properties
Nα-Fmoc-L-aspartic acid and its derivatives are fundamental building blocks in solid-phase peptide synthesis. The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group. Side-chain protection, typically with groups like tert-Butyl (OtBu), is often employed to prevent unwanted side reactions during peptide assembly.
| Property | This compound | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OAll)-OH |
| Molecular Formula | C₁₉H₁₇NO₆[1] | C₂₃H₂₅NO₆[2] | C₂₂H₂₁NO₆[3] |
| Molecular Weight | 355.4 g/mol [1] | 411.5 g/mol [2] | 395.41 g/mol [3] |
| CAS Number | 119062-05-4[4] | 71989-14-5[5] | 146982-24-3[3] |
| Appearance | White to light yellow crystal powder | White to light yellow crystal powder | Solid |
| Melting Point | Not specified | 133°C (lit.) | 113-119 °C[3] |
| Solubility | Soluble in water or 1% acetic acid[1] | Not specified | Not specified |
| Storage Temperature | -20°C[1] | 2-8 °C[6] or cool, dry place[5] | 2-8°C[3] |
Hazard Identification and GHS Classification
The hazard classification for this compound derivatives can vary. Some safety data sheets (SDS) for derivatives like Fmoc-Asp(OtBu)-OH classify the substance as not hazardous.[2][5] However, other derivatives carry specific warnings. For instance, some reports for Fmoc-Asp(OMpe)-OH indicate the following GHS hazard statements:
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Given the potential for irritation and the fact that the toxicological properties of many of these compounds have not been thoroughly investigated, it is prudent to handle them with care, assuming they may be harmful if inhaled, swallowed, or absorbed through the skin.[2][8]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to proper laboratory protocols is essential to minimize risk. The following sections detail the recommended procedures for handling, personal protection, and emergency response.
-
Ventilation: Handle the compound in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits, especially where dust is formed.[5][8]
-
Dust Formation: Avoid the formation and inhalation of dust.[5] Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Hygiene: Practice good industrial hygiene.[5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][8] Avoid contact with skin and eyes.[5]
A comprehensive PPE strategy is critical for safe handling.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[5][9] A face shield (minimum 8 inches) may also be appropriate.[9]
-
Skin Protection:
-
Gloves: Handle with impervious gloves inspected prior to use.[5][9] Use proper glove removal technique, without touching the glove's outer surface, to avoid skin contact.[5][9] Dispose of contaminated gloves after use in accordance with laboratory practices and regulations.[5][9]
-
Body Protection: Wear appropriate protective clothing. The type of body protection should be selected based on the concentration and amount of the substance at the specific workplace.[5][9]
-
-
Respiratory Protection: If engineering controls are insufficient or for nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[9] Respirators and their components should be tested and approved under relevant government standards.[9]
In case of exposure, follow these first-aid protocols and consult a physician.[5] Show the safety data sheet to the attending doctor.[5]
-
Inhalation: If inhaled, move the person to fresh air.[5] If the person is not breathing, give artificial respiration.[5]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[5]
-
Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes as a precaution.[5] Remove contact lenses if present and easy to do.
-
Ingestion: Never give anything by mouth to an unconscious person.[5] Rinse the mouth with water and seek medical advice.[5] Do not induce vomiting.
-
Personal Precautions: Use personal protective equipment, including respiratory protection, to avoid dust inhalation and contact with the substance.[5] Evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent the product from entering drains or water courses.[5] Discharge into the environment should be avoided.[5]
-
Cleanup Methods: For small spills, use appropriate tools to sweep or shovel the material into a suitable, closed container for disposal.[8][9] Avoid generating dust.[6] For large spills, use a shovel for containment.[8] Adhered or collected material should be disposed of promptly according to regulations.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][9]
-
Specific Hazards: Hazardous thermal decomposition may produce oxides of carbon and nitrogen.[8][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear if necessary.[5][8]
Storage and Disposal
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed.[5][8] Recommended storage temperatures vary, with some products requiring 2-8°C[6][9] and others -20°C.[1]
-
Disposal: Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[5][9]
Workflow and Relationship Diagrams
The following diagrams illustrate the key workflows for ensuring safety when handling this compound derivatives.
Caption: General laboratory workflow for safe handling of this compound derivatives.
Caption: Emergency first-aid protocol following an exposure event.
References
- 1. raybiotech.com [raybiotech.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. Fmoc-Asp(OAll)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chempep.com [chempep.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Technical Guide to Fmoc-Protected Aspartic Acid Derivatives
This document provides essential physicochemical data and structural information for N-α-Fmoc-L-aspartic acid (Fmoc-Asp-OH) and its commonly used side-chain protected analogue, Fmoc-Asp(OtBu)-OH. This guide is intended for researchers and professionals in peptide synthesis and drug development, offering a concise reference for these critical building blocks.
Physicochemical Properties
The fundamental properties of Fmoc-protected aspartic acid are crucial for stoichiometric calculations in solid-phase peptide synthesis (SPPS) and for analytical characterization. The molecular weight and formula for both the unprotected and the tert-butyl protected forms are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-α-Fmoc-L-aspartic acid (this compound) | C₁₉H₁₇NO₆ | 355.35[1] | 119062-05-4[1][2] |
| N-α-Fmoc-L-aspartic acid 4-tert-butyl ester (Fmoc-Asp(OtBu)-OH) | C₂₃H₂₅NO₆ | 411.45[3][4][5] | 71989-14-5[3][4][5] |
Experimental Applications
General Use in Peptide Synthesis:
This compound and its derivatives are fundamental reagents used in the Fmoc solid-phase peptide synthesis (SPPS) workflow. The Fmoc group serves as a temporary protecting group for the α-amine of the amino acid, which is cleaved under basic conditions (typically using piperidine) at each synthesis cycle to allow for the coupling of the next amino acid in the sequence.
Side-Chain Protection:
The carboxylic acid side chain of aspartic acid is reactive and can cause side reactions during peptide synthesis, such as chain branching. To prevent this, the side chain is typically protected. The tert-butyl (OtBu) group is a common protecting group for the β-carboxyl function of aspartic acid. This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the solid support using reagents like trifluoroacetic acid (TFA).
Structural Relationships
The following diagram illustrates the molecular composition of this compound, showing its constituent chemical groups. This visualization clarifies the relationship between the protecting group and the core amino acid.
This guide serves as a foundational reference for utilizing this compound and its protected derivatives in a laboratory setting. For detailed experimental protocols, researchers should consult established literature and standard operating procedures for peptide synthesis.
References
Spectroscopic Profile of Fmoc-Asp-OH: A Technical Guide for Researchers
Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid (Fmoc-Asp-OH). This document collates critical data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.
Introduction
This compound is a pivotal building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics and research tools. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function allows for a robust and versatile strategy for peptide chain elongation. A thorough understanding of its spectroscopic characteristics is paramount for identity confirmation, purity assessment, and in-process monitoring during synthesis. This guide aims to be a central repository for the essential spectroscopic data of this compound.
Spectroscopic Data
The following sections provide a detailed summary of the NMR, IR, and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.77 | d | 2H, Aromatic (Fmoc) |
| ~7.59 | d | 2H, Aromatic (Fmoc) |
| ~7.40 | t | 2H, Aromatic (Fmoc) |
| ~7.31 | t | 2H, Aromatic (Fmoc) |
| ~4.60 | m | 1H, α-CH |
| ~4.35 | d | 2H, CH₂ (Fmoc) |
| ~4.22 | t | 1H, CH (Fmoc) |
| ~2.90 | dd | 1H, β-CH₂ |
| ~2.75 | dd | 1H, β-CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (Carboxylic Acid, β-COOH) |
| ~171 | C=O (Carboxylic Acid, α-COOH) |
| ~156 | C=O (Urethane) |
| ~144 | Aromatic (Fmoc, Quaternary) |
| ~141 | Aromatic (Fmoc, Quaternary) |
| ~128 | Aromatic (Fmoc) |
| ~127 | Aromatic (Fmoc) |
| ~125 | Aromatic (Fmoc) |
| ~120 | Aromatic (Fmoc) |
| ~67 | CH₂ (Fmoc) |
| ~51 | α-CH |
| ~47 | CH (Fmoc) |
| ~37 | β-CH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its carboxylic acid, amide (urethane), and aromatic functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Urethane) |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 3000 - 2850 | Medium | C-H stretch (Aliphatic) |
| ~1740 - 1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Urethane) |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic) |
Note: The IR spectrum of solid samples can be obtained using KBr pellet or ATR techniques.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. The molecular formula of this compound is C₁₉H₁₇NO₆, with a molecular weight of 355.35 g/mol .[2]
Table 4: Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 356.11 |
| [M+Na]⁺ | 378.09 |
| [M-H]⁻ | 354.10 |
Note: M represents the molecular ion. The observed m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
A common method for obtaining an IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Spectrum Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
A general protocol for obtaining an electrospray ionization (ESI) mass spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. To promote ionization, a small amount of formic acid can be added for positive ion mode, or a weak base like ammonium (B1175870) hydroxide (B78521) for negative ion mode.
-
Instrument Setup:
-
Use a mass spectrometer equipped with an ESI source.
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition:
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable and strong signal for the analyte.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and any significant fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for obtaining and analyzing the spectroscopic data for this compound.
Caption: Experimental workflow for spectroscopic analysis of this compound.
This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a reference for their work in peptide synthesis and related fields. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which can be further optimized based on the specific instrumentation and experimental conditions available.
References
An In-depth Technical Guide to Asptertimide Formation in Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartimide formation is a significant and often troublesome side reaction encountered during solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[1][2] This intramolecular cyclization reaction involving an aspartic acid (Asp) residue leads to a variety of undesirable by-products, including racemized peptides, and β-peptides, which are often difficult to separate from the target peptide.[3] The presence of these impurities can compromise the yield, purity, and biological activity of the final peptide product, posing a considerable challenge in both academic research and the pharmaceutical industry.[1] This guide provides a comprehensive overview of the mechanisms, influencing factors, and mitigation strategies associated with aspartimide formation, supplemented with quantitative data, experimental protocols, and visual diagrams to aid in the synthesis of high-quality peptides.
Core Concepts of Aspartimide Formation
Mechanism of Aspartimide Formation
The formation of aspartimide is initiated by the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue during the basic conditions of Fmoc deprotection (typically with piperidine).[1][4] The resulting nucleophilic nitrogen then attacks the carbonyl carbon of the Asp side-chain ester, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[3]
This aspartimide intermediate is highly susceptible to racemization at the α-carbon of the aspartic acid residue. Subsequent nucleophilic attack on the aspartimide ring by piperidine (B6355638) or water can occur at either the α- or β-carbonyl group, leading to the formation of a mixture of α- and β-piperidides, as well as α- and β-aspartyl peptides.[1][3] The β-aspartyl peptides are particularly problematic as they have the same mass as the desired product and often exhibit similar chromatographic behavior, making their removal challenging.
Caption: Mechanism of base-catalyzed aspartimide formation.
Factors Influencing Aspartimide Formation
Several factors can influence the propensity for aspartimide formation during Fmoc-SPPS:
-
Amino Acid Sequence: The identity of the amino acid C-terminal to the Asp residue plays a crucial role.[1] Sequences with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly susceptible to aspartimide formation due to the low steric hindrance of the following residue, which facilitates the cyclization reaction.[3][5]
-
Base and Deprotection Conditions: The use of strong, nucleophilic bases like piperidine for Fmoc removal promotes aspartimide formation.[1][3] The concentration of the base, the duration of the deprotection step, and the temperature also have a significant impact.[1][6]
-
Asp Side-Chain Protecting Group: The nature of the protecting group on the β-carboxyl group of aspartic acid is a critical determinant. While the standard tert-butyl (OtBu) group offers some protection, bulkier protecting groups can provide greater steric hindrance to the intramolecular attack.[1][2]
-
Solvent: The polarity of the solvent can influence the rate of aspartimide formation, with more polar solvents generally leading to higher levels of this side reaction.[5]
Strategies to Mitigate Aspartimide Formation
A variety of strategies have been developed to suppress or eliminate aspartimide formation. These can be broadly categorized as follows:
Modification of Deprotection Conditions
A straightforward approach to reducing aspartimide formation is to alter the Fmoc deprotection conditions:
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as piperazine (B1678402) or morpholine, can significantly reduce the rate of aspartimide formation.[2][3]
-
Addition of Acidic Additives: The addition of an acidic additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid, to the piperidine deprotection solution can neutralize the basicity and thereby suppress aspartimide formation.[2][7]
Utilization of Sterically Hindered Asp Side-Chain Protecting Groups
Employing bulky protecting groups on the β-carboxyl group of aspartic acid can sterically hinder the intramolecular cyclization:
-
Trialkylcarbinol Esters: Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die) have shown improved performance over the standard OtBu group in minimizing aspartimide formation.[2][8]
-
Fmoc-Asp(OBno)-OH: This building block has demonstrated a significant reduction in aspartimide formation, even in challenging sequences like Asp-Gly.
Backbone Protection
Protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation by blocking the nucleophilic nitrogen.
-
2-Hydroxy-4-methoxybenzyl (Hmb) and 2,4-Dimethoxybenzyl (Dmb) Groups: These groups can be introduced on the backbone amide nitrogen.[9][10] They are labile to trifluoroacetic acid (TFA) and are therefore removed during the final cleavage from the resin.[9] The use of dipeptide building blocks, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, is a common strategy.
Alternative Nα-Protecting Groups
Avoiding the use of base altogether for Nα-deprotection is another effective strategy. This can be achieved by using alternative Nα-protecting groups that are cleaved under non-basic conditions, such as the p-nitrobenzyloxycarbonyl (pNZ) group, which is removed with SnCl2.[1]
Caption: Decision workflow for preventing aspartimide formation.
Quantitative Data on Aspartimide Formation
The following tables summarize quantitative data on the extent of aspartimide formation under various conditions, providing a basis for comparison of different mitigation strategies.
Table 1: Comparison of Asp Side-Chain Protecting Groups in the Synthesis of Scorpion Toxin II Model Peptide (VKDXYI)
| Peptide Sequence (X) | Protecting Group | % Aspartimide-Related Impurities | Reference |
| Gly | Fmoc-Asp(OtBu)-OH | High (not specified) | [11] |
| Asn | Fmoc-Asp(OtBu)-OH | ~15% | [11] |
| Gly | Fmoc-Asp(OMpe)-OH | Lower than OtBu | |
| Asn | Fmoc-Asp(OMpe)-OH | Lower than OtBu | |
| Arg | Fmoc-Asp(OMpe)-OH | Lower than OtBu | |
| Gly | Fmoc-Asp(OBno)-OH | ~0.1% per cycle | |
| Asn | Fmoc-Asp(OBno)-OH | Almost undetectable | |
| Arg | Fmoc-Asp(OBno)-OH | Almost undetectable |
Data is based on treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Table 2: Effect of Deprotection Conditions on Aspartimide Formation in the Synthesis of Toxin II Model Peptide
| Base | Additive | Temperature | % Aspartimide Formation | Reference |
| Piperidine | None | Room Temperature | 9.2% | [1] |
| Piperidine | None | 45 °C | >70% | [1] |
| Morpholine | None | Room Temperature | 1.2% | [1] |
| Morpholine | None | 45 °C | 4.3% | [1] |
| 20% Piperidine in DMF | 1 M Oxyma | - | Reduced from 44% to 15% | [12] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for HPLC Analysis of Crude Peptides to Detect Aspartimide-Related Impurities
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over a specified time (e.g., 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Aspartimide-related impurities, such as β-peptides, may appear as closely eluting peaks to the main product peak. Mass spectrometry (LC-MS) is essential to confirm the identity of these peaks, as the mass will be identical to the target peptide.
Caption: Workflow for detection of aspartimide by-products.
Conclusion
Aspartimide formation remains a persistent challenge in Fmoc-based solid-phase peptide synthesis. A thorough understanding of its mechanism and the factors that promote its occurrence is essential for the successful synthesis of aspartic acid-containing peptides. By carefully considering the peptide sequence and employing appropriate mitigation strategies, such as modifying deprotection conditions, utilizing sterically hindered protecting groups, or employing backbone protection, researchers can significantly reduce or eliminate this problematic side reaction. The judicious application of these techniques, coupled with diligent analytical monitoring, will ultimately lead to higher yields and purities of the desired peptide products, facilitating advancements in peptide-based research and drug development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-Asp-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of aspartic acid (Asp) residues in Fmoc-based solid-phase peptide synthesis (SPPS) is frequently complicated by a significant side reaction: aspartimide formation. This process can lead to a mixture of byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1][2] This document provides a comprehensive overview of the challenges associated with Fmoc-Asp-OH coupling and details various strategies to mitigate aspartimide formation. We present detailed experimental protocols for standard and optimized coupling procedures, a comparative analysis of different Asp side-chain protecting groups, and the effects of modified deprotection conditions and specialized coupling reagents.
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions used for Fmoc group removal (typically 20% piperidine (B6355638) in DMF).[3][4] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide (B58015) ring. This aspartimide intermediate is prone to nucleophilic attack by piperidine or residual water, leading to the formation of a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their epimers.[5]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal residue.[2][3]
Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to suppress aspartimide formation during Fmoc-SPPS. These can be broadly categorized as:
-
Modification of the Aspartic Acid Side-Chain Protecting Group: Utilizing sterically hindered protecting groups to physically block the intramolecular cyclization.
-
Modification of Fmoc Deprotection Conditions: Reducing the basicity or duration of the deprotection step.
-
Backbone Protection: Modifying the backbone amide nitrogen of the residue following Asp to prevent its nucleophilic attack.
Sterically Hindered Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not offer sufficient steric hindrance in susceptible sequences.[3] Bulkier protecting groups have been shown to significantly reduce aspartimide formation.
| Protecting Group | Structure | Key Features & Performance |
| Fmoc-Asp(OtBu)-OH | tert-Butyl ester | Standard, cost-effective. Highly susceptible to aspartimide formation in problematic sequences.[6] |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl ester | Bulkier than OtBu, offering increased steric protection and a significant reduction in aspartimide formation.[4][6] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl ester | A newer generation, highly bulky and flexible group that provides superior protection against aspartimide formation and racemization.[6][7] |
Modified Fmoc Deprotection Conditions
Altering the standard 20% piperidine in DMF deprotection cocktail can effectively reduce the rate of aspartimide formation.
| Modification | Reagent Composition | Rationale |
| Acidic Additive | 20% piperidine in DMF + 0.1 M HOBt | HOBt buffers the basicity of the solution, reducing the rate of the base-catalyzed side reaction.[4] |
| Weaker Base | 5% piperazine (B1678402) in DMF (+ 0.1 M HOBt) | Piperazine is a weaker base than piperidine, leading to slower aspartimide formation.[4] |
| Formic Acid | 20% piperidine in DMF + 5% formic acid | The addition of a small amount of acid has been shown to significantly suppress aspartimide formation. |
Backbone Protection
For particularly challenging sequences, such as Asp-Gly, protecting the backbone amide nitrogen of the glycine (B1666218) residue can completely prevent aspartimide formation. This is typically achieved by using a pre-formed dipeptide building block.
| Strategy | Building Block | Mechanism |
| Dmb Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen physically blocks the nucleophilic attack required for succinimide ring formation.[3] |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis. Automated synthesizers can be programmed to follow similar steps.
Standard Coupling Protocol for Fmoc-Asp(OtBu)-OH
This protocol is suitable for sequences that are not highly prone to aspartimide formation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 eq, 0.4 mmol) and a coupling reagent such as HBTU (3.9 eq, 0.39 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), followed by DCM (3 times), and then DMF (3 times).
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.
Caption: Standard SPPS coupling cycle workflow.
Protocol for Reduced Aspartimide Formation using Modified Deprotection
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Resin Swelling and Initial Deprotection: Follow step 1 and 2 of the standard protocol for the amino acid preceding the Asp residue.
-
Coupling of the Preceding Amino Acid: Couple the amino acid before the Asp residue as per the standard protocol.
-
Modified Fmoc Deprotection:
-
Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Drain the DMF from the resin.
-
Add the modified deprotection solution to the resin and agitate for 2 x 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Asp(OtBu)-OH or a Sterically Hindered Analog:
-
Activate and couple the desired this compound derivative (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) following step 3 of the standard protocol. The use of a potent coupling reagent like HATU is recommended for bulkier protecting groups.
-
-
Subsequent Steps: For the remainder of the synthesis, continue to use the modified deprotection conditions for each cycle following the incorporation of the Asp residue.
Protocol for HATU-Mediated Coupling of Sterically Hindered this compound Derivatives
This protocol is ideal for coupling bulky amino acids like Fmoc-Asp(OBno)-OH.
-
Resin Preparation: Swell and deprotect the peptide-resin as described in the standard protocol (or using modified deprotection conditions).
-
Amino Acid Activation:
-
In a separate, dry vial, dissolve the sterically hindered this compound derivative (e.g., Fmoc-Asp(OBno)-OH, 3-5 equivalents) and HATU (2.9-4.5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For particularly challenging couplings, the reaction time can be extended, or a double coupling can be performed.[7]
-
-
Washing and Monitoring: Wash the resin and monitor the reaction completion using a Kaiser test as described in the standard protocol.
Quantitative Comparison of Strategies
The effectiveness of various strategies in minimizing aspartimide formation has been quantitatively assessed in several studies. The following table summarizes representative data for the synthesis of a model peptide (e.g., VKDGYI) known to be prone to this side reaction.
| Asp Protecting Group | Deprotection Conditions | Coupling Reagent | Aspartimide Formation (% of crude product) | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | HBTU/DIPEA | High (can exceed 20-50% in Asp-Gly) | General knowledge |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | HBTU/DIPEA | Significantly Reduced | [4] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | HBTU/DIPEA | Reduced | [4] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | HATU/DIPEA | Very Low (<1-2%) | [7] |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine/DMF | HBTU/DIPEA | Negligible / Eliminated | [3] |
Note: The exact percentage of aspartimide formation is highly dependent on the specific peptide sequence, synthesis conditions (temperature, time), and analytical methods.
Conclusion and Recommendations
The successful incorporation of this compound in SPPS, particularly in sequences prone to aspartimide formation, requires careful consideration of the synthetic strategy.
-
For routine synthesis of non-problematic sequences: The standard use of Fmoc-Asp(OtBu)-OH with standard coupling and deprotection protocols is often sufficient.
-
For sequences with moderate risk of aspartimide formation (e.g., Asp-Ser, Asp-Asn): The use of modified deprotection conditions (e.g., 20% piperidine with 0.1 M HOBt) or a moderately bulky protecting group like Fmoc-Asp(OMpe)-OH is recommended.
-
For highly susceptible sequences (e.g., Asp-Gly): The most robust strategies involve the use of a highly hindered protecting group such as Fmoc-Asp(OBno)-OH in combination with a potent coupling reagent like HATU, or the use of backbone protection with a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, which effectively eliminates the side reaction.
By selecting the appropriate combination of protecting groups, deprotection conditions, and coupling reagents, researchers can significantly improve the yield and purity of aspartic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
Standard Operating Procedure for Fmoc-Asp-OH in Automated Synthesizers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of aspartic acid (Asp) residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a critical step in the synthesis of many biologically active peptides. The standard building block for this purpose is N-α-Fmoc-L-aspartic acid(β-tert-butyl ester), abbreviated as Fmoc-Asp(OtBu)-OH.[1][2] While its use is widespread, it presents a significant challenge: the base-catalyzed formation of an aspartimide intermediate during the repetitive piperidine (B6355638) treatments for Fmoc group removal.[3] This side reaction can lead to the formation of undesirable byproducts, including α- and β-peptides, as well as racemized products, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[4]
This document provides a detailed standard operating procedure for the use of Fmoc-Asp-OH derivatives in automated peptide synthesizers. It covers standard protocols, strategies to mitigate aspartimide formation, and troubleshooting guidelines to ensure the successful synthesis of high-purity peptides containing aspartic acid.
The Challenge of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[3] This reaction is particularly prevalent in sequences where Asp is followed by a small, sterically unhindered amino acid, with the Asp-Gly sequence being the most problematic.[4] The resulting aspartimide is unstable and can be cleaved by piperidine or water to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.
Materials and Reagents
-
Amino Acids:
-
Resin: Appropriate solid support (e.g., Rink Amide, Wang, or 2-chlorotrityl resin)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Activator Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Deprotection Solution:
-
20% (v/v) piperidine in DMF
-
-
Cleavage Cocktail (Example: Reagent K):
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
Experimental Protocols
Standard Automated Synthesis Cycle for Fmoc-Asp(OtBu)-OH
This protocol is suitable for sequences that are not highly prone to aspartimide formation. The following is a typical cycle on an automated microwave peptide synthesizer (e.g., CEM Liberty Blue).[7][8]
Table 1: Standard Automated Synthesis Protocol for Fmoc-Asp(OtBu)-OH
| Step | Operation | Reagent/Solvent | Duration | Temperature |
| 1 | Swelling | DMF | 30 min | Room Temp |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 7 min | 75°C (Microwave) |
| 3 | Washing | DMF | 5-7 times | Room Temp |
| 4 | Coupling | Fmoc-Asp(OtBu)-OH (5 eq.), HCTU (5 eq.), DIPEA (10 eq.) in DMF | 5-15 min | 90°C (Microwave) |
| 5 | Washing | DMF | 3-5 times | Room Temp |
Protocol for Aspartimide-Prone Sequences
For sequences containing motifs like Asp-Gly, Asp-Asn, or Asp-Ser, modifications to the standard protocol are necessary to suppress aspartimide formation.
Strategy 1: Modified Deprotection Cocktail
Adding a small amount of acid to the piperidine solution can help to reduce the basicity and thereby suppress aspartimide formation.[9]
Table 2: Modified Deprotection Protocol
| Step | Operation | Reagent/Solvent | Duration | Temperature |
| 1 | Fmoc Deprotection | 20% Piperidine, 0.1 M HOBt in DMF | 2 x 10 min | Room Temp |
Strategy 2: Use of a Sterically Hindered Protecting Group (Fmoc-Asp(OBno)-OH)
Fmoc-Asp(OBno)-OH has a bulkier side-chain protecting group that sterically hinders the formation of the aspartimide ring.[5][6]
Table 3: Automated Synthesis Protocol for Fmoc-Asp(OBno)-OH
| Step | Operation | Reagent/Solvent | Duration | Temperature |
| 1 | Swelling | DMF | 30 min | Room Temp |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 7 min | 75°C (Microwave) |
| 3 | Washing | DMF | 5-7 times | Room Temp |
| 4 | Coupling | Fmoc-Asp(OBno)-OH (5 eq.), HCTU (5 eq.), DIPEA (10 eq.) in DMF | 10-20 min | 90°C (Microwave) |
| 5 | Washing | DMF | 3-5 times | Room Temp |
Peptide Cleavage and Deprotection
After completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (3-5 times) and dry under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Data Presentation
The choice of the aspartic acid derivative has a significant impact on the purity of the crude peptide, especially for sequences prone to aspartimide formation.
Table 4: Comparison of Crude Peptide Purity for the Scorpion Toxin II model peptide (VKDGYI) synthesized with different Asp protecting groups.
| Fmoc-Asp Derivative | Target Peptide (%) | D/L Aspartimide (%) | D/L Piperidide Adducts (%) | Total Byproducts (%) |
| Fmoc-Asp(OtBu)-OH | 35.8 | 32.7 | 31.5 | 64.2 |
| Fmoc-Asp(OMpe)-OH | 68.5 | 18.9 | 12.6 | 31.5 |
| Fmoc-Asp(OBno)-OH | 95.1 | 2.3 | 2.6 | 4.9 |
Mandatory Visualizations
Diagrams
Caption: Automated peptide synthesis workflow for incorporating this compound.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Troubleshooting guide for aspartimide-related impurities.
Conclusion
The successful incorporation of this compound in automated peptide synthesis requires careful consideration of the peptide sequence and the potential for aspartimide formation. For sequences not prone to this side reaction, the standard Fmoc-Asp(OtBu)-OH can be used with high efficiency. However, for problematic sequences, the use of sterically hindered derivatives like Fmoc-Asp(OBno)-OH or modified deprotection conditions is strongly recommended to minimize the formation of impurities and maximize the yield of the desired peptide. By following the detailed protocols and troubleshooting guide presented in this document, researchers can effectively manage the challenges associated with aspartic acid incorporation and achieve the synthesis of high-purity peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Asp(OtBu)-OH [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. cem.de [cem.de]
- 8. Liberty Blue 2.0 - Microwave Peptide Synthesizer [cem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Efficient Peptide Coupling of Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues into peptide sequences using Fmoc-Asp(OtBu)-OH is a routine yet critical step in solid-phase peptide synthesis (SPPS). However, the activation of its carboxyl group can be challenging, primarily due to the risk of aspartimide formation, a deleterious side reaction that can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides, as well as racemization. This application note provides a comparative overview of common activation methods for Fmoc-Asp(OtBu)-OH, focusing on efficiency, minimization of side reactions, and detailed protocols for practical implementation.
The choice of coupling reagent is paramount for the successful synthesis of peptides containing aspartic acid. Reagents are broadly classified into uronium/aminium salts (e.g., HATU, HBTU, COMU), phosphonium (B103445) salts (e.g., PyBOP), and carbodiimides (e.g., DIC) used with additives (e.g., Oxyma). Uronium/aminium and phosphonium salt-based reagents are generally preferred for their high reactivity, which is often necessary to achieve efficient coupling and suppress side reactions.[1]
Aspartimide Formation: The Primary Challenge
During Fmoc-based SPPS, the repeated exposure to basic conditions, typically piperidine (B6355638) for Fmoc deprotection, can induce the backbone amide nitrogen to attack the side-chain ester of the aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide (B58015) ring known as an aspartimide.[2] This intermediate is unstable and can lead to the formation of various impurities. The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[3]
Comparative Performance of Coupling Reagents
While direct head-to-head quantitative data for the coupling of Fmoc-Asp(OtBu)-OH with all common reagents under identical conditions is not extensively published in a single study, the following table summarizes the expected performance based on their general efficacy and known impact on side reactions.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[2] | Higher cost, potential for side reactions if used in excess.[2] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[1] | Less reactive than HATU, can be less effective for difficult sequences.[1] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous than its predecessor, BOP.[1] | More expensive than carbodiimides.[2] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.[2] | Relatively newer compared to HBTU/HATU.[2] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | Low (with Oxyma) | Cost-effective.[4] | Slower reaction rates compared to onium salts. |
Strategies to Minimize Aspartimide Formation
Beyond the choice of coupling reagent, several other strategies can be employed to mitigate aspartimide formation:
-
Modification of Deprotection Conditions: Adding an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution can lower the basicity and significantly reduce aspartimide formation.[3]
-
Use of Bulky Side-Chain Protecting Groups: Replacing the tert-butyl (OtBu) group with bulkier protecting groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) sterically hinders the intramolecular cyclization.[5]
-
Backbone Protection: The use of dipeptide building blocks where the amide backbone nitrogen of the residue following aspartic acid is protected (e.g., with a 2,4-dimethoxybenzyl (Dmb) group) is a highly effective method to prevent aspartimide formation.[6]
The following table provides a quantitative comparison of different aspartic acid protecting groups in minimizing aspartimide formation in a model peptide.
| Aspartic Acid Derivative | Aspartimide Formation (% per cycle) | D-Aspartate (%) |
| Fmoc-Asp(OtBu)-OH | 0.44 | 14.2 |
| Fmoc-Asp(OMpe)-OH | 0.22 | 10.9 |
| Fmoc-Asp(OBno)-OH | 0.10 | 0.8 |
Data adapted from a study on the synthesis of Ac-VKDGYI-NH2 after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.
Experimental Protocols
The following are generalized protocols for the manual solid-phase coupling of Fmoc-Asp(OtBu)-OH using various activation methods. These protocols assume a standard Fmoc-SPPS workflow on a resin support.
Protocol 1: General Fmoc Deprotection
-
Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Coupling with HATU
Materials:
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF (peptide synthesis grade)
-
N-terminal deprotected peptide-resin
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HATU in DMF.
-
Add DIPEA to the activation mixture and allow for pre-activation for 2-5 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 3: Coupling with HBTU
Materials:
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
N-terminal deprotected peptide-resin
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and HBTU in DMF.
-
Add DIPEA to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction.
-
Upon completion, drain the solution and wash the resin with DMF (3-5 times).
Protocol 4: Coupling with PyBOP
Materials:
-
Fmoc-Asp(OtBu)-OH (3 equivalents)
-
PyBOP (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF
-
N-terminal deprotected peptide-resin
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and PyBOP in DMF.[1]
-
Add the solution from step 1 to the resin, followed by the addition of DIPEA.[1]
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitor the coupling reaction.
-
After completion, drain the reaction solution and wash the resin with DMF.[1]
Protocol 5: Coupling with COMU
Materials:
-
Fmoc-Asp(OtBu)-OH (3-5 equivalents)
-
COMU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF
-
N-terminal deprotected peptide-resin
Procedure:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH and COMU in DMF.
-
Add DIPEA to the activation mixture and allow for pre-activation for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the general SPPS workflow and the activation pathways for different classes of coupling reagents.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Activation of Fmoc-Asp(OtBu)-OH by different classes of coupling reagents.
Conclusion
The efficient incorporation of Fmoc-Asp(OtBu)-OH requires careful consideration of the activation method to maximize coupling efficiency and minimize the formation of aspartimide-related impurities. For routine synthesis, HBTU and PyBOP offer a good balance of reactivity and cost. For challenging sequences or when the highest purity is required, the more reactive reagents HATU and COMU are recommended. In cases that are particularly prone to aspartimide formation, a multi-faceted approach combining an efficient coupling reagent with modified deprotection conditions or the use of sterically hindered or backbone-protected aspartic acid derivatives will yield the best results. The protocols and data presented in this application note serve as a guide for researchers to develop robust and optimized strategies for the synthesis of aspartic acid-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The aspartimide problem in Fmoc-based SPPS. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-Asp-OH in Cyclic Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of cyclic peptides is a pivotal strategy in modern drug discovery, offering molecules with enhanced metabolic stability, improved membrane permeability, and controlled conformations, which can lead to higher target affinity and selectivity.[1] Aspartic acid is a key residue frequently incorporated into cyclic peptides, often participating in the formation of a lactam bridge through its side-chain carboxyl group. The use of N-α-Fmoc-protected aspartic acid (Fmoc-Asp-OH) is central to the solid-phase peptide synthesis (SPPS) of these molecules. However, its incorporation presents a significant challenge: the propensity for aspartimide formation during the basic conditions of Fmoc-group removal.[2]
This document provides a comprehensive guide to the strategic use of this compound in cyclic peptide synthesis, covering orthogonal protection strategies, methods to mitigate aspartimide formation, and detailed protocols for synthesis, cyclization, and purification.
The Challenge of Aspartimide Formation
During the repeated exposure to a base (typically 20% piperidine (B6355638) in DMF) for Fmoc deprotection, the backbone amide nitrogen of the residue C-terminal to Asp can attack the side-chain β-carboxyl group.[2][3] This intramolecular cyclization forms a five-membered succinimide (B58015) ring known as an aspartimide.[2] This intermediate is problematic for several reasons:
-
Formation of Impurities: The aspartimide ring can be opened by the piperidine used for deprotection, leading to the formation of both α- and β-aspartyl peptides.
-
Racemization: The α-carbon of the aspartimide is prone to epimerization, resulting in the incorporation of D-Asp instead of L-Asp.
-
Purification Difficulties: The resulting byproducts, particularly the β-aspartyl and epimerized peptides, often have similar masses and chromatographic retention times to the target peptide, making purification extremely challenging.
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly and Asp-Ser motifs being particularly susceptible.[3][4]
Strategies to Mitigate Aspartimide Formation
Several strategies have been developed to minimize or prevent aspartimide formation during SPPS.
Sterically Hindered Side-Chain Protecting Groups
Increasing the steric bulk of the ester-based protecting group on the Asp side chain can hinder the intramolecular cyclization. While the standard tert-butyl (OtBu) group offers some protection, more effective alternatives are commercially available.
-
Fmoc-Asp(OMpe)-OH: 3-Methylpent-3-yl ester.
-
Fmoc-Asp(OBno)-OH: 3-tert-butyl-5-nonyl ester.
-
Fmoc-Asp(OPhp)-OH: 3-phenyl-hept-4-yl ester.[4]
These protecting groups have been shown to significantly reduce the rate of aspartimide formation.[5] For instance, in the synthesis of the challenging Scorpion toxin II peptide (VKDGYI), using Fmoc-Asp(OBno)-OH reduced aspartimide formation to only 0.1% per cycle.
Modified Fmoc Deprotection Conditions
Altering the conditions for Fmoc removal can also suppress aspartimide formation.
-
Use of Weaker Bases: Replacing piperidine with a milder base like piperazine (B1678402) can reduce the incidence of this side reaction.[4]
-
Addition of HOBt: The addition of 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution has been shown to be effective.[5]
-
Reduced Base Concentration and Time: Using shorter deprotection times (e.g., 1 minute followed by 3 minutes) can also be beneficial.[4]
Backbone Protection
Protecting the backbone amide nitrogen of the residue following Asp can completely prevent aspartimide formation. This is typically achieved by incorporating a dipeptide unit containing a 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH.[5]
Novel Side-Chain Protecting Groups
A more recent strategy involves masking the carboxylic acid with a functional group other than an ester.
-
Cyanosulfurylides (CSY): This protecting group masks the carboxylic acid via a stable C-C bond, which is completely stable to the conditions of SPPS. The CSY group is removed post-synthesis under oxidative conditions using N-chlorosuccinimide (NCS).[6][7]
Orthogonal Protection Strategy for On-Resin Cyclization
For the synthesis of cyclic peptides where the Asp side chain forms a lactam bridge with an amine (e.g., the ε-amino group of lysine), an orthogonal protection strategy is essential.[8] This involves using a protecting group for the Asp side chain that can be removed selectively without affecting the N-α-Fmoc group, other side-chain protecting groups (like Boc, Trt, Pbf), or the resin linker.[8]
Commonly used orthogonal protecting groups for the Asp side chain include:
-
Allyl (OAll): Cleaved by palladium catalysts like Pd(PPh₃)₄ in the presence of a scavenger such as phenylsilane (B129415).[9]
-
4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmb or Dmab): Labile to hydrazine.[10]
The following diagram illustrates the logic of an orthogonal protection strategy for on-resin cyclization.
Caption: Orthogonal protection workflow for on-resin peptide cyclization.
Data Presentation: Comparison of Aspartimide Formation
The following table summarizes the extent of aspartimide-related byproducts observed with different Asp protecting groups during the synthesis of the model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes (simulating 100 deprotection cycles).
| Asp Protecting Group | Target Peptide (%) | Aspartimide (%) | α-Piperidide (%) | β-Piperidide (%) | Total D-Asp (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 6.8 | 3.6 | 45.4 | 44.2 | 47.9 | |
| Fmoc-Asp(OMpe)-OH | 49.3 | 2.1 | 22.8 | 25.8 | 26.6 | |
| Fmoc-Asp(OBno)-OH | 90.3 | 0.5 | 4.2 | 5.0 | 5.1 |
Data adapted from comparative tests on the Scorpion toxin II peptide (VKDGYI).
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Linear Peptide
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin, incorporating an Asp residue with an orthogonal protecting group (e.g., Fmoc-Asp(OAll)-OH) for subsequent on-resin cyclization.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OAll)-OH and Fmoc-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution for 5 minutes. Drain.
-
Treat the resin again with the deprotection solution for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-3 minutes. Add DIPEA (6 eq.).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin as described in step 2c.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence. For the aspartic acid residue intended for cyclization, use Fmoc-Asp(OAll)-OH.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the peptide-resin with DMF (5 times), DCM (5 times), and Methanol (3 times), then dry under vacuum.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol describes the selective deprotection of the Asp(OAll) side chain and subsequent intramolecular cyclization with a Lys(Boc) side chain.
Materials:
-
Peptide-resin from Protocol 1
-
Dichloromethane (DCM), anhydrous
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Allyl Deprotection:
-
Swell the dried peptide-resin in anhydrous DCM.
-
Prepare a deprotection solution of Pd(PPh₃)₄ (0.2 eq.) and phenylsilane (20 eq.) in DCM.
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Add the deprotection solution to the resin and incubate for 20 minutes. Repeat this step.
-
Wash the resin with 5 mM sodium diethyldithiocarbamate (B1195824) in DMF to remove the palladium catalyst, followed by extensive washes with DMF and DCM.
-
-
Boc Deprotection of Lysine (B10760008):
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the Boc group from the lysine side chain.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add PyBOP (5 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The reaction can be performed at high dilution to favor intramolecular over intermolecular reactions.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Once complete, wash the resin thoroughly with DMF and DCM.
-
Caption: Workflow for on-resin lactam bridge formation.
Protocol 3: Cleavage, Purification, and Characterization
Materials:
-
Cyclized peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Reverse-phase HPLC (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
-
Pelleting and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet two more times with cold ether to remove scavengers and residual TFA.
-
-
Drying and Storage:
-
Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
-
Store the lyophilized powder at -20°C.
-
-
Purification:
-
Purify the crude peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
-
Characterization:
-
Confirm the identity and purity of the final cyclic peptide by analytical RP-HPLC and mass spectrometry.
-
Conclusion
The successful synthesis of cyclic peptides containing aspartic acid hinges on a strategic approach to side-chain protection and cyclization. While aspartimide formation is a significant hurdle, it can be effectively managed through the use of sterically hindered protecting groups, optimized deprotection conditions, or advanced protection strategies like backbone protection or cyanosulfurylides. For cyclization involving the Asp side chain, a robust orthogonal protection scheme is paramount. The protocols and strategies outlined in this document provide a framework for researchers to navigate the complexities of cyclic peptide synthesis, enabling the development of novel and potent therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. The CSY-protecting group in the microwave-assisted synthesis of aggregation-prone peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00252J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Asp(OtBu)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS) due to its base lability, which permits an orthogonal protection strategy alongside acid-labile side-chain protecting groups. However, the synthesis of peptides containing aspartic acid protected as a tert-butyl ester (Asp(OtBu)) introduces a significant challenge: the formation of aspartimide. This side reaction, catalyzed by the basic conditions required for Fmoc removal, can lead to a mixture of hard-to-separate impurities, including α- and β-peptides and their racemized forms, thereby reducing the yield and purity of the target peptide.[1][2]
This document provides detailed application notes and protocols for the Fmoc deprotection of Asp(OtBu)-containing peptides, with a primary focus on minimizing aspartimide formation. It includes a summary of quantitative data, detailed experimental protocols for various mitigation strategies, and visualizations of the chemical pathways and experimental workflows.
Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs during the piperidine-mediated Fmoc deprotection step. The reaction is initiated when the backbone amide nitrogen C-terminal to the Asp residue is deprotonated. This nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group. This leads to the formation of a five-membered succinimide (B58015) ring and the elimination of the tert-butyl protecting group.[2][3] This aspartimide intermediate is susceptible to nucleophilic attack by piperidine (B6355638) or water, which can open the ring to form a mixture of α- and β-aspartyl peptides. Furthermore, the chiral center of the aspartic acid can epimerize during this process, leading to D-aspartyl peptides.[2]
The propensity for aspartimide formation is highly sequence-dependent.[2][3] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly problematic.[2] The most susceptible sequences include:
-
Asp-Gly (D-G) : This is the most notorious sequence for aspartimide formation.[2]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Arg (D-R)
Caption: Mechanism of base-catalyzed aspartimide formation.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation during the Fmoc deprotection of Asp(OtBu)-containing peptides. The choice of strategy depends on the specific peptide sequence and the desired purity of the final product.
Modification of Deprotection Conditions
The most straightforward approach is to modify the deprotection cocktail to reduce its basicity or buffer the reaction environment.
-
Addition of Acidic Additives: Incorporating a weak acid into the piperidine solution can temper its basicity and significantly reduce aspartimide formation.[2][4][5]
-
Use of Alternative Bases: Replacing piperidine with a weaker base or a different base system can also be effective.[3][4][5]
Use of Sterically Hindered Side-Chain Protecting Groups
The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent cyclization. Bulkier protecting groups can physically block the formation of the succinimide ring.[2]
Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the Asp residue, which prevents it from acting as a nucleophile. The use of a 2,4-dimethoxybenzyl (Dmb) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly effective for problematic Asp-Gly sequences.[2][6]
Caption: Workflow for selecting an Fmoc deprotection strategy.
Data Presentation: Comparison of Deprotection Strategies
The following tables summarize quantitative data on the effectiveness of different strategies in reducing aspartimide formation.
Table 1: Effect of Additives in 20% Piperidine/DMF on Aspartimide Formation
| Additive (Concentration) | Model Peptide | Aspartimide Formation (%) | Reference |
| None | VKDGYI | >70 (at 45°C) | [5] |
| 0.1 M HOBt | VKDGYI | Significantly Reduced | [5] |
| 0.1 M 2,4-dinitrophenol | VKDGYI | Significantly Reduced | [5] |
| 0.5 M Oxyma | Hexapeptide 1 | Strongly Reduced | [4] |
| 5% Formic Acid | Not Specified | Reduced by 90% | [2] |
Table 2: Comparison of Different Base Cocktails for Fmoc Deprotection
| Base Cocktail | Model Peptide | Aspartimide Formation (%) | Reference |
| 20% Piperidine/DMF | VKDGYI | High | |
| 25% Dipropylamine (B117675) (DPA) | Hexapeptide 1 | 11 (at 90°C) | [4] |
| 50% Morpholine/DMF | ToxinII model peptide | 1.2 (at RT), 4.3 (at 45°C) | [5] |
| 5% Piperazine + 2% DBU | Not Specified | Effective, but DBU can promote aspartimide | [4] |
Table 3: Efficacy of Sterically Hindered Asp Protecting Groups
| Protecting Group | Model Peptide | Aspartimide Formation (%) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDNYI | 22.1 | 10.3 | |
| Fmoc-Asp(OMpe)-OH | VKDNYI | 1.0 | 0.5 | |
| Fmoc-Asp(OBno)-OH | VKDNYI | 0.1 | 0.1 | |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 69.8 | 25.1 | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20.3 | 7.7 | |
| Fmoc-Asp(OBno)-OH | VKDGYI | 10.0 | 3.5 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.
Reagent Preparation:
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.[1]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1][7]
-
Agitate the mixture at room temperature for 2-3 minutes.[7]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.[1][7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1][8]
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This protocol is recommended for sequences that show moderate susceptibility to aspartimide formation.
Reagent Preparation:
-
Prepare a solution of 20% (v/v) piperidine and 0.1 M hydroxybenzotriazole (B1436442) (HOBt) in DMF.[2]
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.[1]
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.[1]
-
Drain the solution and wash the resin extensively with DMF (5-7 times).
Protocol 3: Fmoc Deprotection with Dipropylamine (DPA)
This protocol is an alternative to piperidine-based methods and has been shown to reduce aspartimide formation, especially at elevated temperatures.[4]
Reagent Preparation:
-
Prepare a 25% (v/v) solution of dipropylamine in DMF.[4]
Deprotection Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 25% DPA in DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Conclusion
The successful synthesis of peptides containing Asp(OtBu) is contingent on the effective management of aspartimide formation during Fmoc deprotection.[1] While standard conditions using 20% piperidine in DMF are often adequate for robust sequences, peptides with susceptible motifs, particularly Asp-Gly, necessitate optimized protocols.[1][2] The choice of strategy—whether it involves modifying the deprotection cocktail, employing sterically hindered side-chain protecting groups, or utilizing backbone protection—should be informed by the specific peptide sequence and the desired level of purity.[1] By carefully selecting the appropriate deprotection conditions, researchers can significantly improve the yield and purity of challenging Asp(OtBu)-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
On-Resin Side Chain Modification of Fmoc-Asp-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of amino acid side chains during solid-phase peptide synthesis (SPPS) is a powerful tool for creating peptides with enhanced properties, such as increased stability, receptor affinity, and novel functionalities. Aspartic acid, with its carboxylic acid side chain, offers a versatile handle for a variety of chemical transformations. This document provides detailed application notes and protocols for the on-resin side chain modification of Fmoc-Asp-OH, a cornerstone of modern peptide chemistry. The focus is on strategies that are compatible with the widely used Fmoc/tBu orthogonal protection scheme. Key considerations, such as the prevention of common side reactions like aspartimide formation, are also addressed.
Core Concepts and Strategies
The on-resin modification of the aspartic acid side chain fundamentally relies on an orthogonal protection strategy.[1][2] This entails the use of a protecting group for the Asp β-carboxyl group that can be selectively removed under conditions that do not affect the N-terminal Fmoc group, other acid-labile side-chain protecting groups (e.g., tBu, Trt), or the resin linkage.[1][2]
Several strategies have been developed to achieve this selective modification:
-
Allyl (OAll) Protection: The allyl ester is a commonly used protecting group for the Asp side chain. It is stable to the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA).[3][4] Selective deprotection is achieved using a palladium catalyst, allowing for subsequent on-resin modification.[3][4]
-
2-Phenylisopropyl (O-2-PhiPr) Protection: This protecting group offers the advantage of being removable under very mild acidic conditions (e.g., 1% TFA in DCM), which are orthogonal to the stronger acid required for cleavage from the resin and removal of other tBu-based protecting groups.[4][5]
-
FeCl3-Mediated Deprotection of tBu Esters: A more recent development involves the use of Lewis acids, such as ferric chloride (FeCl3), for the selective on-resin deprotection of the commonly used tert-butyl (tBu) ester of aspartic acid.[6][7] This method is cost-effective and compatible with Fmoc chemistry.[6][7]
-
Lactam Bridge Formation: A prevalent modification is the formation of a cyclic peptide through an amide bond between the aspartic acid side chain and the side chain of a basic amino acid like ornithine or lysine (B10760008).[8][9] This conformational constraint can significantly enhance the biological activity and stability of peptides.[8]
A critical challenge in syntheses involving aspartic acid is the formation of aspartimide, a cyclic imide side product.[5][10] This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs and is catalyzed by the basic conditions used for Fmoc deprotection.[11] Strategies to mitigate aspartimide formation include the use of bulkier side-chain protecting groups or modified deprotection conditions.[11][12]
Experimental Workflows and Chemical Pathways
General Workflow for On-Resin Side Chain Modification
Caption: General workflow for the on-resin modification of an aspartic acid side chain.
Pathway for Allyl (OAll) Deprotection and Amide Bond Formation
Caption: On-resin deprotection of Asp(OAll) and subsequent amide bond formation.
Pathway for FeCl3-Mediated tBu Deprotection and Esterification
Caption: On-resin deprotection of Asp(OtBu) using FeCl3 and subsequent esterification.
Data Presentation: Comparison of On-Resin Modification Strategies
| Modification Strategy | Protecting Group | Deprotection Reagents | Typical Yields | Purity | Key Advantages | Key Disadvantages | Citations |
| Amide Bond Formation | OAll | Pd(PPh3)4, Phenylsilane (B129415) | Good to Excellent | High | Fully orthogonal to Fmoc/tBu chemistry, mild deprotection conditions. | Requires palladium catalyst which can be costly and requires thorough removal. | |
| Esterification | OtBu | FeCl3 | Good | Good | Utilizes common and inexpensive starting materials (Fmoc-Asp(OtBu)-OH). | Potential for side reactions with acid-sensitive groups, requires careful removal of FeCl3. | [6][7][13] |
| Lactam Bridge Formation | OAll and Alloc (for Lys) | Pd(PPh3)4, Phenylsilane | Variable | Good to High | Enables synthesis of conformationally constrained cyclic peptides with enhanced properties. | Cyclization efficiency can be sequence-dependent. | [8][14] |
| Glycosylation | O-2-PhiPr | 1% TFA in DCM | Variable | Good | Allows for late-stage, on-resin glycosylation. | The protecting group is more acid-labile than tBu, requiring careful handling. |
Yields and purity are highly dependent on the peptide sequence, resin, and specific reaction conditions.
Experimental Protocols
Protocol 1: On-Resin Deprotection of Fmoc-Asp(OAll)-OH
This protocol describes the selective removal of the allyl protecting group from the side chain of an aspartic acid residue on a solid support.
Materials:
-
Peptide-resin containing an Fmoc-Asp(OAll)-OH residue
-
Dichloromethane (DCM), anhydrous
-
Phenylsilane (PhSiH3)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Dimethylformamide (DMF)
-
Syringe reaction vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a syringe reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare a deprotection solution by dissolving tetrakis(triphenylphosphine)palladium(0) (0.25 equivalents relative to resin loading) and phenylsilane (24 equivalents) in anhydrous DCM.[14]
-
Add the deprotection solution to the resin and gently agitate the mixture at room temperature.
-
The reaction is typically complete within 30 minutes.[14] Monitor the reaction progress if necessary.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (5 x volume), followed by DMF (5 x volume).
-
The resin is now ready for the subsequent side chain modification reaction.
Protocol 2: On-Resin Amide Bond Formation on the Aspartic Acid Side Chain
This protocol details the coupling of an amine to the deprotected aspartic acid side chain.
Materials:
-
Peptide-resin with a deprotected Asp side chain (from Protocol 1)
-
Amine (R-NH2) (5-10 equivalents)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (10 equivalents)
-
Dimethylformamide (DMF)
-
Syringe reaction vessel
Procedure:
-
Swell the peptide-resin in DMF.
-
In a separate vial, dissolve the amine, HATU, and DIPEA in DMF.
-
Add the activated amine solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin extensively with DMF (5 x volume) and DCM (5 x volume).
-
A small sample of the resin can be cleaved to verify the completion of the reaction by LC-MS.
Protocol 3: FeCl3-Mediated On-Resin Deprotection of Fmoc-Asp(OtBu)-OH
This protocol provides a method for the selective removal of the tert-butyl protecting group from the Asp side chain using ferric chloride.[6][7]
Materials:
-
Peptide-resin containing an Fmoc-Asp(OtBu)-OH residue
-
Anhydrous Ferric Chloride (FeCl3)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF)
-
Syringe reaction vessel
Procedure:
-
Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a solution of anhydrous FeCl3 (5 equivalents relative to resin loading) in anhydrous DCM.[6][7]
-
Add the FeCl3 solution to the resin and agitate the mixture at room temperature for 1.5 hours.[6][7]
-
After the reaction is complete, drain the solution.
-
Wash the resin extensively with DMF (at least 10 times) to ensure complete removal of the ferric chloride.[6][7]
-
Wash the resin with DCM (5 x volume).
-
The resin is now ready for the subsequent side chain modification.
Protocol 4: On-Resin Side-Chain-to-Side-Chain Lactamization
This protocol describes the formation of a lactam bridge between an aspartic acid residue and a lysine residue.
Materials:
-
Peptide-resin containing Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions
-
Reagents for allyl and alloc deprotection (as in Protocol 1)
-
HATU (4.9 equivalents)
-
DIPEA (10 equivalents)
-
Dimethylformamide (DMF)
-
Syringe reaction vessel
Procedure:
-
Selectively deprotect the allyl group of the Asp side chain and the alloc group of the Lys side chain simultaneously using the procedure described in Protocol 1.[14]
-
After deprotection, wash the resin thoroughly with DCM and DMF.
-
Swell the resin in DMF.
-
Add a solution of HATU and DIPEA in DMF to the resin to initiate the intramolecular cyclization.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
-
The cyclic peptide on the resin can then be further elongated or cleaved from the support.
Conclusion
The on-resin modification of the this compound side chain is a versatile and powerful technique in peptide science. By employing orthogonal protecting group strategies, researchers can introduce a wide array of functionalities, including amides, esters, and cyclic structures, to tailor the properties of synthetic peptides. The choice of the protecting group and the modification strategy should be carefully considered based on the desired final product and the specific peptide sequence to minimize side reactions such as aspartimide formation. The protocols provided herein offer a foundation for the successful implementation of these advanced peptide modification techniques.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc-Asp(OAll)-OH for Orthogonal Deprotection Strategies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern Solid-Phase Peptide Synthesis (SPPS), orthogonal protection strategies are paramount for the creation of complex peptides with specific modifications. Fmoc-Asp(OAll)-OH, an N-α-Fmoc protected L-aspartic acid with its β-carboxyl group shielded by an allyl (All) ester, is a crucial building block for such advanced synthetic schemes. Its unique feature lies in the high degree of orthogonality between the base-labile Fmoc group, the acid-labile tert-butyl (tBu) based protecting groups commonly used for other side chains, and the palladium-catalyzed removal of the allyl group.[1][2]
This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.[2][3] This enables a variety of on-resin modifications, including:
-
Side-chain lactamization: Formation of cyclic peptides by creating an amide bond with a corresponding side-chain amine (e.g., from Lys, Orn).[3]
-
Head-to-tail cyclization: Where the aspartic acid side chain is used to anchor the peptide to the resin, allowing for subsequent cyclization between the N- and C-termini.[4][5]
-
Glycosylation and Conjugation: Attachment of carbohydrates, lipids, or other molecules to the aspartic acid side chain.
Furthermore, the use of the allyl ester has been shown to reduce the formation of aspartimide, a common side reaction associated with Asp residues protected with more labile esters like OtBu, particularly in sequences prone to this issue.[3] The allyl group is stable to both the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage.[3]
Chemical Properties and Data
A summary of the key properties of Fmoc-Asp(OAll)-OH is provided below.
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-allyl ester |
| CAS Number | 146982-24-3 |
| Molecular Formula | C₂₂H₂₁NO₆ |
| Molecular Weight | 395.41 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 111-115 °C |
| Optical Rotation | [α]²⁰/D −27±2°, c = 1 in DMF |
| Solubility | Soluble in DMF, DCM, NMP |
| Storage Conditions | 2-8°C |
Orthogonal Deprotection Strategy
The core utility of Fmoc-Asp(OAll)-OH lies in its three-dimensional orthogonal deprotection scheme within the context of Fmoc-based SPPS.
Caption: Orthogonal deprotection scheme using Fmoc-Asp(OAll)-OH.
Comparative Performance Data
While direct, side-by-side quantitative comparisons of allyl deprotection cocktails are limited, the following table summarizes various reported conditions and their outcomes. For context, a comparison of Fmoc-Asp(OAll)-OH with other aspartic acid derivatives regarding the critical side reaction of aspartimide formation is also presented.
Table 1: Comparison of On-Resin Allyl Deprotection Cocktails
| Catalyst (eq.) | Scavenger (eq.) | Solvent | Time & Temperature | Outcome / Purity |
| Pd(PPh₃)₄ (0.25) | Phenylsilane (B129415) (25) | DCM/DMF | 2 x 30 min, RT | >98% deprotection |
| Pd(PPh₃)₄ (cat.) | Morpholine | DMF | 2 h, RT | Effective removal |
| Pd(PPh₃)₄ (cat.) | N,N'-Dimethylbarbituric acid | DMF | 16 h, RT | Comparable to standard methods |
| Pd₂(dba)₃ / PPh₃ (cat.) | Phenylsilane | DCM | 2 x 15 min, RT | Complete deprotection |
| Pd(PPh₃)₂Cl₂ (air-stable) (0.2) | Meldrum's acid (3) + TES-H (3) | DMF/DCM | 10 min, RT | High yield, no N-allylated byproducts[6] |
Table 2: Aspartimide Formation Propensity of Different Aspartic Acid Derivatives
| Aspartic Acid Derivative | Aspartimide Formation | Racemization | Notes |
| Fmoc-Asp(OtBu)-OH | High | High | Standard, but problematic in susceptible sequences (e.g., Asp-Gly). |
| Fmoc-Asp(OAll)-OH | Sequence Dependent | Lower | Allows for orthogonal deprotection.[3] |
| Fmoc-Asp(OMpe)-OH | Low | Low | Bulky group sterically hinders cyclization. |
| Fmoc-Asp(OBno)-OH | Negligible | Very Low | Offers excellent suppression of aspartimide formation. |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and resin.
Protocol 1: Standard Fmoc-SPPS Peptide Elongation
This protocol describes a single coupling cycle.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a second 10-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.) and a coupling agent (e.g., HBTU/HATU, 3-5 eq.) in DMF.
-
Add a base (e.g., DIPEA/NMM, 6-10 eq.) to the amino acid solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) and proceed to the next cycle.
Protocol 2: On-Resin Allyl Deprotection of Asp(OAll) Side Chain
This protocol is performed on the fully assembled, N-terminally protected peptidyl-resin.
-
Resin Preparation: Swell the peptidyl-resin in anhydrous DCM or a mixture of DCM/DMF for 30 minutes.
-
Deprotection Cocktail Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis:
-
In a fume hood, add Pd(PPh₃)₄ (approx. 0.25 eq., ~29 mg) to a flask.
-
Add 5 mL of anhydrous DCM (or a suitable solvent mixture).
-
Add the allyl scavenger, for example, phenylsilane (PhSiH₃, approx. 25 eq., ~320 µL). The solution should be a clear, light yellow.
-
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the freshly prepared palladium catalyst solution to the resin.
-
Agitate the reaction vessel at room temperature, protected from light, for 30 minutes.
-
-
Repeat and Wash:
-
Drain the deprotection solution.
-
Repeat the deprotection step (Step 3) with a fresh solution for another 30 minutes to ensure complete removal.
-
Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is: DCM (5x), 0.5% DIPEA in DMF (3x), 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (3x, to scavenge residual palladium), DMF (5x), and DCM (5x).
-
Protocol 3: On-Resin Side-Chain to Side-Chain Cyclization (Lactamization)
This protocol describes the cyclization between a deprotected Asp side chain and a Lys side chain.
Caption: Workflow for on-resin side-chain to side-chain cyclization.
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide) using Protocol 1. Incorporate Fmoc-Asp(OAll)-OH and an amino acid with an orthogonal amine-protecting group (e.g., Fmoc-Lys(Boc)-OH) at the desired positions.
-
Allyl Deprotection: While the peptide is on the resin with the N-terminal Fmoc group intact, perform the allyl deprotection as described in Protocol 2 to unmask the aspartic acid side-chain carboxyl group.
-
Amine Side-Chain Deprotection: Selectively deprotect the amine-containing side chain. For Boc, treat the resin with a solution of 30-50% TFA in DCM for 2 x 15 minutes.
-
Neutralization and Washing: Wash the resin with DCM (3x). Neutralize residual acid by washing with 10% DIPEA in DMF (3x). Wash thoroughly with DMF (5x).
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, prepare the cyclization solution: dissolve a coupling agent (e.g., HATU, PyBOP, 3-5 eq.) and a base (e.g., DIPEA, NMM, 6-10 eq.) in DMF.
-
Add the cyclization solution to the resin.
-
Agitate at room temperature for 12-24 hours. Monitor cyclization completion by cleaving a small sample of resin and analyzing by LC-MS.
-
-
Final Steps: After cyclization, wash the resin, deprotect the N-terminal Fmoc group (if desired), and proceed to final cleavage (Protocol 5).
Protocol 4: On-Resin Head-to-Tail Cyclization
This strategy involves anchoring the peptide to the resin via the Asp side chain.
Caption: Workflow for on-resin head-to-tail cyclization.
-
Resin Anchoring: Couple Fmoc-Asp(OH)-OAll to a suitable resin (e.g., Rink Amide resin) through its side-chain carboxyl group. This requires pre-activation of the side-chain carboxyl group.
-
Linear Peptide Synthesis: Perform standard Fmoc-SPPS (Protocol 1) to assemble the linear peptide from the α-amino group of the anchored aspartic acid.
-
C-Terminal Allyl Deprotection: After assembling the linear sequence, selectively deprotect the C-terminal α-carboxyl group by removing the allyl ester as described in Protocol 2.
-
N-Terminal Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF as per Protocol 1.
-
On-Resin Cyclization: Perform the intramolecular head-to-tail cyclization using a suitable coupling reagent (e.g., HATU, PyBOP, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.) in DMF. Allow the reaction to proceed for 12-24 hours.
-
Final Cleavage: Cleave the cyclized peptide from the resin using Protocol 5.
Protocol 5: Final Peptide Cleavage and Purification
-
Resin Preparation: Wash the final peptidyl-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final peptide by LC-MS and/or MALDI-TOF mass spectrometry.
Conclusion
Fmoc-Asp(OAll)-OH is an indispensable tool for advanced peptide synthesis. Its orthogonal allyl protecting group provides the flexibility required for on-resin modifications, such as the formation of cyclic peptides and peptide conjugates. By enabling the selective deprotection of the aspartic acid side chain under mild, palladium-catalyzed conditions, researchers can construct complex peptide architectures with high precision and purity. The protocols and data presented here offer a comprehensive guide for the effective application of Fmoc-Asp(OAll)-OH in modern peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Fmoc-Asp-OH Derivatives in N-Linked Glycopeptide Synthesis
Introduction
Glycosylation is a critical post-translational modification that dictates protein folding, stability, and function. The synthesis of well-defined glycopeptides is essential for investigating the precise roles of carbohydrates in biological systems and for developing novel therapeutics. N-linked glycopeptides, where a glycan is attached to the side-chain amide of an asparagine (Asn) residue, are a major class of glycoproteins. Their chemical synthesis is predominantly achieved using a "building block" approach within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy involves the pre-synthesis of an Fmoc-protected, glycosylated asparagine building block, often derived from Fmoc-Asp-OH, which is then incorporated into the growing peptide chain.
This document provides detailed protocols and application notes for the synthesis of N-linked glycopeptides using this building block strategy, with a special focus on overcoming common synthetic challenges, such as aspartimide formation.
Core Challenges in Glycopeptide Synthesis
The incorporation of aspartic acid and its derivatives in Fmoc-SPPS presents significant challenges, which are often exacerbated by the presence of a bulky glycan.
-
Aspartimide Formation : This is the most severe side reaction associated with Asp residues in Fmoc-SPPS.[1][2] The piperidine (B6355638) used for Fmoc deprotection can catalyze the cyclization of the Asp side-chain carboxyl group with the backbone amide, forming a succinimide (B58015) ring (aspartimide).[1] This intermediate can then reopen to yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and piperidide adducts, which are often difficult to separate from the target product.[2] The Asp-Gly sequence is particularly susceptible to this side reaction.[2][3][4]
-
Steric Hindrance : The large, protected glycan moiety on the asparagine building block can sterically hinder the coupling reaction.[5] This can lead to incomplete coupling, requiring longer reaction times, higher excesses of reagents, or more potent coupling agents to achieve satisfactory yields.[5]
The Glycosyl-Asparagine Building Block Strategy
The most robust and widely used method for N-glycopeptide synthesis is the building block approach.[6][7] This involves the synthesis of an Fmoc-Asn(glycan)-OH monomer prior to its incorporation during SPPS. The general workflow involves coupling a glycosylamine donor to the side-chain carboxylic acid of a suitably protected aspartic acid derivative.
Data Presentation
Successful glycopeptide synthesis relies on efficient reactions at each stage. The following tables summarize representative data for building block synthesis and SPPS coupling.
Table 1: Representative Yields for Fmoc-Asn(glycan)-OH Building Block Synthesis
| Starting Sugar | Key Coupling Step | Overall Yield (%) | Reference |
|---|---|---|---|
| Peracetylated GlcNAc | Kochetkov amination & coupling | ~60-70% | [8] |
| Peracetylated Lactose | Kochetkov amination & coupling | ~55-65% | [8] |
| Core Pentasaccharide | Glycosyl amine condensation | ~40-50% |[6] |
Table 2: Comparison of SPPS Coupling Conditions for Fmoc-Asn(Glc(OAc)₄)-OH
| Parameter | Standard SPPS | High-Temperature Fast-Stirring (HTFS) SPPS |
|---|---|---|
| Resin | Rink Amide MBHA (0.48 mmol/g) | Rink Amide MBHA (0.48 mmol/g) |
| Temperature | Room Temperature | 90 °C |
| Building Block Equiv. | 3 - 5 | 1.2 |
| Coupling Reagent | HBTU/HATU (3-5 equiv.) | HATU (1.1 equiv.) |
| Base | DIPEA (6-10 equiv.) | DIPEA (2.4 equiv.) |
| Coupling Time | 1 - 4 hours | 60 seconds |
| Fmoc Deprotection | 20% Piperidine/DMF (2 x 10 min) | 20% Piperidine/DMF (30 seconds) |
| Crude Purity | Sequence Dependent | High |
Experimental Protocols
Protocol 1: General Synthesis of Fmoc-Asn(Ac-glycan)-OH Building Block
This protocol outlines a general method for preparing the glycosylated asparagine building block from a peracetylated sugar.
Materials:
-
Peracetylated sugar (e.g., peracetylated N-acetylglucosamine)
-
Ammonium (B1175870) bicarbonate
-
Fmoc-Asp-OAll (or other suitable side-chain protection)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), Anhydrous
-
DCM (Dichloromethane)
-
Palladium catalyst (for allyl deprotection)
Procedure:
-
Glycosylamine Formation (Kochetkov Amination):
-
Dissolve the peracetylated sugar in a saturated solution of ammonium bicarbonate in aqueous ethanol.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the mixture under reduced pressure to obtain the crude glycosylamine, which is used directly in the next step.
-
-
Coupling to Aspartic Acid:
-
Dissolve Fmoc-Asp-OAll (1 equiv.), TBTU (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous DMF.
-
Add the crude glycosylamine (1.2 equiv.) dissolved in DMF to the activated aspartic acid solution.
-
Add DIPEA (3 equiv.) dropwise and stir the reaction mixture under an inert atmosphere for 4-6 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash successively with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected glycoamino acid.
-
-
Side-Chain Deprotection:
-
Dissolve the product from the previous step in DCM.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).
-
Stir at room temperature until the allyl group is completely removed (monitor by TLC/LC-MS).
-
Purify the final Fmoc-Asn(Ac-glycan)-OH building block by flash column chromatography.
-
Protocol 2: Automated High-Temperature Fast-Stirring SPPS (HTFS-PS)
This protocol is adapted from an accelerated method for synthesizing glycopeptides containing multiple N-glycosylated sites and is suitable for automated synthesizers capable of heating and high-speed stirring.[5]
Materials:
-
Rink Amide MBHA resin (e.g., 0.48 mmol/g loading)
-
Fmoc-protected amino acids, including Fmoc-Asn(glycan)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure (Single SPPS Cycle):
-
Resin Preparation: Swell 100 mg of resin in DMF inside the reaction vessel at 90°C with 1200 rpm stirring.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Stir for 30 seconds at 90°C. Drain the solution.[5]
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Coupling:
-
In a separate vial, pre-activate the amino acid by mixing a solution of the Fmoc-AA-OH (1.2 equiv. in DMF), HATU (1.1 equiv. in DMF), and DIPEA (2.4 equiv. in DMF).[5] For the valuable Fmoc-Asn(glycan)-OH building block, using near-equimolar amounts is a key advantage of this method.[5]
-
Immediately add the activated solution to the resin.
-
Stir for 60 seconds at 90°C with 1200 rpm stirring.[5]
-
Drain the coupling solution.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection-washing-coupling-washing cycle for each amino acid in the sequence.
Final Cleavage and Deprotection:
-
After the final cycle, wash the resin with DCM and dry under vacuum.[5]
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the glycopeptide by reverse-phase HPLC. The acetyl protecting groups on the glycan are typically removed during the TFA cleavage step.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 3. benchchem.com [benchchem.com]
- 4. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. youngin.com [youngin.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Aspartimide Formation with Fmoc-Asp-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc-Asp-OH derivatives.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS, particularly when using standard Fmoc-Asp(OtBu)-OH.[1] It is an intramolecular cyclization where the backbone amide nitrogen of the amino acid following the aspartic acid (Asp) residue attacks the side-chain carboxyl group of the Asp.[1][2] This reaction is catalyzed by the basic conditions of the Fmoc deprotection step, typically using piperidine (B6355638).[1][2]
This side reaction is problematic for several reasons:
-
Formation of Impurities: The resulting five-membered succinimide (B58015) ring (the aspartimide) is unstable and can be opened by nucleophiles like piperidine or water. This leads to the formation of a mixture of undesired α- and β-aspartyl peptides.[1][2]
-
Racemization: The chiral center of the aspartic acid can be compromised during this process, leading to the formation of D-aspartyl peptides.[3]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the termination of the peptide chain.[4]
-
Purification Challenges: These byproducts often have very similar masses and chromatographic properties to the desired peptide, making their separation difficult and sometimes impossible, which significantly reduces the final yield and purity.[3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The most susceptible sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[5]
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Arg (D-R) [2]
Q3: What are the main strategies to minimize aspartimide formation?
There are three primary strategies to mitigate aspartimide formation:
-
Modification of Fmoc-Deprotection Conditions: This involves altering the base or adding acidic additives to reduce the basicity of the deprotection solution.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Employing bulkier protecting groups on the Asp side chain can sterically hinder the cyclization reaction.
-
Backbone Protection: This strategy involves modifying the amide nitrogen of the amino acid following the Asp residue to prevent it from acting as a nucleophile.
Troubleshooting Guides
Issue: Significant levels of aspartimide-related impurities are detected by HPLC/MS.
This is the most common issue when synthesizing peptides containing susceptible Asp sequences. The following troubleshooting steps can be taken:
Solution 1: Modify the Fmoc-Deprotection Conditions
The standard 20% piperidine in DMF can be too harsh for sensitive sequences. Consider the following modifications:
-
Use a Weaker Base: Replace piperidine with a weaker base like 5% piperazine (B1678402) or 50% morpholine (B109124) in DMF.[1][6] Note that weaker bases may require longer reaction times for complete Fmoc removal. Dipropylamine (DPA) has also been reported as an effective alternative to piperidine for reducing aspartimide formation.[7][8]
-
Add an Acidic Additive: The addition of an acidic additive to the standard 20% piperidine solution can buffer the basicity and significantly reduce aspartimide formation. Common additives include:
-
0.1 M 1-hydroxybenzotriazole (B26582) (HOBt)[6]
-
0.1 M ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)[6]
-
A 5% formic acid solution in the deprotection cocktail has been shown to reduce aspartimide formation by up to 90% in some cases.[6]
-
Solution 2: Utilize Sterically Hindered Aspartic Acid Protecting Groups
The standard tert-butyl (OtBu) protecting group may not provide enough steric bulk to prevent aspartimide formation in problematic sequences. Consider using commercially available Fmoc-Asp derivatives with bulkier side-chain protecting groups.
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl (OMpe) ester group offers more steric hindrance than OtBu and can significantly reduce aspartimide formation.[4][6]
-
Fmoc-Asp(OBno)-OH: The 5-n-butyl-5-nonyl (OBno) ester is even bulkier and has been shown to be exceptionally effective at suppressing this side reaction, even in the challenging Asp-Gly sequence.[3]
Solution 3: Implement Backbone Protection
This is a highly effective strategy that completely prevents aspartimide formation by modifying the nucleophile (the backbone amide nitrogen).
-
Use a Dmb-protected Dipeptide: Incorporate a pre-formed dipeptide where the glycine residue following the aspartic acid is protected on its backbone with a 2,4-dimethoxybenzyl (Dmb) group, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[9][10] The Dmb group physically blocks the amide nitrogen, preventing the cyclization reaction. This protecting group is cleaved during the final TFA cleavage step.
Quantitative Data Summary
The choice of strategy can significantly impact the level of aspartimide formation. The following tables provide a summary of quantitative data from comparative studies.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in the Synthesis of the Model Peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH
| Protecting Group | % Target Peptide | % Aspartimide Formation | % D-Asp Epimerization |
| OtBu | 35.8 | 54.4 | 14.2 |
| OMpe | 80.2 | 11.5 | 4.9 |
| OBno | 90.1 | 9.9 | 0.9 |
Data adapted from comparative studies on the highly susceptible VKDGYI model peptide after prolonged treatment with 20% piperidine in DMF.[3]
Table 2: Effect of Deprotection Conditions on Aspartimide Formation in an Asp-Gly Containing Peptide
| Deprotection Cocktail | Relative Aspartimide Formation |
| 20% Piperidine in DMF | High |
| 20% Piperidine, 0.1 M HOBt in DMF | Significantly Reduced |
| 5% Piperazine, 0.1 M HOBt in DMF | Reduced |
| 20% Piperidine, 5% Formic Acid in DMF | Reduced by ~90% |
This table provides a qualitative summary based on multiple literature sources.[6]
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (or a modified deprotection solution from Table 2) for 3 minutes.
-
Drain the solution.
-
Treat the resin again with the same deprotection solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete.
Protocol 2: Incorporation of a Dmb-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2-4 hours. Note that coupling onto the Dmb-protected secondary amine can be slower.
-
-
Washing: Follow step 4 from Protocol 1.
-
Confirmation of Coupling: Perform a Kaiser test.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Experimental Workflow for Minimizing Aspartimide Formation
Caption: Decision workflow for selecting the appropriate strategy to minimize aspartimide formation during SPPS.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Fmoc-Asp-OH Coupling Efficiency
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the incorporation of Fmoc-Asp-OH in solid-phase peptide synthesis (SPPS). The primary challenge, often perceived as low coupling efficiency, is predominantly caused by a significant side reaction: aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield of my target peptide after incorporating Fmoc-Asp(OtBu)-OH. Is this due to poor coupling?
While inefficient coupling can occur, a more frequent cause for low yield when using Fmoc-Asp(OtBu)-OH is the formation of an aspartimide intermediate.[1] This intramolecular cyclization happens during the basic conditions of the Fmoc-deprotection step (using piperidine) and leads to several byproducts, including difficult-to-separate α- and β-peptides, as well as racemized products.[1][2] These side reactions effectively reduce the amount of the desired peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent.[2] The risk is significantly elevated when the amino acid C-terminal to the aspartic acid residue is Glycine (B1666218) (Gly), Asparagine (Asn), or Serine (Ser).[3][4] The Asp-Gly sequence is particularly notorious due to the lack of steric hindrance from the glycine residue, which facilitates the cyclization reaction.[5]
Q3: My crude peptide analysis shows multiple peaks with the same mass as my target peptide. What is the likely cause?
This is a classic indicator of aspartimide-related byproducts. The aspartimide intermediate can be opened by nucleophiles, leading to the formation of both the correct α-peptide and the incorrect β-peptide. Furthermore, the chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides.[1] These byproducts have the same mass as the desired peptide and often exhibit very similar chromatographic behavior, making purification challenging.
Q4: How can I minimize aspartimide formation during my synthesis?
Several strategies can be employed to suppress this side reaction:
-
Modify Deprotection Conditions: Reducing the basicity of the Fmoc deprotection step is a common approach. This can be achieved by adding an acidic additive like 0.1 M Hydroxybenzotriazole (HOBt) or formic acid to the 20% piperidine (B6355638) in DMF solution.[1][3] Alternatively, a weaker base such as piperazine (B1678402) can be used instead of piperidine.[3]
-
Use Sterically Hindered Protecting Groups: Employing an aspartic acid derivative with a bulkier side-chain protecting group than the standard tert-butyl (OtBu) can sterically hinder the formation of the cyclic intermediate.[2] Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[3]
-
Incorporate Backbone Protection: For particularly problematic sequences like Asp-Gly, using a pre-formed dipeptide with backbone protection, such as a Dmb-dipeptide, can mask the amide nitrogen and prevent it from attacking the side chain.[6]
Q5: I'm working with a sterically hindered sequence, and I suspect true incomplete coupling. What should I do?
If you've ruled out aspartimide formation as the primary issue, or if you are using a sterically demanding residue, you can address incomplete coupling by:
-
Using a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents to more powerful uronium/aminium salt-based reagents like HATU or HBTU, especially for hindered amino acids.[7][8]
-
Extending the Coupling Time: Increasing the reaction time from the standard 1-2 hours can help drive the reaction to completion.[3]
-
Performing a Double Coupling: After the initial coupling reaction, wash the resin and add a fresh solution of activated this compound to couple a second time.[3][9]
Data Summary: Strategies to Mitigate Aspartimide Formation
The following table summarizes the effectiveness of various methods in reducing aspartimide formation, a key side reaction when working with aspartic acid derivatives.
| Strategy | Method | Effectiveness | Key Considerations |
| Modified Deprotection | 20% Piperidine in DMF with 0.1 M HOBt | Moderate to High reduction in aspartimide formation.[1][3] | HOBt can buffer the basicity of the deprotection solution.[3] |
| 20% Piperidine in DMF with 0.1 M Formic Acid | Moderate reduction in aspartimide formation.[3][10] | The acidic additive helps to lower the overall basicity. | |
| 5% Piperazine in DMF/NMP | Effective at reducing aspartimide formation compared to piperidine.[3] | A weaker base that is still effective for Fmoc removal with reduced side reactions.[3] | |
| Steric Hindrance (Side-Chain) | Fmoc-Asp(OtBu)-OH | Standard, but susceptible in certain sequences.[3][4] | Prone to aspartimide formation in Asp-Gly, Asp-Asn, and Asp-Ser motifs.[3][4] |
| Fmoc-Asp(OMpe)-OH | More effective than OtBu at preventing aspartimide formation.[3] | The bulkier Mpe group hinders cyclization. | |
| Fmoc-Asp(OBno)-OH | Significant reduction in aspartimide byproducts compared to OtBu.[3] | Has been shown to increase the content of the target peptide by up to 25% in problematic sequences. | |
| Backbone Protection | Fmoc-Asp(O-N-Dmb-Gly)-OH | Highly effective at eliminating aspartimide formation in Asp-Gly sequences.[6] | The Dmb group masks the amide nitrogen, preventing the nucleophilic attack that initiates aspartimide formation.[6] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
This protocol is recommended for sequences known to be prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution and agitate the mixture at room temperature for 5 minutes.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is recommended when incomplete coupling is suspected due to steric hindrance.
-
Initial Coupling: Perform the first coupling of this compound using your standard protocol (e.g., with HATU/DIPEA for 1-2 hours).
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[9]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as in the first attempt.[9]
-
Second Coupling: Add the newly prepared activated amino acid solution to the washed resin.[9] Agitate the mixture at room temperature for an additional 1-2 hours.[9]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection step.[9]
Visual Guides
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Aspartic Acid Racemization in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of aspartic acid during peptide synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aspartic acid racemization during Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary cause of aspartic acid (Asp) racemization is the formation of an aspartimide intermediate.[1][2][3] This process is catalyzed by the basic conditions of the Fmoc-deprotection step, typically using piperidine (B6355638). The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carboxyl group of Asp, leading to a five-membered succinimide (B58015) ring (aspartimide).[2][3] This ring is susceptible to racemization at the α-carbon of the aspartic acid. Subsequent ring-opening by nucleophiles, such as piperidine or water, results in a mixture of α- and β-aspartyl peptides, with a significant portion being the undesirable D-isomer.[1][3][4]
Q2: Which peptide sequences are most prone to aspartimide formation and subsequent racemization?
A2: The propensity for aspartimide formation is highly sequence-dependent.[3] Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[2][5]
-
Asp-Asn (D-N) [2]
-
Asp-Ala (D-A) [5]
-
Asp-Arg (D-R) [2]
Q3: How can I detect aspartimide formation and racemization in my peptide?
A3: Detecting these side products can be challenging as they often have the same mass as the target peptide, making them difficult to identify by mass spectrometry alone.[6] The resulting α- and β-aspartyl peptides can also co-elute with the desired product during HPLC purification.[3] High-resolution analytical techniques such as chiral amino acid analysis or sequencing after enzymatic digestion can confirm racemization. Careful analysis of the HPLC chromatogram, looking for closely eluting peaks around the main product, can be an initial indicator.
Troubleshooting Guide
Issue 1: Significant byproduct formation is observed in my Asp-containing peptide, especially in an Asp-Gly sequence.
-
Root Cause: This is likely due to extensive aspartimide formation during the piperidine-mediated Fmoc deprotection steps.[2]
-
Solutions:
-
Modify Deprotection Conditions:
-
Add an Acidic Additive: Incorporate an acidic additive into your deprotection solution to buffer the basicity. A common and effective method is to use 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).[2][5][7]
-
Use a Weaker Base: Replace piperidine with a weaker base for Fmoc deprotection. Solutions of 5% piperazine (B1678402) with 0.1 M HOBt or morpholine (B109124) have been shown to reduce aspartimide formation.[2][3][7] However, weaker bases may require longer deprotection times or may not be efficient for all sequences.[3]
-
-
Employ Sterically Hindered Asp Protecting Groups:
-
The standard tert-butyl (OtBu) protecting group on the Asp side chain may not offer enough steric hindrance.[1][2] Using bulkier protecting groups can physically block the formation of the aspartimide ring.[2][8] Consider using pre-packed resins or Fmoc-amino acids with the following protecting groups:
-
-
Utilize Backbone Protection:
-
To completely prevent aspartimide formation, the backbone amide nitrogen can be protected.[5] This is a very effective strategy for particularly problematic sequences. Commercially available dipeptides such as Fmoc-Asp-(Dmb)Gly-OH can be used, where a 2,4-dimethoxybenzyl (Dmb) group protects the amide bond.[5][9] This protecting group is removed during the final TFA cleavage.[5]
-
-
Issue 2: Racemization is observed when using microwave-assisted SPPS.
-
Root Cause: Elevated temperatures used in microwave-assisted SPPS can significantly accelerate the rate of aspartimide formation and subsequent racemization.[2][7]
-
Solutions:
-
Reduce Coupling Temperature: Lowering the microwave coupling temperature for the amino acid following the Asp residue can significantly limit racemization. For example, reducing the temperature from 80°C to 50°C has been shown to be effective for sensitive amino acids.[7][10]
-
Conventional Coupling for Sensitive Residues: Perform the coupling of the amino acid immediately following the Asp residue using conventional room temperature methods, while the rest of the synthesis is carried out using microwave assistance.[7][10]
-
Modify Deprotection for Microwave Synthesis: Use a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[10] Alternatively, using piperazine in place of piperidine can also reduce aspartimide formation under microwave conditions.[7][10]
-
Quantitative Data Summary
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation.
| Strategy | Peptide Sequence/Model | Reduction in Aspartimide Formation | Reference |
| Protecting Group: Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDGYI) | Reduced to only 0.1% per cycle, a significant improvement over Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH.[6] | [6] |
| Protecting Group: Fmoc-Asp(OBno)-OH | Teduglutide (Asp-Gly sequence) | Resulted in a 25% reduction of aspartimide formation compared to using Asp(OtBu).[1] | [1] |
| Deprotection Additive: 5% Formic Acid | Not specified | Has been shown to reduce aspartimide formation by 90% in certain cases.[2] | [2] |
| Protecting Group: Asp(ODie) vs Asp(OMpe) | Scorpion II model peptide | 2,3,4-trimethyl-3-pentyl ester (ODie) demonstrated comparable efficacy to 3-methyl-3-pentyl ester (OMpe) in preventing aspartimide formation.[1] | [1] |
Experimental Protocols
Protocol 1: Fmoc Deprotection with HOBt Additive
This protocol is recommended for sequences known to be susceptible to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.
-
Deprotection: Drain the DMF from the swollen resin. Add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
-
Proceed with the standard coupling protocol.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the coupling step for a sterically demanding Asp protecting group.
-
Deprotection: Perform the Fmoc deprotection of the N-terminal amino group on the resin (Protocol 1 is recommended).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Drain the wash solvent from the resin and add the activated amino acid solution.
-
Reaction: Agitate the reaction vessel for 1-2 hours. The coupling time may need to be extended compared to standard Fmoc-amino acids due to the steric bulk.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Visual Guides
Caption: Mechanism of Aspartic Acid Racemization via Aspartimide Formation.
Caption: Troubleshooting workflow for aspartimide-related byproduct formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Asp-OH in Peptide Synthesis
Welcome to the technical support center for troubleshooting side reactions associated with Fmoc-Asp-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the use of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS)?
A1: The most significant side reaction is the formation of aspartimide.[1][2][3][4][5][6] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide (B58015) ring.[1][3][4] This reaction is particularly prevalent under the basic conditions used for Fmoc deprotection, such as treatment with piperidine (B6355638).[1][3][7]
Q2: What are the consequences of aspartimide formation?
A2: Aspartimide formation can lead to a variety of undesirable byproducts, significantly complicating peptide purification and reducing the yield of the target peptide.[1][3] The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts.[1][3] Furthermore, the aspartimide ring can be hydrolyzed to reopen, yielding not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1] This reopening can also lead to racemization at the α-carbon of the aspartic acid residue.[1][2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: Sequences containing Asp-Gly, Asp-Ala, and Asp-Ser motifs are particularly prone to aspartimide formation.[1][4][8] The lack of steric hindrance in residues like glycine (B1666218) facilitates the cyclization reaction.[1][4]
Q4: How can I detect aspartimide formation and its related byproducts?
A4: The most common methods for detecting aspartimide and its byproducts are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Aspartimide formation often results in a mass decrease of 18 Da (loss of water) in the peptide, which can be detected by MS.[9] The various byproducts, such as α- and β-peptides and piperidides, can often be separated and identified by their different retention times in HPLC analysis.[3] However, some byproducts may co-elute with the target peptide, making detection and purification challenging.[3]
Troubleshooting Guide
Problem: My peptide synthesis is showing a significant peak with a mass of -18 Da from the expected product.
| Possible Cause | Recommended Solution |
| Aspartimide Formation | This mass loss is a strong indicator of aspartimide formation.[9] Optimize your synthesis conditions to minimize this side reaction. Consider using a milder base for Fmoc deprotection, such as 20% piperidine in DMF with an additive like 0.1 M HOBt, or explore alternative deprotection reagents.[8] For particularly problematic sequences, consider using a modified aspartic acid derivative with a bulkier side-chain protecting group.[3][10] |
Problem: My HPLC chromatogram shows multiple peaks around the main product peak, some of which have the same mass as the target peptide.
| Possible Cause | Recommended Solution |
| Aspartimide-derived byproducts | These peaks likely correspond to α- and β-aspartyl peptides and their epimers, which can be difficult to separate from the desired product due to similar masses and polarities. To confirm, collect the fractions and subject them to sequencing or tandem MS analysis. To prevent this, focus on minimizing aspartimide formation during synthesis by employing the strategies mentioned above. |
| Piperidide adducts | Peaks with a mass increase of +85 Da (or a difference of +67 Da from the aspartimide) may indicate the formation of piperidide adducts.[7] These are formed by the reaction of piperidine with the aspartimide intermediate.[1][3] Reducing the piperidine concentration or the deprotection time can help minimize the formation of these adducts. |
Strategies for Minimizing Aspartimide Formation
Several strategies can be employed to reduce the occurrence of aspartimide formation during peptide synthesis:
| Strategy | Description | Reference |
| Bulky Side-Chain Protecting Groups | Using aspartic acid derivatives with sterically hindering side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can significantly reduce aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.[3] | [3] |
| Backbone Protection | The use of a 2,4-dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the preceding amino acid can prevent the backbone amide from attacking the aspartic acid side chain.[3][8] | [3][8] |
| Modified Deprotection Conditions | Adding an acid, such as formic acid or acetic acid, to the piperidine deprotection solution can help suppress aspartimide formation.[11][12] Alternatively, using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can also be beneficial, although it may require optimization.[1] | [1][11][12] |
| Alternative Protecting Groups | For specific applications, using alternative side-chain protecting groups like allyl (OAll) esters, which can be removed under orthogonal conditions, can avoid the basic conditions that promote aspartimide formation.[13] | [13] |
Quantitative Data Summary
The following table summarizes the relative effectiveness of different aspartic acid derivatives in reducing aspartimide formation in a model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF.
| Aspartic Acid Derivative | Aspartimide Formation (% per cycle) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 1.1 | 15.2 | |
| Fmoc-Asp(OMpe)-OH | 0.4 | 5.8 | |
| Fmoc-Asp(OBno)-OH | 0.1 | 1.3 |
Experimental Protocols
Protocol 1: HPLC Analysis of Peptide Purity and Byproduct Identification
-
Sample Preparation: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Collect fractions corresponding to the major peaks for further analysis by mass spectrometry.
Protocol 2: Mass Spectrometry for Byproduct Characterization
-
Sample Preparation: Use the collected HPLC fractions or the crude peptide solution. Dilute the sample further with an appropriate solvent for MS analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range.
-
Analysis:
-
Identify the molecular weight of the target peptide.
-
Look for peaks corresponding to potential byproducts:
-
Aspartimide: [M-18+H]⁺
-
β-Aspartyl peptide: [M+H]⁺ (often co-elutes with the α-aspartyl peptide)
-
Piperidide adducts: [M+85+H]⁺
-
-
Visualizations
Caption: Mechanism of Aspartimide Formation and Subsequent Byproduct Generation.
Caption: Experimental Workflow for Byproduct Characterization.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Fmoc Deprotection for Reduced Aspartimide Formation
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of aspartimide formation during Fmoc-based SPPS.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate can subsequently be opened by a nucleophile (like piperidine (B6355638) or water) to yield not only the desired α-peptide but also the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. Both the α- and β-peptides can also undergo racemization at the α-carbon of the aspartic acid residue.[1][2][3]
Q2: Why is aspartimide formation a significant problem in peptide synthesis?
Aspartimide formation poses a major challenge in SPPS for several key reasons:
-
Difficult Purification: The resulting β-peptides and diastereomers are often challenging to separate from the target α-peptide using standard HPLC methods due to their similar physicochemical properties.[3][4]
-
Reduced Yield: The generation of these byproducts significantly lowers the overall yield of the desired peptide.[1][2]
-
Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they possess the same mass. This makes their detection by mass spectrometry difficult without careful analysis of fragmentation patterns.[3]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1][5]
-
Asp-Thr (D-T) [1]
-
Asp-Arg (D-R) [1]
The conformation of the peptide, solvent, temperature, and the base used for Fmoc deprotection also significantly influence the extent of this side reaction.[5]
Q4: How does temperature impact aspartimide formation?
Elevated temperatures significantly accelerate the rate of aspartimide formation.[1] This is a critical consideration in microwave-assisted SPPS, where higher temperatures are often employed to speed up coupling and deprotection steps. Careful optimization and lowering of the temperature during these steps are necessary to minimize this side reaction.[1]
Troubleshooting Guide
This guide addresses common issues related to aspartimide formation and provides strategies for mitigation.
Issue: Significant byproduct formation is observed in my Asp-containing peptide, suspected to be aspartimide-related.
Root Cause Analysis: The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step, which is typically performed with 20% piperidine in DMF.[2][5]
Solution 1: Modify Deprotection Conditions
The simplest approach to reduce aspartimide formation is to alter the Fmoc deprotection conditions.
-
Use a Weaker Base: Replacing piperidine with a weaker base can significantly reduce the rate of aspartimide formation.
-
5% Piperazine (B1678402) in DMF: Piperazine is a weaker base than piperidine and has been shown to be effective in suppressing aspartimide formation.[7]
-
Morpholine: While a weaker base that can minimize aspartimide formation, it may not be efficient for complete Fmoc removal in all sequences.[2][5]
-
Dipropylamine (DPA): DPA has been reported to strongly reduce aspartimide formation compared to piperidine, especially in high-temperature SPPS.[8]
-
-
Addition of an Acidic Additive: Adding a weak acid to the standard piperidine deprotection solution can buffer the basicity and reduce aspartimide formation.[1][9]
-
0.1 M Hydroxybenzotriazole (HOBt): Adding HOBt to the 20% piperidine in DMF solution can significantly reduce aspartimide formation.[1][7] However, HOBt is sold in a wetted form, introducing water which can act as a nucleophile.[7]
-
0.1 M 2,4-dinitrophenol (B41442) (DNP): An alternative acidic additive.[1]
-
Oxyma Pure: Ethyl 2-cyano-2-(hydroxyimino)acetate has been shown to be highly effective.[1]
-
Formic Acid: A 5% formic acid solution in the deprotection cocktail has been demonstrated to reduce aspartimide formation by up to 90% in certain cases.[1]
-
Solution 2: Utilize Sterically Hindered Asp Protecting Groups
The standard tert-butyl (OtBu) protecting group for the Asp side chain may not provide sufficient steric hindrance to prevent cyclization. Using bulkier protecting groups can physically block the formation of the succinimide ring.[1][7]
-
Fmoc-Asp(OMpe)-OH: The 3-methylpent-3-yl ester (OMpe) group offers more steric protection than OtBu.[1][10]
-
Fmoc-Asp(ODie)-OH: The 2,3,4-trimethyl-3-pentyl ester (ODie) provides even greater steric hindrance.[5]
-
Fmoc-Asp(OBno)-OH: This building block has been shown to reduce aspartimide formation to almost undetectable amounts in some sequences.[4]
Solution 3: Employ Backbone Protection
The most effective method to completely eliminate aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[5][7]
-
N-(2,4-dimethoxybenzyl) (Dmb) Group: Incorporating a Dmb group on the amide nitrogen of the amino acid following Asp prevents the nucleophilic attack required for aspartimide formation. This is often done by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH.[2][7] The Dmb group is cleaved during the final TFA cleavage from the resin.[2]
Quantitative Data Summary
The following tables summarize the effectiveness of different strategies in reducing aspartimide formation.
Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation in the Model Peptide VKDGYI
| Asp Protecting Group | % Aspartimide Formation (after 200 min treatment with 20% piperidine/DMF) |
| OtBu | High (exact % not specified) |
| OMpe | Reduced compared to OtBu |
| OBno | 0.1% per cycle |
Data sourced from comparative tests on the scorpion toxin II model peptide.[4]
Table 2: Comparison of Deprotection Reagents on Aspartimide Formation in Hexapeptide 1 at 60°C
| Deprotection Reagent | % Aspartimide Formation |
| Piperidine (PPR) | 17% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 25% |
| Dipropylamine (DPA) | Significantly reduced vs. PPR |
Data from a study on high-temperature SPPS.[8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes (often performed as 2 x 5-10 minute treatments).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[1][6]
Protocol 2: Fmoc Deprotection with DBU/Piperazine
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution (e.g., 2% DBU, 2% piperazine in DMF) to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[6]
Protocol 3: Fmoc Deprotection with an Acidic Additive
-
Prepare Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the solvent and add the prepared deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Troubleshooting workflow for reducing aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
Impact of coupling reagents on Fmoc-Asp-OH side reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the coupling of Fmoc-Asp-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue 1: Presence of Impurities with the Same Mass as the Target Peptide
-
Root Cause: A likely cause is the formation of aspartimide, a cyclic succinimide (B58015) intermediate, during Fmoc deprotection with piperidine (B6355638). This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, which is isomeric and often co-elutes during HPLC purification. Racemization at the α-carbon of the aspartic acid residue can also occur.[1][2][3]
-
Solutions:
-
Modify Deprotection Conditions: Add an acidic additive to the piperidine deprotection solution to buffer the basicity. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][4][5] Using a weaker base like piperazine (B1678402) instead of piperidine can also reduce aspartimide formation.[6]
-
Employ Sterically Hindered Protecting Groups: Utilize bulkier side-chain protecting groups for the aspartic acid residue, such as O-3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), to physically hinder the cyclization reaction.[2]
-
Backbone Protection: Protect the backbone amide nitrogen of the amino acid following the aspartic acid residue. Di- and tri-methoxybenzyl (Dmb/Tmb) groups can be used for this purpose.[7]
-
Issue 2: Low Coupling Efficiency of this compound
-
Root Cause: Steric hindrance from the side-chain protecting group of aspartic acid or the growing peptide chain can lead to incomplete coupling reactions.
-
Solutions:
-
Optimize Coupling Reagent: For sterically hindered couplings, high-potency uronium/aminium or phosphonium (B103445) salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimide-based reagents like DIC.[8][9]
-
Double Coupling: If monitoring of the coupling reaction (e.g., with a Kaiser test) indicates an incomplete reaction, a second coupling step can be performed.[8]
-
Increase Reaction Time and/or Temperature: Extending the coupling time or moderately increasing the temperature can help drive the reaction to completion, but caution is advised as this may also increase the risk of side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis involving aspartic acid. It is an intramolecular cyclization where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring. This is primarily catalyzed by the base (piperidine) used for Fmoc deprotection.[3][4] The resulting aspartimide is problematic because it can be cleaved by nucleophiles to yield a mixture of the desired α-peptide and the undesired β-peptide, which are difficult to separate. It can also lead to racemization of the aspartic acid residue.[1][4]
Q2: Which amino acid sequences are most prone to aspartimide formation?
A2: The sequence -Asp-Gly- is notoriously prone to this side reaction due to the lack of steric hindrance from the glycine (B1666218) residue.[2][4][7] Other sequences that show an increased propensity for aspartimide formation include -Asp-Asn-, -Asp-Ser-, and -Asp-Ala-.[2][7]
Q3: How do different coupling reagents impact aspartimide formation?
A3: While the primary cause of aspartimide formation is the base-catalyzed cyclization during Fmoc deprotection, the choice of coupling reagent can have an indirect impact. Highly efficient and rapid coupling reagents like HATU or HBTU can ensure the complete incorporation of the this compound residue, minimizing the exposure of the sensitive linkage to subsequent basic deprotection steps.[10][11] In contrast, slower coupling reactions might lead to incomplete couplings, requiring longer reaction times or recoupling, thereby increasing the overall time the peptide is exposed to basic conditions in subsequent cycles.
Q4: Can additives in the coupling reaction reduce side reactions?
A4: Yes, additives are crucial, especially when using carbodiimide (B86325) coupling reagents like DIC. Additives such as HOBt or Oxyma Pure react with the activated amino acid to form an active ester. This intermediate is more stable and less prone to racemization than the O-acylisourea intermediate formed with DIC alone.[1][12]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups in Mitigating Aspartimide Formation
| Protecting Group | Model Peptide Sequence | Treatment Conditions | % Aspartimide Formation (Relative) | % D-Asp Isomer | Reference |
| OtBu | VKDGYI | 20% Piperidine/DMF (200 min) | High | 9.1 | [2] |
| OMpe | VKDGYI | 20% Piperidine/DMF (200 min) | Reduced | 4.2 | [2] |
| OBno | VKDGYI | 20% Piperidine/DMF (200 min) | Significantly Reduced | 0.9 |
Data is illustrative and sourced from comparative studies on a model peptide prone to aspartimide formation. Actual percentages will vary depending on the specific sequence and synthesis conditions.
Table 2: Qualitative Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Class | Relative Coupling Efficiency | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | Very High | Fast reaction rates, effective for sterically hindered couplings.[9][10][11] | Higher cost, can lead to guanidinylation of the N-terminus if used in excess.[7] |
| HBTU | Uronium Salt | High | Well-established, good performance for routine synthesis.[9] | Less reactive than HATU for difficult sequences.[9] |
| PyBOP | Phosphonium Salt | High | Efficient, with low racemization.[8][12] | Can be less effective for highly hindered couplings compared to HATU.[8] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to Good | Cost-effective.[8] | Slower reaction times, potential for side reactions if HOBt is omitted.[8] |
| COMU | Uronium Salt | Very High | High efficiency, safer byproducts than HOBt/HOAt-based reagents.[8][10] | Newer reagent with potentially less extensive literature for specific applications.[8] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Asp(OR)-OH using HATU
-
Resin Preparation: Following Fmoc deprotection (e.g., with 20% piperidine in DMF), thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[8][9]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OR)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[8]
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.[13]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the reaction progress. If the test is positive (indicating free amines), the coupling is incomplete and a second coupling may be required.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 2: Coupling of Fmoc-Asp(OR)-OH using DIC/HOBt
-
Resin Preparation: As described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OR)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.[1]
-
Coupling: Add the Fmoc-Asp(OR)-OH/HOBt solution to the deprotected resin, followed by the addition of DIC (3 equivalents).[9]
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with HATU and may range from 2 to 4 hours, or even longer for difficult couplings.[1][8]
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pnas.org [pnas.org]
- 12. bachem.com [bachem.com]
- 13. merckmillipore.com [merckmillipore.com]
Strategies to improve the solubility of Fmoc-Asp-OH protected peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address solubility and synthesis challenges encountered with peptides containing Fmoc-protected Aspartic Acid (Fmoc-Asp-OH).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing Aspartic Acid residues often present challenges during Solid-Phase Peptide Synthesis (SPPS)?
Peptides incorporating Aspartic Acid, particularly with the standard tert-butyl (OtBu) side-chain protection, are prone to two main issues during Fmoc-SPPS:
-
On-Resin Aggregation: The growing peptide chains can self-associate through intermolecular hydrogen bonding, forming stable secondary structures like β-sheets. This aggregation hinders the access of reagents to the reaction sites, leading to poor solvation, incomplete couplings, and difficult Fmoc-deprotection steps.[1][2] Hydrophobic sequences are particularly susceptible to this issue.[2]
-
Aspartimide Formation: This is a significant side reaction where the peptide backbone nitrogen attacks the side-chain ester of the Asp residue. This intramolecular cyclization is catalyzed by the base (typically piperidine) used for Fmoc removal.[3][4] Aspartimide formation is especially common in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1] The resulting succinimide (B58015) ring can lead to a mixture of unwanted α- and β-peptides and racemization of the Asp residue, which are often difficult to separate from the target peptide.[3][5]
Q2: How can I identify if my peptide is aggregating on the resin?
Several signs during synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: Both coupling and Fmoc-deprotection steps may be sluggish or incomplete.
-
Real-time Monitoring: During automated synthesis, a broadening of the UV absorbance peak during the Fmoc-deprotection step is a strong indicator of aggregation.[2]
-
Physical Clumping: In manual synthesis, the resin may appear clumpy and not move freely in the solvent.
Q3: What are the first-line strategies to combat aggregation and improve difficult couplings?
When facing synthesis issues, start with simpler, less disruptive methods before moving to more complex solutions.
-
Solvent Choice: Switch from the standard N,N-Dimethylformamide (DMF) to a solvent with superior solvating properties like N-Methyl-2-pyrrolidone (NMP).[1][6] Adding Dimethyl sulfoxide (B87167) (DMSO) up to 25% can also help disrupt hydrogen bonding.[1][7]
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 40-60°C) can provide enough thermal energy to disrupt secondary structures and improve reaction kinetics.[2][8] Microwave peptide synthesizers are particularly effective for this.[1]
-
Physical Disruption: Sonication of the reaction vessel during coupling or deprotection can help break up resin clumps and improve reagent diffusion.[1]
Q4: Which additives can be used to disrupt on-resin peptide aggregation?
If solvent and temperature changes are insufficient, several additives can be employed to disrupt the hydrogen bonds responsible for aggregation.
-
Chaotropic Salts: Adding salts like LiCl, NaClO₄, or KSCN to the reaction mixture can disrupt organized secondary structures.[1][7] These are typically used in pre-coupling washes.
-
Detergents & "Magic Mixture": Nonionic detergents like Triton X-100 or the use of ethylene (B1197577) carbonate can be effective.[1] A powerful solvent system known as the "Magic Mixture" consists of DCM/DMF/NMP (1:1:1) and can be highly effective at solvating difficult sequences.[2][8]
Q5: Are there alternative side-chain protecting groups for Asp that improve synthesis success?
Yes, moving beyond the standard Fmoc-Asp(OtBu)-OH is a highly effective strategy, especially for sequences prone to severe aspartimide formation. Bulkier ester groups sterically hinder the intramolecular cyclization.
-
Bulky Ester Groups: Protecting groups like 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno) have been shown to significantly reduce aspartimide formation compared to OtBu.[5][9][10] Fmoc-Asp(OBno)-OH, in particular, reduces the side reaction to almost undetectable levels in many cases.[3]
-
Non-Ester-Based Groups: For complete elimination of aspartimide formation, non-ester-based protecting groups like cyanosulfurylides (CSY) can be used. These groups mask the carboxylic acid with a stable C-C bond and have the added benefit of improving peptide solubility.[11][12]
Q6: How can backbone protection help with aggregation and aspartimide formation?
Protecting the nitrogen atom of the peptide backbone is a powerful strategy that physically prevents the hydrogen bonding that leads to aggregation.
-
Hmb/Dmb Groups: Incorporating amino acids with a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen every 6-7 residues effectively disrupts β-sheet formation.[1][2] This strategy also completely prevents aspartimide formation at the modified site.[13]
-
Pseudoproline Dipeptides: Inserting pseudoproline dipeptides (derivatives of Ser or Thr) introduces a "kink" into the peptide backbone, disrupting secondary structures.[2][14] This is a proactive measure for long or known difficult sequences. The native residue is regenerated during the final acid cleavage.[2]
Troubleshooting Guides & Protocols
This section provides specific troubleshooting workflows and detailed experimental protocols to address common issues.
Troubleshooting Workflow: Poor Solubility & Aggregation
This decision tree provides a logical flow for diagnosing and solving aggregation-related synthesis problems.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of Peptides Containing Fmoc-Asp-OH
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of synthetic peptides containing Fmoc-Asp-OH and its derivatives. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the HPLC purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of peptides containing Aspartic Acid residues.
Problem 1: Presence of Multiple Impurity Peaks Close to the Main Product Peak
Possible Cause: A primary cause for impurities that are difficult to separate is the formation of aspartimide during the Fmoc-deprotection step in solid-phase peptide synthesis (SPPS). The cyclic aspartimide intermediate can hydrolyze to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, which often has a similar retention time in reversed-phase HPLC.[1][2][3] Racemization can also occur, further complicating the chromatogram.[3]
Solutions:
-
Modify Deprotection Conditions: Reduce the piperidine (B6355638) exposure time during Fmoc removal. Alternatively, using a weaker base like piperazine (B1678402) or adding 0.1 M HOBt to the piperidine solution can suppress aspartimide formation.[1][4]
-
Use Alternative Protecting Groups: Employing sterically bulkier side-chain protecting groups for Aspartic Acid can significantly hinder the formation of the cyclic intermediate.[4][5][6]
-
Backbone Protection: For particularly susceptible sequences (e.g., Asp-Gly), using a dipeptide with a backbone protecting group like 2,4-dimethoxybenzyl (Dmb) on the Gly residue can prevent aspartimide formation.[4][7]
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Cause: Poor peak shape is often a result of peptide aggregation on the HPLC column.[1] Peptides containing hydrophobic residues, including some protected amino acids, are prone to aggregation, especially at high concentrations. Suboptimal HPLC conditions, such as an inappropriate mobile phase or gradient, can also contribute to this issue.[1]
Solutions:
-
Optimize Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol (B130326) before diluting it with the initial mobile phase.[1]
-
Adjust HPLC Conditions:
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40°C) can improve peak shape by reducing viscosity and disrupting aggregation.[1]
-
Modify Mobile Phase: Increasing the concentration of Trifluoroacetic Acid (TFA) in the mobile phases can improve peak resolution.[8] Using a different organic modifier, such as isopropanol instead of acetonitrile, may also be beneficial for highly hydrophobic peptides.[1]
-
Optimize Gradient: Employ a shallower gradient to better separate the target peptide from closely eluting impurities.[9]
-
Problem 3: Low Peptide Recovery After Purification
Possible Cause: Low recovery can stem from several factors, including peptide precipitation in the HPLC system, irreversible binding to the stationary phase, or poor solubility of the crude peptide.[1]
Solutions:
-
Improve Solubility: If the peptide is poorly soluble in the initial mobile phase, prepare the sample in a solution containing a small amount of organic solvent or a chaotropic agent like guanidinium (B1211019) chloride.[1][9]
-
Prevent Irreversible Binding: Ensure the HPLC gradient reaches a high concentration of organic solvent (e.g., 95% acetonitrile) and include a high-organic wash step at the end of the run to elute any strongly bound peptides.[1]
-
Check for Precipitation: If precipitation is suspected, inspect the HPLC system for blockages. Modifying the sample diluent or the mobile phase composition can help maintain peptide solubility throughout the run.[1]
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that can occur during the Fmoc-deprotection step of peptide synthesis, particularly at Aspartic Acid residues.[5] The backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide. This intermediate can then reopen to yield the desired α-peptide, the isomeric β-peptide, or racemized products.[3] These byproducts often have very similar chromatographic properties to the target peptide, making them extremely difficult to remove by HPLC and compromising the purity and biological activity of the final product.[3][10]
Q2: Which Aspartic Acid side-chain protecting group should I use to minimize aspartimide formation?
A2: While the standard tert-Butyl (OtBu) protecting group is widely used, it is susceptible to aspartimide formation.[5] To reduce this side reaction, especially in problematic sequences, using bulkier protecting groups is recommended. The 5-n-butyl-5-nonyl (OBno) group has been shown to be highly effective at suppressing aspartimide formation compared to OtBu.[3][10]
Q3: What are the standard HPLC conditions for purifying peptides containing Fmoc-Asp(OtBu)-OH?
A3: A standard protocol for both analytical and preparative HPLC typically involves a C18 reversed-phase column.[1] The mobile phases commonly consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1][2] Detection is usually performed at 214 nm and 280 nm.[1] A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptide.[2]
Q4: How does the presence of TFA in the mobile phase affect purification?
A4: Trifluoroacetic acid (TFA) is used as an ion-pairing agent in reversed-phase HPLC for peptides.[9][11] It masks the charges on the peptide by forming ion pairs, which reduces peak tailing and improves peak shape and resolution.[9] While essential for good chromatography, residual TFA in the final lyophilized peptide can be toxic in biological assays and may need to be removed or exchanged for a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.[9][11][12]
Q5: My peptide is very hydrophobic. What special considerations should I take for its purification?
A5: Highly hydrophobic peptides can be challenging due to poor solubility and aggregation.[13] For sample preparation, dissolving the peptide in a strong solvent like trifluoroethanol before adding buffer may help.[13] During HPLC, using a C4 or C8 column, which is less hydrophobic than C18, can be beneficial.[9] Additionally, employing a shallower gradient and potentially using isopropanol as the organic modifier can improve separation and recovery.[1]
Data Presentation
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Structure | Key Feature | Efficacy in Preventing Aspartimide Formation |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, acid-labile protection. | Susceptible, especially in Asp-Gly or Asp-Asn sequences.[3][5] |
| 3-butyl-5-nonyl (OBno) | -CH(C₄H₉)(C₅H₁₁) | Increased steric hindrance. | Highly effective; significantly reduces aspartimide formation to almost undetectable levels in many cases.[3][10] |
| 2-phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | Highly acid-labile; can be removed with 1% TFA. | Offers an orthogonal strategy and can reduce aspartimide formation compared to allyl groups.[5][14] |
| Allyl (OAll) | -CH₂CH=CH₂ | Removable with Palladium catalysts; orthogonal to Fmoc and tBu strategies. | Susceptible to aspartimide formation when piperidine is used for Fmoc removal.[5][14] |
Experimental Protocols
Protocol 1: Standard HPLC Purification of a Peptide
-
Sample Preparation: a. Dissolve the lyophilized crude peptide in a minimal volume of a strong solvent such as DMSO.[1] b. Dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to a final concentration of 1-5 mg/mL.[1] c. Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å; 4.6 x 250 mm for analytical, 21.2 x 250 mm for preparative).[1]
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Flow Rate: 1 mL/min for analytical; 20 mL/min for preparative.[1]
-
Detection: UV at 214 nm and 280 nm.[1]
-
Column Temperature: 40°C.[1]
-
Gradient: A typical gradient involves a linear increase from 5% to 65% of Mobile Phase B over 30-60 minutes. This should be optimized based on the peptide's hydrophobicity.[2]
-
-
Fraction Collection and Analysis: a. Collect fractions corresponding to the main peptide peak.[1] b. Analyze the purity of each collected fraction using analytical RP-HPLC.[1] c. Pool the fractions that meet the desired purity level (e.g., >95%).[1]
-
Lyophilization: a. Freeze the pooled fractions at -80°C.[1] b. Lyophilize the frozen sample to obtain the purified peptide as a dry powder.
Protocol 2: Cleavage and Deprotection from Resin
This protocol is for cleaving the synthesized peptide from the resin and removing acid-labile side-chain protecting groups.
-
Resin Preparation: a. After the final coupling step in SPPS, remove the N-terminal Fmoc group using a 20% piperidine in DMF solution.[15] b. Wash the peptide-resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and methanol, then dry it under vacuum.[10]
-
Cleavage Cocktail Preparation: a. Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[1][10] For peptides containing sensitive residues like Trp or Met, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/TIS) may be necessary.[1]
-
Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[2] b. Stir the mixture at room temperature for 2-3 hours.[2]
-
Peptide Precipitation and Isolation: a. Filter the resin and collect the TFA filtrate.[10] b. Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.[2][10] c. Centrifuge the mixture to pellet the peptide.[10] d. Decant the ether and wash the peptide pellet two more times with cold ether to remove scavengers and organic byproducts.[10] e. Dry the crude peptide pellet under a stream of nitrogen or in a desiccator. The peptide is now ready for purification by HPLC.[10]
Visualizations
Caption: Troubleshooting logic for poor peak shape in HPLC purification.
Caption: General workflow for peptide synthesis, cleavage, and purification.
Caption: Simplified pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interanalyt.ru [interanalyt.ru]
- 8. Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. chem.uci.edu [chem.uci.edu]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of aspartimide-related impurities by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic in peptide synthesis?
Aspartimide formation is a common, base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue.[1] The process involves the backbone amide nitrogen, C-terminal to the Asp residue, attacking the side-chain carbonyl group. This attack forms a five-membered succinimide (B58015) ring, known as an aspartimide intermediate.[1]
This side reaction is a significant challenge in Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc strategy, for several reasons:[2][3]
-
Generation of Multiple Impurities: The aspartimide ring is unstable and can be opened by nucleophiles. Hydrolysis leads to the formation of not only the desired α-peptide but also an undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[1] Additionally, racemization can occur at the α-carbon of the Asp residue, leading to D-aspartyl peptides.[1][4] If piperidine (B6355638) is used for Fmoc deprotection, it can also attack the aspartimide ring, forming α- and β-piperidide adducts.[2][3]
-
Difficult Purification: The resulting β-peptides and diastereomers often have very similar physicochemical properties to the target α-peptide, making them difficult to separate using standard reversed-phase HPLC.[1][4] They may even co-elute with the desired product.[1][3]
-
Mass-Neutral Impurities: The α- and β-peptides are isomers, meaning they have the same molecular mass. This makes them indistinguishable by a single-stage mass spectrometry (MS) analysis alone.[1][5]
-
Altered Biological Activity: The structural changes introduced by the formation of β-peptides and racemized forms can significantly alter the peptide's conformation and, consequently, its biological activity.[1]
-
Reduced Yield: The conversion of the target peptide into these various byproducts leads to a lower overall yield of the desired product.[1][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the aspartic acid (Asp). The reaction is most prevalent when Asp is followed by a small, sterically unhindered amino acid.[1]
The most susceptible sequences include:
The Asp-Gly (D-G) motif is particularly notorious for its high susceptibility to this side reaction.[2][6]
Q3: How can I detect and characterize aspartimide-related impurities using mass spectrometry?
A combination of liquid chromatography and mass spectrometry (LC-MS) is the primary method for detection.
-
Initial MS Scan (MS1):
-
Aspartimide Intermediate: Look for a peak with a mass corresponding to a loss of water (-18.01 Da) from the parent peptide.[1][7] This intermediate is often transient.
-
Piperidine Adducts: If piperidine is used in synthesis, look for peaks corresponding to the parent peptide mass plus the mass of piperidine (+85.15 Da).
-
Isomeric Impurities (α/β-peptides): These will have the same mass as the target peptide.[1] Their presence is initially inferred from chromatography, where they may appear as closely eluting pre- or post-peaks to the main product peak.[1]
-
-
Tandem Mass Spectrometry (MS/MS):
-
MS/MS fragmentation is crucial for differentiating isomers that are indistinguishable by mass alone.[1] The fragmentation patterns of α- and β-aspartyl peptides differ. By examining the ratios of specific b and y ions around the modification site, one can distinguish between the isomers.[8]
-
Specialized fragmentation techniques like Electron Capture Dissociation (ECD) can also provide distinct fragmentation patterns for isoaspartyl (β-aspartyl) peptides compared to normal aspartyl peptides.[5]
-
Troubleshooting Guide
Issue: My mass spectrum shows a significant peak at [M-18], where M is the mass of my target peptide.
-
Possible Cause: This peak likely corresponds to the aspartimide intermediate, which is formed by the cyclization of the aspartic acid residue with the loss of a water molecule.[1][7]
-
Troubleshooting Steps:
-
Confirm the Sequence: Ensure the peak is indeed related to your peptide. Check the charge state and isotopic distribution.
-
Analyze Chromatogram: The aspartimide intermediate is often more hydrophobic and may elute later than the target peptide in reversed-phase HPLC.
-
Check for Hydrolysis Products: Look for corresponding peaks with the same mass as your target peptide [M]. The presence of these peaks alongside the [M-18] peak suggests the aspartimide is hydrolyzing back to the α- and β-peptide forms.[1]
-
Issue: I see one or more peaks in my HPLC chromatogram with the same mass as my target peptide, but they have different retention times.
-
Possible Cause: These are classic signs of isomeric impurities, most commonly the β-aspartyl peptide and potentially D-Asp diastereomers, which are formed from the hydrolysis of the aspartimide intermediate.[1][4] The β-peptide often elutes slightly earlier than the α-peptide in reversed-phase HPLC, though co-elution is also possible.[1]
-
Troubleshooting Steps:
-
Optimize HPLC Separation: Use a shallower gradient or a different buffer system to improve the chromatographic resolution between the isomers.[1]
-
Perform MS/MS Analysis: Isolate each isomeric peak and acquire MS/MS fragmentation spectra. Compare the fragmentation patterns. A shift in the relative intensities of b and y ions around the Asp residue can help distinguish the α- and β-isomers.[8]
-
Consider Enzymatic Digestion: Techniques like using the Asp-N endoproteinase can help identify the presence of isoaspartate (β-aspartate). Asp-N selectively cleaves the N-terminal side of aspartic acid residues but leaves isoaspartic acid linkages intact.[5] Comparing the digested sample to an undigested one can reveal the presence of the β-isomer.
-
Summary of Mass Shifts for Common Impurities
| Impurity | Mass Change (Da) | Description |
| Aspartimide Intermediate | -18.01 | Result of intramolecular cyclization and water loss.[1][7] |
| α-Aspartyl Peptide | 0 | The desired target peptide. |
| β-Aspartyl Peptide (iso-Asp) | 0 | Isomer formed from hydrolysis of the aspartimide ring.[1] |
| D-Aspartyl Peptide | 0 | Diastereomer formed via racemization of the aspartimide.[4] |
| α-Piperidide Adduct | +85.15 | Formed by piperidine attack on the α-carbonyl of the aspartimide.[2] |
| β-Piperidide Adduct | +85.15 | Formed by piperidine attack on the β-carbonyl of the aspartimide.[2] |
Experimental Protocols
Protocol: General LC-MS/MS Method for Peptide Impurity Analysis
This protocol provides a starting point for the analysis of peptides and their aspartimide-related impurities. Optimization will be required based on the specific peptide's properties.
-
Sample Preparation:
-
Dissolve the crude or purified peptide sample in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
-
Centrifuge the sample to pellet any insoluble material before injection.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is recommended to resolve isomers. For example:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B
-
35-40 min: 45% to 95% B
-
40-45 min: 95% B
-
45-50 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[7]
-
MS1 Scan: Scan a mass range appropriate for the expected m/z of the target peptide and its impurities (e.g., m/z 300-2000).
-
MS/MS Acquisition: Use a data-dependent acquisition (DDA) method. Set the instrument to trigger MS/MS scans on the most abundant precursor ions.
-
Include the expected m/z of the target peptide [M], the aspartimide intermediate [M-18], and piperidine adducts [M+85] in the precursor inclusion list.
-
Use Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) for fragmentation.
-
Set a dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
-
-
Data Analysis:
-
Process the data using appropriate software.
-
Extract ion chromatograms for the theoretical m/z values of the target peptide and expected impurities.
-
Analyze the MS/MS spectra to confirm peptide sequences and identify the specific sites of modification for isomeric impurities by comparing fragmentation patterns.[8]
-
Visualizations
Caption: Chemical pathway of aspartimide formation and subsequent side reactions.
Caption: Logical workflow for troubleshooting aspartimide-related impurities.
Caption: Experimental workflow for LC-MS/MS analysis of peptide impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
Technical Support Center: Fmoc-Asp-OH Stability and Side Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Fmoc-Asp-OH and the management of associated side reactions, particularly focusing on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using Fmoc-Asp(OtBu)-OH in peptide synthesis?
A1: The main stability issue is the formation of a succinimide (B58015) intermediate, known as aspartimide. This intramolecular cyclization is a base-catalyzed side reaction that occurs during the repetitive piperidine (B6355638) treatments for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS). Aspartimide formation can lead to several impurities, including the desired peptide, the beta-peptide, and racemized products, which are often difficult to separate.
Q2: How does temperature affect the stability of Fmoc-Asp(OtBu)-OH and the rate of aspartimide formation?
A2: Temperature is a critical factor influencing the rate of aspartimide formation. Elevated temperatures, particularly during the Fmoc-deprotection steps, can significantly accelerate this side reaction. While stable at room temperature, side reactions are more likely to occur at higher temperatures. For instance, studies on model peptides have shown a significant increase in the rate of aspartimide formation when the temperature is increased from -15°C to 0°C. High-temperature SPPS (e.g., at 60°C) can be particularly challenging when sequences contain aspartic acid.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
A3: The amino acid residue immediately following the aspartic acid in the sequence plays a crucial role. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.
Q4: What are the common byproducts of aspartimide formation?
A4: The aspartimide intermediate can undergo nucleophilic attack by piperidine (used for Fmoc deprotection) or water. This leads to the formation of a mixture of products, including the desired α-peptide, the isomeric β-peptide (isoaspartyl peptide), and their corresponding piperidide adducts. Racemization at the α-carbon of the aspartic acid residue can also occur.
Q5: How can I minimize aspartimide formation during my experiments?
A5: Several strategies can be employed to suppress aspartimide formation:
-
Use of sterically hindered protecting groups: Employing bulky side-chain protecting groups for aspartic acid, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, can sterically hinder the intramolecular cyclization.
-
Modified Fmoc-deprotection conditions: Adding an acidic modifier, such as formic acid, to the piperidine deprotection solution can help to buffer the basicity and reduce the rate of aspartimide formation.
-
Lowering the reaction temperature: Whenever possible, performing the Fmoc deprotection at a lower temperature can significantly slow down the rate of this side reaction.
-
Backbone protection: For particularly challenging sequences like Asp-Gly, using a dipeptide with a backbone protecting group on the glycine (B1666218) residue can prevent the nucleophilic attack required for aspartimide formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected peaks with the same mass as the target peptide in HPLC/LC-MS analysis. | Formation of isoaspartyl peptides (β-peptides) from the opening of the aspartimide ring. These isomers are often difficult to separate from the desired α-peptide. | Optimize the HPLC gradient and consider using a different column chemistry (e.g., a column with a different stationary phase) to improve separation. Employing analytical techniques like peptide mapping with enzymatic digestion can help identify and quantify the isoaspartyl content. |
| Multiple peaks observed in the chromatogram with masses corresponding to the peptide plus piperidine. | Formation of piperidide adducts due to the reaction of piperidine with the aspartimide intermediate. | Reduce the concentration of piperidine in the deprotection solution or shorten the deprotection time. The use of alternative, less nucleophilic bases for Fmoc removal can also be considered. |
| Low yield of the desired peptide, especially in sequences containing Asp-Gly. | High propensity for aspartimide formation in this specific sequence, leading to a significant portion of the product being converted to byproducts. | For Asp-Gly sequences, it is highly recommended to use a dipeptide building block with a backbone protection on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, to prevent the side reaction. |
| Increased levels of impurities when performing synthesis at elevated temperatures. | The rate of aspartimide formation is significantly accelerated at higher temperatures. | If high-temperature synthesis is necessary, consider using a more sterically hindered protecting group for the aspartic acid side chain. Alternatively, perform the Fmoc deprotection steps at a lower temperature while keeping the coupling steps at the elevated temperature. |
Quantitative Data on Temperature Effect
The following table summarizes the effect of temperature on aspart
Use of additives like HOBt to suppress aspartimide formation
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on suppressing aspartimide formation, a critical side reaction in Fmoc-based SPPS, with a focus on the use of additives like 1-Hydroxybenzotriazole (HOBt).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic?
A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs in peptides containing an aspartic acid (Asp) residue. The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring intermediate known as an aspartimide.[1][2] This reaction is particularly prevalent during the repeated basic conditions of Fmoc-deprotection using piperidine (B6355638) in Fmoc-SPPS.[3]
This side reaction is highly problematic for several reasons:
-
Difficult Purification: The aspartimide ring can be opened by nucleophiles (like water or piperidine), leading to a mixture of products, including the desired α-peptide, the undesired β-peptide (where the peptide chain continues from the side-chain carboxyl), and piperidide adducts.[2][4] The β-peptide is an isomer of the target peptide, making it extremely difficult to separate by standard purification techniques like HPLC.[1]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, which can lead to the formation of D-Asp containing peptides. These diastereomers are also challenging to separate from the desired product.
-
Reduced Yield: The formation of these various byproducts significantly lowers the overall yield of the target peptide.[1]
-
Mass-Neutral Impurities: Because the α- and β-peptides have the same mass, their presence is difficult to detect using mass spectrometry alone, potentially leading to impure final products.[1]
Q2: How does an additive like HOBt suppress aspartimide formation?
A2: HOBt (1-Hydroxybenzotriazole) acts as a buffering agent in the basic Fmoc deprotection cocktail (typically 20% piperidine in DMF).[5][6] The mechanism of suppression is attributed to its acidic nature (pKa ≈ 4.6).[5] By adding HOBt (typically at a concentration of 0.1 M) to the piperidine solution, the overall basicity of the medium is reduced.[4][7] This buffering effect decreases the undesired deprotonation of the backbone amide nitrogen, which is the initiating step for the nucleophilic attack on the Asp side chain.[5] While HOBt significantly reduces the rate of aspartimide formation, it may not eliminate it completely in highly susceptible sequences.[7]
Q3: What are the most common amino acid sequences prone to aspartimide formation?
A3: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences with sterically unhindered residues are most susceptible. The most problematic sequences include:
The Asp-Gly sequence is particularly notorious due to the lack of steric hindrance from the glycine (B1666218) residue, which allows for easier formation of the cyclic intermediate.[2][5]
Q4: Are there effective alternatives to HOBt?
A4: Yes, several alternatives to HOBt have been developed, some of which are more effective.
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive has a pKa similar to HOBt (4.60) and has been shown to be equally or even more effective at suppressing aspartimide formation.[5][8] It is also considered a safer alternative as it lacks the potentially explosive properties of anhydrous HOBt.[8]
-
Weaker Bases: Using a weaker base for Fmoc deprotection, such as piperazine (B1678402) or morpholine, can significantly reduce the rate of aspartimide formation compared to piperidine.[7][9] However, the trade-off can be slower or incomplete Fmoc removal, especially for difficult sequences.[2]
-
Acidic Additives: Adding a small amount of acid, such as formic acid, to the deprotection solution can also buffer the basicity and reduce the side reaction.[9]
Q5: How do temperature and solvent choice impact aspartimide formation?
A5: Temperature and solvent play a crucial role in the rate of aspartimide formation, even when additives are used.
-
Temperature: Higher temperatures accelerate the reaction rate. This is a critical consideration in microwave-assisted SPPS, where elevated temperatures can significantly increase the extent of aspartimide formation if not properly controlled.[10][11][12]
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are known to promote this side reaction.[5][10] The polarity of the solvent has a strong influence, with higher polarity generally leading to a higher propensity for aspartimide formation.[5][10] Ensuring the use of high-purity, anhydrous solvents is also important, as impurities can exacerbate the problem.[10]
Troubleshooting Guide
This guide addresses common issues encountered by researchers related to aspartimide formation.
Issue 1: Unexpected peak with the same mass as the target peptide in HPLC/LC-MS analysis.
-
Root Cause: This is a classic indicator of the presence of an isoaspartyl (β-aspartyl) peptide, a mass-isobaric byproduct of aspartimide formation.[13]
-
Recommended Solutions:
-
Modify Fmoc Deprotection: If not already doing so, add 0.1 M HOBt or 0.1 M Oxyma Pure to your 20% piperidine/DMF deprotection solution.[13]
-
Use Sterically Hindered Protecting Groups: For the Asp residue, replace the standard tert-butyl (OtBu) protecting group with a bulkier alternative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which can sterically hinder the intramolecular cyclization.[13]
-
Backbone Protection: For highly susceptible sequences (e.g., Asp-Gly), the most effective solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen completely prevents the initial nucleophilic attack.[9][13]
-
Issue 2: Significant peptide yield loss, especially for long sequences containing multiple Asp residues.
-
Root Cause: Each Fmoc deprotection step on a growing peptide chain containing Asp residues is an opportunity for aspartimide formation. The cumulative effect over many cycles can lead to a substantial loss of the desired product and the formation of multiple side products that are difficult to purify away.[3][9]
-
Recommended Solutions:
-
Implement Additives: Consistently use 0.1 M HOBt or Oxyma Pure in the deprotection solution for all steps after the first Asp residue is incorporated.[9]
-
Switch to a Weaker Base: Consider using 5% piperazine with 0.1 M HOBt in DMF, which has been shown to reduce aspartimide formation while maintaining reasonable deprotection efficiency.[11][12]
-
Optimize Temperature: If using heated methods, lower the temperature during the deprotection steps to minimize the rate of the side reaction.[12]
-
Issue 3: HOBt is not completely suppressing the side reaction in a highly susceptible Asp-Gly sequence.
-
Root Cause: The Asp-Gly sequence is exceptionally prone to aspartimide formation, and standard HOBt buffering may not be sufficient to eliminate it.[2][5]
-
Recommended Solutions:
-
Backbone Protection is Highly Recommended: This is the most robust solution. Use a pre-formed dipeptide with a backbone protecting group on the glycine, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. This provides complete prevention of the side reaction at that specific site.[9]
-
Use a Superior Asp Protecting Group: Fmoc-Asp(OBno)-OH has demonstrated exceptional performance in reducing aspartimide formation to negligible levels, even in the challenging Asp-Gly sequence.
-
Combine Strategies: Use a bulky side-chain protecting group on Asp in conjunction with a modified deprotection cocktail (e.g., piperazine/HOBt) for an enhanced protective effect.[13]
-
Quantitative Data Summary
The effectiveness of various strategies can be compared using model peptides. The following tables summarize representative data.
Table 1: Comparison of Deprotection Cocktails on Aspartimide Formation (Data is illustrative, based on findings from cited literature)
| Deprotection Cocktail | Model Peptide Sequence | Aspartimide-Related Impurities (%) | Reference |
| 20% Piperidine in DMF | VKDGYI | High (Sequence Dependent) | [2] |
| 20% Piperidine / 0.1M HOBt in DMF | VKDGYI | Significantly Reduced | [7][9] |
| 20% Piperidine / 1M Oxyma Pure in DMF | VKDGYI | Significantly Reduced | [5][8] |
| 5% Piperazine / 0.1M HOBt in DMF | Model 20mer | Reduced | [11][12] |
Table 2: Influence of C-Terminal Residue (X) in Asp(OtBu)-X Motif on Aspartimide Formation (Based on prolonged basic treatment studies to simulate multiple deprotection cycles)
| Residue (X) | Relative Rate of Aspartimide Formation | Reference |
| Gly | Very High | [4][5] |
| Asn(Trt) | High | [5] |
| Cys(Acm) | High (e.g., 27% in a model) | [5] |
| Arg(Pmc) | Moderate | |
| Cys(Trt) | Low (e.g., 5.5% in a model) | [5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with HOBt Additive
This protocol describes the manual procedure for removing the Fmoc protecting group while suppressing aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine in high-purity DMF. To this solution, add solid HOBt to a final concentration of 0.1 M. Ensure the HOBt is completely dissolved before use.[9][13]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine/0.1 M HOBt solution, ensuring the resin is fully submerged.
-
Agitation: Agitate the resin slurry gently for 10 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution. Add a fresh portion of the deprotection solution to the resin and agitate for another 10 minutes.
-
Washing: Drain the final deprotection solution. Wash the resin thoroughly with DMF (5-6 times, 1 minute each) to remove all traces of piperidine and byproducts. Follow with washes of an appropriate solvent (e.g., DCM) to prepare for the subsequent coupling step.[13]
Protocol 2: Analysis and Quantification of Aspartimide Formation by RP-HPLC
-
Sample Preparation: Cleave a small sample of the peptide-resin (e.g., 5-10 mg) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Analysis: Integrate the peak areas of the target peptide and all related impurities. Aspartimide-related impurities often elute close to the main product peak.[14] The percentage of each impurity can be calculated based on its relative peak area. For confirmation, collect fractions and analyze by LC-MS to identify mass-isobaric species (α- vs β-peptides) and piperidide adducts.[1]
Visualizations
Caption: Base-catalyzed aspartimide formation pathway and subsequent reactions.
Caption: A logical workflow for troubleshooting aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Alternative cleavage cocktails for peptides with Fmoc-Asp-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Asp-OH in peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing this residue.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with peptides containing Asp(OtBu) during Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary and most problematic side reaction is the formation of aspartimide.[1][2] This is an intramolecular cyclization reaction where the peptide backbone nitrogen attacks the side-chain ester of the aspartic acid residue. This reaction is catalyzed by the base (typically piperidine) used for Fmoc deprotection. Aspartimide formation can lead to several undesirable byproducts, including a mixture of α- and β-aspartyl peptides, racemization of the aspartic acid residue, and the formation of piperidide adducts.[2][3] Sequences that are particularly susceptible to this side reaction include Asp-Gly, Asp-Ala, and Asp-Ser.[4]
Q2: How can I detect aspartimide formation and its related byproducts in my crude peptide?
A2: Aspartimide formation and its subsequent byproducts can be identified by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Aspartimide formation results in the loss of a water molecule (a mass change of -18 Da) compared to the target peptide. The resulting α- and β-aspartyl peptides will have the same mass as the target peptide but can often be separated by analytical HPLC, appearing as distinct peaks close to the main product peak.[4]
Q3: I have confirmed aspartimide formation in my peptide synthesis. What strategies can I employ to minimize this side reaction?
A3: There are several effective strategies to suppress aspartimide formation, which can be implemented during the synthesis (Fmoc deprotection) stage. These include:
-
Use of Additives in the Deprotection Solution: Adding an acidic additive to the piperidine (B6355638) deprotection solution can help neutralize the basicity and reduce the rate of aspartimide formation. Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or small amounts of a weak organic acid like formic acid.[3][5][6]
-
Alternative Bases for Fmoc Deprotection: Using a weaker base than piperidine for the Fmoc deprotection step has been shown to reduce aspartimide formation. Piperazine in combination with HOBt is a viable alternative.[4]
-
Sterically Hindered Side-Chain Protecting Groups: Utilizing bulkier protecting groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization. Protecting groups like 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno) are significantly more resistant to aspartimide formation than the standard tert-butyl (OtBu) group.[4][7]
-
Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue can completely prevent aspartimide formation. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are effective for this purpose.[1][3]
Q4: Are there specific cleavage cocktails that are recommended for peptides containing Asp(OtBu) to minimize side reactions?
A4: While aspartimide formation primarily occurs during the basic Fmoc deprotection steps, the final cleavage from the resin is critical for obtaining a pure product. The choice of cleavage cocktail depends on the other amino acids present in your peptide sequence. For peptides containing Asp(OtBu) and other sensitive residues like Cys, Met, or Trp, a robust cleavage cocktail with a variety of scavengers is recommended.
Troubleshooting Guides & Data Presentation
Alternative Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial to prevent side reactions with other sensitive amino acid residues. Below is a table summarizing common cleavage cocktails.
| Reagent Name | Composition (v/v or w/v) | Target Application |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General purpose for peptides without highly sensitive residues like Cys or Met.[8][9] |
| TFA / TIS / H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A low-odor, general-purpose cocktail for peptides without sensitive residues.[10][11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing sensitive residues such as Cys, Met, or Trp.[8][10] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Effective for peptides with Arg residues protected by sulfonyl-based groups (Pmc, Pbf).[9][12] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt
This protocol describes a modified Fmoc deprotection step to suppress aspartimide formation during synthesis.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the piperidine/HOBt deprotection solution to the resin.
-
Agitate the mixture gently for 10 minutes.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and HOBt.
Protocol 2: Standard Cleavage with Reagent B
This protocol is a starting point for the cleavage of peptides containing Asp(OtBu) and other non-sensitive amino acids.
-
Resin Preparation:
-
After synthesis, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL per gram of resin) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Prepare a fresh cleavage cocktail of Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2 v/w/v/v). Use approximately 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Robust Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing Asp(OtBu) along with sensitive residues like Cys, Met, or Trp.
-
Resin Preparation: Follow the same procedure as in Protocol 2.
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail of Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/w/v/v/v). Use approximately 10-15 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling for 2-4 hours.
-
-
Peptide Isolation: Follow the same procedure as in Protocol 2.
Visualizations
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Side-Chain Protecting Groups for Aspartic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of a side-chain protecting group for aspartic acid (Asp) is a critical decision that significantly impacts the purity and yield of the final product. The primary challenge associated with the incorporation of Asp residues is the base-catalyzed formation of aspartimide, an intramolecular cyclization side reaction. This side reaction is particularly prevalent during the repeated piperidine (B6355638) treatments used for Fmoc group removal in solid-phase peptide synthesis (SPPS). Aspartimide formation can lead to a mixture of undesired byproducts, including α- and β-peptides, racemized products, and piperidide adducts, which are often difficult to separate from the target peptide. The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially problematic.
This guide provides a comparative analysis of commonly employed side-chain protecting groups for Asp, with a focus on their effectiveness in minimizing aspartimide formation. The performance of these protecting groups is evaluated based on experimental data from the synthesis of model peptides known to be susceptible to this side reaction.
Comparative Performance of Aspartic Acid Protecting Groups
The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester-based protecting groups for the β-carboxyl group of the Asp side chain. The rationale is that a bulkier group can physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus inhibiting the formation of the five-membered succinimide (B58015) ring. A clear trend is observed where larger and more sterically hindering protecting groups provide superior protection against aspartimide formation.
Here, we compare the performance of several key protecting groups:
-
Fmoc-Asp(OtBu)-OH (tert-Butyl ester): This is the standard and most widely used protecting group for aspartic acid. While effective in many cases, its relatively low steric hindrance makes it prone to significant aspartimide formation in challenging sequences. For instance, in the synthesis of the scorpion toxin II model peptide, the use of Asp(OtBu) can lead to high levels of aspartimide-related impurities.
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): The OMpe group offers a moderate increase in steric bulk compared to OtBu. This results in a notable improvement in the suppression of aspartimide formation.
-
Fmoc-Asp(OEpe)-OH (3-ethylpent-3-yl ester) and Fmoc-Asp(OPhp)-OH (4-n-propyl-4-heptyl ester): These protecting groups represent a further increase in steric hindrance. Research has shown that increasing the steric demand of the protecting group diminishes aspartimide formation.
-
Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): As one of the more recently developed bulky protecting groups, OBno provides excellent protection against aspartimide formation. Its large and flexible alkyl chains effectively shield the side-chain carbonyl, leading to very low levels of byproducts and racemization, even in problematic sequences. In the synthesis of the Asp-Gly containing peptide teduglutide, Asp(OBno) resulted in a 25% reduction in aspartimide formation compared to Asp(OtBu).
-
Fmoc-Asp(CSY)-OH (Cyanosulfurylide): This non-ester-based protecting group offers a fundamentally different approach. By masking the carboxylic acid as a stable C-C bonded ylide, it completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS. This makes it an excellent choice for the synthesis of exceptionally challenging peptides where even the bulkiest ester groups may not suffice. However, it necessitates an additional, orthogonal deprotection step using an oxidizing agent such as N-chlorosuccinimide (NCS).
Quantitative Data Summary
The following table summarizes the comparative performance of different Asp protecting groups in the synthesis of the scorpion toxin II peptide fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), a sequence highly prone to aspartimide formation.
| Protecting Group Strategy | Protecting Group Reagent | Aspartimide Formation (%) | D-Aspartate Formation (%) | Target Peptide Purity (%) | Advantages & Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | High | High | Low-Moderate | Advantage: Widely used and cost-effective. Disadvantage: Prone to high levels of aspartimide formation in sensitive sequences. |
| Increased Steric Hindrance | Fmoc-Asp(OMpe)-OH | Moderate | Moderate | Moderate-High | Advantage: Offers a significant improvement over OtBu. Disadvantage: May not be sufficient for the most challenging sequences. |
| Optimized Steric Hindrance | Fmoc-Asp(OBno)-OH | <1% | Very Low (<1%) | >90% | Advantage: Virtually eliminates aspartimide formation and racemization. Disadvantage: Higher relative cost. |
| Non-Ester Based | Fmoc-Asp(CSY)-OH | ~0% | Very Low | >95% | Advantage: Completely prevents aspartimide formation. Disadvantage: Requires an additional orthogonal deprotection step. |
Note: Data are representative values compiled from literature reports for comparative purposes. Actual results can vary depending on the specific peptide sequence, synthesis conditions, and analytical methods.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Model Peptide
This protocol describes the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH on a Rink Amide AM resin.
-
Resin and Scale:
-
Resin: Rink Amide AM resin (e.g., 0.5 mmol/g loading).
-
Scale: 0.1 mmol.
-
-
Fmoc-Deprotection:
-
Swell the resin in dimethylformamide (DMF).
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 7 minutes.
-
Wash the resin thoroughly with DMF, then isopropanol, and then DMF again.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: 4 equivalents of Fmoc-amino acid, 3.95 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
-
Aspartimide Formation Stress Test
This protocol is used to evaluate the stability of different Asp protecting groups under prolonged basic conditions, simulating a long peptide synthesis.
-
Synthesize the model peptide up to the coupling of the amino acid following the Asp residue (e.g., H-Asp(PG)-Gly-Resin).
-
After coupling and Fmoc deprotection of the final residue, wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.
-
After the treatment, wash the resin thoroughly with DMF and then DCM, and dry it under vacuum.
-
Cleave the peptide from the resin using the cleavage protocol described above.
-
Analyze the crude peptide by RP-HPLC to quantify the percentage of the desired peptide and the aspartimide-related byproducts.
Mandatory Visualization
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Workflow for selecting an Asp side-chain protecting group.
Conclusion and Recommendations
The prevention of aspartimide formation is a critical factor in the successful synthesis of peptides containing aspartic acid. While the standard O-tert-butyl protecting group is suitable for many applications, it often falls short when dealing with sequences that are prone to this side reaction. For such challenging syntheses, the use of sterically hindered protecting groups is strongly recommended.
-
For routine peptide synthesis with low risk of aspartimide formation, Fmoc-Asp(OtBu)-OH remains a viable and economical choice.
-
For sequences known to be problematic, bulky ester protecting groups such as Fmoc-Asp(OMpe)-OH and especially Fmoc-Asp(OBno)-OH offer a significantly enhanced level of protection and are advised for ensuring high purity and yield.
-
In cases where the complete elimination of aspartimide formation is paramount, such as in the synthesis of peptide-based active pharmaceutical ingredients, the non-ester-based Fmoc-Asp(CSY)-OH provides the most robust solution, despite the requirement of an additional orthogonal deprotection step.
Researchers should carefully evaluate the sequence of their target peptide and the desired level of purity to make an informed decision on the most appropriate side-chain protecting group for aspartic acid.
A Comparative Guide to HPLC Analysis for Quantifying Aspartimide Byproducts
For Researchers, Scientists, and Drug Development Professionals
The formation of aspartimide during peptide synthesis and storage is a critical quality attribute that demands accurate and robust analytical methods for its quantification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of aspartimide and its related byproducts, including isoaspartyl peptides and racemized species. Supported by experimental data, this document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Aspartimide Formation
Aspartimide formation is a common side reaction in peptide chemistry, particularly during solid-phase peptide synthesis (SPPS) using the Fmoc strategy.[1][2] It involves the intramolecular cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring.[3] This intermediate is susceptible to hydrolysis, which can yield the desired α-peptide, the isomeric β-peptide, and their respective D-amino acid-containing epimers.[1][4] The presence of these byproducts can be problematic as they are often difficult to separate from the target peptide and can impact the biological activity and safety of the final product.[2][3] The sequence of the peptide significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[3]
Analytical Techniques for Aspartimide Quantification
The primary analytical challenge in quantifying aspartimide byproducts lies in the separation of structurally similar isomers. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for this purpose. However, other methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis (CE), offer distinct advantages and can provide complementary information.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. While it is a powerful tool for purity analysis, the separation of aspartimide-related isomers, which often have very similar retention times to the parent peptide, can be challenging.[2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of impurities.[5] While the main peptide and its isoaspartyl byproduct have the same mass, LC-MS can distinguish the aspartimide intermediate, which has a mass difference of -18 Da due to the loss of a water molecule.[6] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the peptides and identify the specific site of modification.[7]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[8] This provides an orthogonal separation mechanism to RP-HPLC, making it particularly effective for resolving isomers that are difficult to separate by chromatography.[2][9] CE has been successfully applied to separate α- and β-aspartyl peptides as well as their diastereomers.[10]
Comparative Performance Data
The following table summarizes the performance of different analytical techniques in the context of aspartimide byproduct analysis. The data is compiled from various studies and is intended to provide a general comparison. Actual performance may vary depending on the specific peptide and experimental conditions.
| Analytical Technique | Principle of Separation | Resolution of Isomers | Throughput | Key Advantages | Key Limitations |
| RP-HPLC | Hydrophobicity | Moderate to Good | High | Robust, widely available, excellent for purity determination. | Co-elution of isomers can be a challenge.[2][4] |
| LC-MS | Hydrophobicity and Mass-to-Charge Ratio | Good to Excellent | High | Confident identification of aspartimide (-18 Da), structural elucidation via MS/MS.[5][7] | Isobaric isomers (α/β peptides) require chromatographic separation. |
| Capillary Electrophoresis (CE) | Charge-to-Size Ratio | Excellent | Moderate | Orthogonal separation mechanism to HPLC, superior resolution of isomers.[2][9] | Can be less robust than HPLC, lower loading capacity. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and CE analysis of aspartimide byproducts.
RP-HPLC Method for Aspartimide Quantification
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]
-
Gradient: A linear gradient tailored to the specific peptide, for example, 10-60% B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 40°C.[8]
-
Detection: UV at 220 nm.[8]
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.22 µm filter.
Capillary Electrophoresis Method for Isomer Separation
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length (40 cm to detector).[8]
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5. The low pH is generally effective for peptide separations.[4]
-
Voltage: 20-25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200-214 nm.
-
Sample Preparation: Dissolve the peptide sample in water or the BGE at a concentration of 0.1-0.5 mg/mL.
Method Validation Parameters
For quantitative analysis, it is essential to validate the analytical method. Key validation parameters include:
| Parameter | HPLC | CE |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL range.[3] | Typically in the low µg/mL range. |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range.[3] | Typically in the mid-to-high µg/mL range. |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
Note: These values are typical and can vary depending on the analyte and instrumentation.
Visualizing the Workflow and Aspartimide Formation
The following diagrams illustrate the aspartimide formation pathway and a typical analytical workflow for its quantification.
Caption: Pathway of aspartimide formation and subsequent hydrolysis.
References
- 1. biotage.com [biotage.com]
- 2. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of degradation products of aspartyl tripeptides by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Peptide Integrity: A Comparative Guide to Aspartic Acid Protection in Fmoc-SPPS
For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount. The incorporation of aspartic acid using Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS) presents a significant challenge due to the risk of aspartimide formation, a side reaction that can compromise peptide sequence integrity, yield, and purity. This guide provides an objective comparison of Fmoc-Asp(OtBu)-OH with alternative strategies, supported by experimental data, to aid in the selection of the most appropriate building block for successful peptide synthesis.
The primary pitfall during the incorporation of Fmoc-Asp(OtBu)-OH is the base-catalyzed formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[1][2] This intramolecular cyclization is triggered by the repeated exposure to piperidine (B6355638) during the Fmoc deprotection steps.[1] Aspartimide formation can lead to several undesirable byproducts, including the generation of β-aspartyl peptides and racemized α-aspartyl peptides, which are often difficult to distinguish and separate from the target peptide due to their similar retention times in HPLC and identical mass.[3] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.[1]
Comparative Analysis of Aspartic Acid Protecting Groups
To mitigate aspartimide formation, several alternative Fmoc-aspartic acid derivatives with sterically hindered side-chain protecting groups have been developed. This section compares the performance of the standard Fmoc-Asp(OtBu)-OH with these alternatives.
| Aspartic Acid Derivative | Rationale for Prevention | Reported Effectiveness in Preventing Aspartimide Formation | Key Considerations |
| Fmoc-Asp(OtBu)-OH | Standard protecting group with relatively low steric hindrance. | Low to Moderate.[4] Prone to aspartimide formation in susceptible sequences.[5] | The industry standard, but requires careful optimization for problematic sequences.[6] |
| Fmoc-Asp(OMpe)-OH | Increased steric bulk of the 3-methyl-3-pentyl (OMpe) group shields the side-chain carbonyl. | High.[7][8] More effective than OtBu at reducing aspartimide formation.[9] | Offers a good balance of protection and reactivity. |
| Fmoc-Asp(OEpe)-OH | Increased steric bulk of the 3-ethyl-3-pentyl (OEpe) group. | Very High.[10] | Provides significant steric hindrance to prevent cyclization. |
| Fmoc-Asp(OBno)-OH | Increased steric bulk of the 5-n-butyl-5-nonyl (OBno) group provides significant protection. | Very High. Reduced aspartimide formation to almost undetectable amounts for Asp-Asn and Asp-Arg sequences.[10][11] Increased target peptide content by 25% in a problematic sequence compared to Fmoc-Asp(OtBu)-OH.[11] | A highly effective but potentially more expensive option. |
| Fmoc-N-Me-Asp(OtBu)-OH | Steric hindrance from the N-methyl group on the peptide backbone directly blocks cyclization. | Very High.[4] Fundamentally prevents the cyclization reaction at the site of incorporation.[1] | Requires optimized and more potent coupling conditions due to steric hindrance.[5] May alter the biological activity of the peptide. |
Experimental Protocols
Accurate validation of peptide sequence integrity relies on robust analytical methods. Below are detailed protocols for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines a typical manual Fmoc-SPPS cycle.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HATU, HCTU; 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered amino acids like Fmoc-N-Me-Asp(OtBu)-OH, a double coupling may be necessary.[5]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.
-
Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Repeat: Repeat steps 2-7 for each amino acid in the sequence.
Peptide Cleavage and Deprotection
-
After the final synthesis cycle, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and gently agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the primary method for assessing peptide purity.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[12]
-
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[12]
-
Chromatographic Run:
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the target peptide is calculated as the percentage of the main peak area relative to the total area of all peaks. Aspartimide-related impurities often appear as pre- or post-peaks relative to the main peptide peak.
Mass Spectrometry (MS) Analysis
MS is used to confirm the molecular weight of the target peptide and to identify impurities.
-
Sample Preparation: The peptide sample can be analyzed directly from the HPLC eluent (LC-MS) or prepared separately by dissolving in an appropriate solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) is commonly used for peptides.
-
Mass Analysis: A high-resolution mass spectrometer is used to determine the accurate mass of the peptide.
-
Data Analysis:
-
Confirm the presence of the target peptide by matching the observed molecular weight with the theoretical mass.
-
Aspartimide formation results in a mass loss of 18 Da (loss of a water molecule) from the parent peptide.[14]
-
Subsequent hydrolysis of the aspartimide can lead to α- and β-peptides, which have the same mass as the target peptide but different retention times in HPLC.
-
Piperidine adducts, another potential byproduct, will show a mass increase corresponding to the addition of a piperidine molecule.
-
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing to confirm the amino acid sequence.[15]
-
Coupling: The N-terminal amino acid of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.[3]
-
Cleavage: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[3]
-
Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[3]
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence. This process is typically automated.[16]
Visualizing Key Processes
To better understand the chemical transformations and analytical workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Fmoc-Asp(OMpe)-OH [cem.com]
- 10. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Head-to-Head Battle: Fmoc-SPPS vs. Boc-SPPS for the Synthesis of Aspartic Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) presents a critical challenge due to the propensity for aspartimide formation, a side reaction that can significantly impact yield and purity. The two most established solid-phase peptide synthesis (SPPS) methodologies, Fmoc/tBu and Boc/Bzl, offer distinct advantages and disadvantages in mitigating this issue. This guide provides an objective, data-driven comparison to inform the selection of the optimal strategy for your synthetic needs.
The core of SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This process requires the temporary protection of the α-amino group of the incoming amino acid and the more permanent protection of reactive amino acid side chains. The fundamental difference between Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the chemical conditions for deprotection and final cleavage.[1]
The Fmoc (9-fluorenylmethyloxycarbonyl) strategy employs a base-labile α-amino protecting group, typically removed with piperidine (B6355638), and acid-labile side-chain protecting groups (e.g., tert-butyl), which are cleaved with trifluoroacetic acid (TFA).[2] In contrast, the Boc (tert-butyloxycarbonyl) strategy utilizes an acid-labile α-amino protecting group, removed with a moderate acid like TFA, while side-chain protecting groups (e.g., benzyl) require a much stronger and hazardous acid, such as hydrogen fluoride (B91410) (HF), for removal.[3][4]
Quantitative Performance Comparison
The choice between Fmoc and Boc strategies for Asp-containing peptides often involves a trade-off between the milder conditions of the Fmoc approach and the potential for reduced aspartimide formation under the acidic conditions of the Boc protocol. The following tables summarize key performance data.
| Parameter | Fmoc-SPPS | Boc-SPPS | Key Considerations |
| Typical Crude Purity (Asp-containing peptides) | Can be lower due to aspartimide-related impurities. | Generally higher for sequences prone to aspartimide formation. | Purity is highly sequence-dependent and influenced by the Asp-flanking residues. |
| Typical Overall Yield | Variable; can be significantly reduced by side reactions. | Often higher for problematic sequences due to less on-resin side product formation. | Yield is also dependent on the length and hydrophobicity of the peptide. |
| Aspartimide Formation | A major side reaction, especially for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[5] | Generally less pronounced during chain assembly due to acidic deprotection.[6] | Can still occur during the final strong acid cleavage in Boc-SPPS.[7] |
| Cleavage Conditions | Mild (TFA-based cocktails).[8][9] | Harsh (Anhydrous HF or other strong acids).[3][10] | Fmoc conditions are more compatible with sensitive modifications like phosphorylation and glycosylation.[11] |
| Automation Friendliness | High; UV monitoring of Fmoc deprotection allows for real-time feedback.[11] | Lower; requires specialized, corrosion-resistant equipment for HF cleavage.[3] | The hazardous nature of HF is a significant barrier to the widespread use of Boc-SPPS.[10] |
Table 1: General Performance Comparison of Fmoc-SPPS and Boc-SPPS for Asp-Containing Peptides
Aspartimide Formation in Fmoc-SPPS: The Impact of Side-Chain Protection
A critical factor in mitigating aspartimide formation in Fmoc-SPPS is the choice of the side-chain protecting group for aspartic acid. The standard tert-butyl (tBu) group can be insufficient for particularly problematic sequences. The use of bulkier protecting groups can sterically hinder the cyclization reaction.
| Fmoc-Asp Protecting Group | Peptide Sequence (Scorpion Toxin II Fragment) | % Aspartimide-Related Impurities | Reference |
| Fmoc-Asp(OtBu)-OH | Val-Lys-Asp-Gly -Tyr-Ile | High | [12] |
| Fmoc-Asp(OtBu)-OH | Val-Lys-Asp-Asn -Tyr-Ile | ~15% | [12] |
| Fmoc-Asp(OtBu)-OH | Val-Lys-Asp-Arg -Tyr-Ile | ~10% | [12] |
| Fmoc-Asp(OMpe)-OH | Val-Lys-Asp-Gly -Tyr-Ile | Moderate | |
| Fmoc-Asp(OMpe)-OH | Val-Lys-Asp-Asn -Tyr-Ile | ~5% | |
| Fmoc-Asp(OMpe)-OH | Val-Lys-Asp-Arg -Tyr-Ile | ~2% | |
| Fmoc-Asp(OBno)-OH | Val-Lys-Asp-Gly -Tyr-Ile | ~0.1%/cycle | [1] |
| Fmoc-Asp(OBno)-OH | Val-Lys-Asp-Asn -Tyr-Ile | Almost undetectable | [1] |
| Fmoc-Asp(OBno)-OH | Val-Lys-Asp-Arg -Tyr-Ile | Almost undetectable | [1] |
Table 2: Influence of Aspartic Acid Side-Chain Protection on Aspartimide Formation in Fmoc-SPPS. Data is based on the synthesis of the Scorpion toxin II fragment (VKDXYI) and prolonged exposure to piperidine to simulate multiple deprotection cycles.
Chemical Pathways and Experimental Workflows
The following diagrams illustrate the core chemical transformations in both Fmoc and Boc-SPPS, highlighting the critical aspartimide side reaction, and a generalized workflow for a comparative synthesis.
Figure 1: Comparative workflow of Fmoc-SPPS and Boc-SPPS highlighting the key deprotection and cleavage steps. The aspartimide side reaction pathway in Fmoc-SPPS is also depicted.
Figure 2: A logical workflow for a comparative experimental study of Fmoc-SPPS and Boc-SPPS for an Asp-containing peptide.
Experimental Protocols: Synthesis of Scorpion Toxin II Fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂)
The following protocols outline the synthesis of the Asp-Gly containing model peptide, a fragment of Scorpion Toxin II, using both Fmoc and Boc strategies.
Protocol 1: Fmoc-SPPS of H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂
1. Resin Preparation:
-
Start with Rink Amide resin (0.5 mmol/g loading). Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
-
Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the Asp residue, use Fmoc-Asp(OtBu)-OH or a more sterically hindered derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH to minimize aspartimide formation.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence (Ile, Tyr, Gly, Asp, Lys, Val).
3. Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection of the N-terminal Fmoc group, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc-SPPS of H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂
1. Resin Preparation:
-
Start with MBHA resin (0.5 mmol/g loading). Swell the resin in DCM for 1 hour in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (for each amino acid):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes (pre-wash). Drain and add fresh 50% TFA in DCM and agitate for 20 minutes. Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 5 minutes. Wash the resin with DCM (5x).
-
Coupling: In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the Asp residue, use Boc-Asp(OBzl)-OH.[13]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence (Ile, Tyr, Gly, Asp, Lys, Val).
3. Final Cleavage and Deprotection (Anhydrous HF):
-
Caution: This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel and add a scavenger mixture (e.g., p-cresol (B1678582) and p-thiocresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Allow the reaction to proceed at 0-5°C for 1-2 hours with stirring. To minimize aspartimide formation, it is crucial to keep the temperature at 5°C or lower.[4]
-
After the reaction, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether to the residue.
-
Filter the resin and wash the precipitated peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid) and lyophilize.
Conclusion and Recommendations
The choice between Fmoc-SPPS and Boc-SPPS for the synthesis of Asp-containing peptides is nuanced and project-dependent.
Fmoc-SPPS is the more widely used and accessible method due to its milder cleavage conditions and amenability to automation.[11] For many Asp-containing peptides, it provides satisfactory results. However, for sequences highly prone to aspartimide formation (e.g., Asp-Gly), the standard Fmoc-Asp(OtBu)-OH may lead to significant impurities. In such cases, the use of more sterically hindered protecting groups like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is strongly recommended to achieve acceptable purity and yield.[1]
Boc-SPPS remains a powerful tool for synthesizing "difficult" peptides, including those susceptible to aspartimide formation.[5] The acidic deprotection steps can suppress the base-catalyzed cyclization during chain elongation. However, the requirement for anhydrous HF for final cleavage is a major drawback due to its hazardous nature and the need for specialized equipment.[3][10]
For most routine applications, an optimized Fmoc-SPPS strategy with appropriate Asp side-chain protection offers the best balance of performance, safety, and convenience. For particularly challenging sequences where aspartimide formation remains a significant hurdle even with optimized Fmoc protocols, Boc-SPPS presents a viable, albeit more demanding, alternative. A thorough understanding of the underlying chemistry and potential side reactions of each method is crucial for the successful synthesis of high-quality Asp-containing peptides.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc-Asp(OtBu)-OH [cem.com]
- 13. peptide.com [peptide.com]
The Superior Efficacy of Sterically Hindered Fmoc-Asp(OBno)-OH in Preventing Aspartimide Formation During Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the formation of aspartimide-related impurities presents a significant challenge, often leading to reduced peptide purity and complex purification profiles. This guide provides a comprehensive comparison of sterically hindered aspartic acid protecting groups, with a primary focus on the efficacy of Fmoc-Asp(OBno)-OH against other common alternatives, supported by experimental data.
Aspartimide formation is a base-catalyzed intramolecular side reaction that is particularly prevalent during the repeated piperidine (B6355638) treatments required for Fmoc deprotection in SPPS.[1] This reaction is especially problematic for peptide sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2] The resulting succinimide (B58015) intermediate can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products, which can compromise the biological activity and overall quality of the synthesized peptide.
A key strategy to mitigate this side reaction is the use of sterically hindered protecting groups for the β-carboxyl group of the aspartic acid residue. By increasing the steric bulk around the side-chain carbonyl, the nucleophilic attack by the backbone amide nitrogen is effectively hindered.
Comparative Performance of Asp Protecting Groups
Experimental studies on model peptides known to be highly susceptible to aspartimide formation, such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), have demonstrated the superior performance of the 5-n-butyl-5-nonyl (OBno) protecting group compared to the standard tert-butyl (OtBu) and the 3-methylpent-3-yl (OMpe) groups.[3]
| Protecting Group | Model Peptide Sequence | Treatment Conditions | Desired Peptide (%) | Aspartimide-Related Impurities (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | Low | High | [3] |
| Fmoc-Asp(OMpe)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | Moderate | Moderate | [3] |
| Fmoc-Asp(OBno)-OH | VKDGYI | 20% Piperidine/DMF (200 min) | >90% | <1% | [4] |
| Fmoc-Asp(OtBu)-OH | (Gly²)-GLP-2 (33mer) | Standard Fmoc SPPS | - | Target peptide increased by 25% with OBno | |
| Fmoc-Asp(OBno)-OH | (Gly²)-GLP-2 (33mer) | Standard Fmoc SPPS | High | Negligible |
Experimental Protocols
To objectively evaluate the efficacy of different Asp protecting groups, a standardized experimental workflow is crucial. The following protocols are based on methodologies cited in the literature for the synthesis and analysis of the scorpion toxin II model peptide.[5]
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (4 equivalents) using a suitable coupling reagent such as HBTU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 1-2 hours. The specific Fmoc-Asp(PG)-OH derivative is incorporated at the desired position.
-
Washing: Wash the resin with DMF and dichloromethane (B109758) (DCM).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2 hours.
Aspartimide Formation Stress Test
To simulate the cumulative effect of repeated deprotection cycles in a long synthesis, an extended piperidine treatment is performed.[5]
-
After coupling the amino acid following the Asp residue, wash the peptidyl-resin with DMF.
-
Treat the resin with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature.
-
Wash the resin extensively with DMF and DCM and dry.
-
Cleave the peptide from the resin as described in the general SPPS protocol.
-
Analyze the crude peptide by HPLC to quantify the desired peptide and aspartimide-related byproducts.
Key Concepts and Workflows
The following diagrams illustrate the mechanism of aspartimide formation and a general workflow for comparing Asp protecting groups.
References
Unveiling the Superiority of Pseudoproline Dipeptides in Aspartimide-Prone Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of aspartimide impurities represents a significant hurdle, leading to challenging purification processes and reduced yields of the target peptide. This guide provides a comprehensive evaluation of pseudoproline dipeptides as a robust solution to this problem, comparing their performance against other common strategies and furnishing detailed experimental data and protocols to support their implementation.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc-deprotection. This side reaction leads to the formation of a succinimide (B58015) ring, which can subsequently rearrange to form difficult-to-separate β-aspartyl peptides and racemized products. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being notoriously problematic.[1]
To combat this challenge, several strategies have been developed. This guide will focus on a comparative analysis of the following methods:
-
Standard Fmoc-Asp(OtBu)-OH: The conventional approach, often serving as a baseline for comparison.
-
Bulky Aspartic Acid Side-Chain Protecting Groups: Employing sterically hindered protecting groups to physically obstruct the cyclization reaction.
-
Modified Fmoc-Deprotection Conditions: Altering the basic deprotection cocktail to reduce the rate of aspartimide formation.
-
Backbone Protection: Modifying the amide nitrogen of the residue following the Asp to prevent its participation in the cyclization.
-
Pseudoproline Dipeptides: Incorporating a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring structure to effectively mask the susceptible amide bond.
Comparative Performance Analysis
The following tables summarize the quantitative data on the effectiveness of various strategies in preventing aspartimide formation. The data is compiled from studies on model peptides known to be highly susceptible to this side reaction, providing a clear comparison of the available methods.
Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group Strategy | % Aspartimide Formation (Asp-Gly sequence) | Key Advantages | Key Disadvantages |
| Standard O-tert-butyl (OtBu) | ~50-70% | Commercially available, well-established. | High propensity for aspartimide formation. |
| Bulky Ester: O-3-methylpent-3-yl (OMpe) | ~10-20%[1] | Significant reduction in aspartimide formation.[2] | Higher cost, potential for steric hindrance in coupling. |
| Bulky Ester: O-2-benzyloxynorbornyl (OBno) | <5%[3] | Excellent suppression of aspartimide formation. | Highest cost among bulky esters, significant steric bulk. |
Data represents typical values under standard Fmoc-SPPS conditions with piperidine-based deprotection.[4]
Table 2: Comparison of Different Aspartimide Prevention Strategies
| Strategy | % Aspartimide Formation | Key Advantages | Key Disadvantages |
| Modified Deprotection (20% Piperidine (B6355638), 0.1 M HOBt in DMF) | Significantly Reduced | Simple modification to standard protocol. | Does not completely eliminate aspartimide formation.[1] |
| Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH) | ~0%[5][6] | Complete suppression of aspartimide formation. | Sequence-dependent (requires a following Gly), dipeptide can be costly. |
| Pseudoproline Dipeptide (e.g., Fmoc-Asp(OtBu)-Ser(ψPro)-OH) | ~0% | Complete suppression of aspartimide formation, improves peptide solubility and coupling efficiency. [7] | Higher cost of dipeptide building block. |
The Decisive Advantage of Pseudoproline Dipeptides
As evidenced by the comparative data, pseudoproline dipeptides stand out as a highly effective, and often superior, method for preventing aspartimide formation. By temporarily introducing a "kink" in the peptide backbone, they not only block the cyclization reaction but also disrupt peptide aggregation, a common challenge in the synthesis of long and hydrophobic sequences.[7] This dual functionality leads to higher purity crude products and improved overall synthesis yields.
Experimental Protocols
To facilitate the adoption of these strategies, detailed experimental protocols for each of the key methods are provided below.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH (Control)
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Coupling:
-
Pre-activate a solution of Fmoc-Asp(OtBu)-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Capping (Optional): Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF to cap any unreacted amines.
Protocol 2: Coupling of a Bulky Side-Chain Protecting Group (e.g., Fmoc-Asp(OBno)-OH)
The protocol is identical to Protocol 1, with the substitution of Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH in the coupling step. Note that due to the steric bulk, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.[8]
Protocol 3: Modified Fmoc-Deprotection with HOBt Additive
-
Resin Swelling: As in Protocol 1.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine and 0.1 M HOBt in DMF for 10 minutes. Repeat once.[8]
-
Washing and Coupling: Proceed as in Protocol 1.
Protocol 4: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
-
Resin Swelling and Initial Deprotection: As in Protocol 1.
-
Dipeptide Coupling:
-
Pre-activate a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2 eq.) and HATU (1.5-2 eq.) in DMF with the addition of DIEA (3-4 eq.) for 1-2 minutes.[9]
-
Add the activated dipeptide solution to the resin and allow the coupling to proceed for 2-4 hours. The acylation of the secondary amine can be slower.[9]
-
-
Washing and Subsequent Cycles: Proceed as in Protocol 1. The Dmb group is removed during the final TFA cleavage.[5]
Protocol 5: Incorporation of a Pseudoproline Dipeptide
-
Resin Swelling and Initial Deprotection: As in Protocol 1.
-
Pseudoproline Dipeptide Coupling:
-
Pre-activate a solution of the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Asp(OtBu)-Ser(ψPro)-OH) (1.5 eq.), HATU (1.45 eq.), and DIPEA (3 eq.) in DMF.
-
Add the activated solution to the resin and agitate for 1-2 hours.
-
-
Washing and Subsequent Cycles: Proceed as in Protocol 1. The pseudoproline ring is cleaved during the final TFA cleavage, regenerating the native serine or threonine residue.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and experimental workflows.
References
- 1. biotage.com [biotage.com]
- 2. Fmoc-Asp(OMpe)-OH [cem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-asp(otbu)-(dmb)gly-oh (900152-72-9) for sale [vulcanchem.com]
- 6. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Confirming the Absence of Aspartimide Formation: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic peptides is paramount. A common and troublesome side reaction during solid-phase peptide synthesis (SPPS) is the formation of aspartimide, a cyclic intermediate that can lead to the formation of β-aspartyl peptides and other related impurities. These isomers are often difficult to separate from the target peptide and can significantly impact biological activity. This guide provides a comparative overview of mass spectrometric methods to confidently confirm the absence of aspartimide formation, complete with experimental protocols and data presentation.
Detecting the Undetectable: The Challenge of Aspartimide Impurities
Aspartimide-related impurities pose a significant analytical challenge because the primary products, α- and β-aspartyl peptides, are isomers. This means they have the identical mass, rendering them indistinguishable by standard mass spectrometry (MS) alone.[1] Furthermore, the cyclic aspartimide intermediate is transient and corresponds to a mere loss of a water molecule (-18 Da) from the parent peptide, which can sometimes be overlooked or mistaken for a different modification.[1]
Effective confirmation of the absence of these impurities relies on a combination of meticulous chromatographic separation and sophisticated mass spectrometric techniques, particularly tandem mass spectrometry (MS/MS).
Comparison of Mass Spectrometric Methods for Aspartimide Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying aspartimide-related impurities. The choice of fragmentation technique in MS/MS is critical for differentiating between the isomeric α- and β-aspartyl peptides.
| Mass Spectrometric Method | Principle | Advantages | Disadvantages | Throughput | Sensitivity |
| Collision-Induced Dissociation (CID) | Fragmentation of precursor ions by collision with an inert gas. | Widely available on most mass spectrometers; effective for generating backbone fragment ions (b- and y-ions). | Can sometimes produce similar fragmentation patterns for isomers, requiring careful data analysis. | High | Moderate to High |
| Higher-Energy C-trap Dissociation (HCD) | A type of collision-induced dissociation performed in an Orbitrap mass analyzer, providing high-resolution fragment ion spectra. | Produces high-resolution and accurate mass fragment ion data, aiding in confident identification. | Primarily available on Orbitrap-based instruments. | High | High |
| Electron-Transfer Dissociation (ETD) | Fragmentation is induced by transferring an electron to the precursor ion, leading to cleavage of the peptide backbone. | Can provide complementary fragmentation information to CID/HCD, particularly for larger peptides and those with labile post-translational modifications. | Can be less efficient for smaller, highly charged peptides. Requires specialized instrumentation. | Moderate | Moderate to High |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Separates ions based on their size, shape, and charge in the gas phase before mass analysis. | Can separate isomeric peptides that are not resolved by chromatography, providing an additional dimension of separation. | Not as widely available as standard LC-MS/MS. | Moderate | Moderate to High |
Experimental Protocol: LC-MS/MS Analysis for Aspartimide Impurities
This protocol outlines a general workflow for the analysis of a synthetic peptide to confirm the absence of aspartimide formation and related impurities.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to determine the optimal concentration for LC-MS/MS analysis, typically in the range of 1-10 µg/mL.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 50% Mobile Phase B over 30 minutes. A shallow gradient is often beneficial for separating closely eluting isomers.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS and MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected peptide mass (e.g., m/z 300-2000).
-
MS/MS Fragmentation:
-
Method: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions.
-
Fragmentation Technique: Employ CID or HCD as the primary fragmentation method. If available, ETD can provide complementary data.
-
Collision Energy: Optimize the collision energy to achieve good fragmentation of the peptide backbone.
-
Look for Diagnostic Ions:
-
Aspartimide Intermediate: Search for a precursor ion with a mass 18 Da lower than the expected peptide mass.
-
Isomeric Peptides: Compare the MS/MS fragmentation patterns of peaks with the same precursor mass as the target peptide. Differences in the relative intensities of b- and y-ions can distinguish between α- and β-aspartyl peptides.
-
-
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., vendor-specific software, Proteome Discoverer, MaxQuant).
-
Extracted Ion Chromatograms (XICs): Generate XICs for the expected mass of the target peptide and the potential aspartimide intermediate (-18 Da).
-
MS/MS Spectral Comparison: Manually inspect and compare the MS/MS spectra of any potential isomeric peaks with the spectrum of the main peptide peak. Differences in fragmentation patterns are indicative of structural isomers.
Visualizing the Workflow and Aspartimide Formation Pathway
To better illustrate the analytical process and the chemical transformation involved in aspartimide formation, the following diagrams are provided.
Caption: Workflow for LC-MS/MS analysis to confirm the absence of aspartimide.
Caption: Aspartimide formation pathway leading to isomeric impurities.
By employing a systematic approach that combines high-resolution chromatography with advanced mass spectrometric fragmentation techniques, researchers can confidently verify the absence of aspartimide-related impurities, ensuring the quality and reliability of their synthetic peptides for downstream applications.
References
A Comparative Guide to the Kinetics of Fmoc-Asp-OH Coupling Reactions in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of aspartic acid residues presents a significant challenge. The use of the standard Fmoc-Asp(OtBu)-OH building block is often complicated by a notorious side reaction: aspartimide formation.[1][2] This intramolecular cyclization, occurring under the basic conditions of Fmoc deprotection, can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides and racemized products, ultimately compromising the yield and purity of the target peptide.[3][4][5]
This guide provides an objective comparison of Fmoc-Asp-OH derivatives with alternative side-chain protecting groups designed to mitigate this side reaction. We present supporting experimental data on the reduction of aspartimide formation and discuss the influence of coupling reagents and reaction monitoring on achieving successful synthesis outcomes.
Performance Comparison of Aspartic Acid Protecting Groups
The primary strategy to minimize aspartimide formation involves increasing the steric bulk of the side-chain protecting group, which physically hinders the intramolecular cyclization.[6][7] The following data, derived from studies on the classic scorpion toxin II model peptide (H-Val-Lys-Asp-Xxx-Tyr-Ile-OH), compares the performance of different protecting groups after prolonged treatment with 20% piperidine (B6355638) in DMF to simulate numerous deprotection cycles.[1][2]
Table 1: Comparison of Aspartimide-Related Byproducts and Chiral Purity
| Protecting Group | Asp Residue Inserted as | Sequence (Xxx) | Target Peptide (%) | Aspartimide (%) | β-Aspartyl Peptide (%) | D-Asp (%) | Impurity Formation (% per cycle) |
| OtBu | Fmoc-Asp(OtBu)-OH | Gly | 23.3 | 2.1 | 68.7 | 13.9 | 1.43 |
| Asn(Trt) | 88.7 | 0.8 | 6.7 | 3.5 | 0.12 | ||
| Arg(Pbf) | 90.1 | 0.3 | 4.8 | 2.5 | 0.10 | ||
| OMpe | Fmoc-Asp(OMpe)-OH | Gly | 58.4 | 1.1 | 35.8 | 9.0 | 0.54 |
| Asn(Trt) | 96.0 | 0.2 | 1.8 | 1.0 | 0.04 | ||
| Arg(Pbf) | 97.2 | 0.1 | 1.1 | 0.8 | 0.03 | ||
| OBno | Fmoc-Asp(OBno)-OH | Gly | 90.5 | 0.1 | 5.6 | 1.1 | 0.10 |
| Asn(Trt) | 98.7 | <0.1 | 0.5 | 0.3 | 0.01 | ||
| Arg(Pbf) | 99.1 | <0.1 | 0.3 | 0.2 | 0.01 |
Data adapted from comparative tests on the VKDXYI peptide sequence where resin-bound peptides were treated with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[1][2]
The data clearly demonstrates that increasing the steric bulk of the protecting group from tert-butyl (OtBu) to 3-methylpent-3-yl (OMpe) and further to 5-n-butyl-5-nonyl (OBno) significantly reduces the formation of aspartimide and β-aspartyl peptides, particularly in the challenging Asp-Gly sequence.[1][7][8] This suppression of side reactions also leads to a marked improvement in chiral stability, as evidenced by the lower percentage of D-Asp detected.[1][2]
Influence of Coupling Reagents
While the choice of side-chain protection is paramount, the coupling reagent also plays a role, especially for sterically hindered amino acids.[9] Highly reactive reagents are necessary to ensure efficient peptide bond formation.
Table 2: Qualitative Comparison of Common Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Relative Reactivity | Key Considerations |
| HATU | Aminium Salt | Very High | Highly effective for hindered couplings; rapid activation.[9] |
| HBTU/HCTU | Aminium Salt | High | Effective and commonly used alternatives to HATU.[9] |
| PyBOP | Phosphonium (B103445) Salt | High | Offers high efficiency for sterically demanding couplings.[9] |
| DIC/Oxyma | Carbodiimide/Additive | High | A modern, effective, and non-explosive alternative to DIC/HOBt.[10][11] |
For particularly difficult sequences, uronium/aminium (e.g., HATU) and phosphonium (e.g., PyBOP) salt-based reagents are generally preferred due to their high reactivity.[9]
Visualizing the Chemical and Experimental Pathways
To better understand the processes involved in this compound coupling, the following diagrams illustrate the key chemical reactions and a typical experimental workflow for kinetic analysis.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Crude Peptides Synthesized with Fmoc-Asp-OH and Its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical, non-negotiable aspect of preclinical research and development. This guide provides an objective comparison of purity profiles for crude peptides synthesized using the standard Fmoc-Asp(OtBu)-OH versus alternative aspartic acid derivatives. We present supporting experimental data, detailed analytical protocols, and visual representations of key chemical pathways and workflows to aid in the selection of optimal building blocks for solid-phase peptide synthesis (SPPS).
The incorporation of aspartic acid into a peptide sequence using the standard Fmoc-Asp(OtBu)-OH derivative is frequently associated with a significant side reaction: aspartimide formation.[1][2] This cyclization reaction, catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine), can lead to a variety of impurities, including α- and β-peptide linkages and racemization, which are often difficult to separate from the target peptide.[2][3] These impurities can compromise the biological activity and safety profile of the final peptide therapeutic.
To address this challenge, a range of alternative Fmoc-Asp derivatives with bulkier or modified side-chain protecting groups have been developed. This guide focuses on a comparative analysis of crude peptide purity when using Fmoc-Asp(OtBu)-OH against three such alternatives: Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OEdp)-OH, and Fmoc-Asp(OBno)-OH.
Comparative Purity Analysis
The purity of crude peptides synthesized with different Fmoc-Asp derivatives is directly impacted by the propensity of each derivative to undergo aspartimide formation. The following table summarizes the comparative performance of these derivatives in the synthesis of a model peptide, Scorpion toxin II (VKDXYI), where the residue following aspartic acid was varied to assess sequence-dependent effects. The data is based on treating the resin-bound peptides with 20% piperidine (B6355638) in DMF for an extended period to simulate multiple deprotection cycles.
| Fmoc-Asp Derivative | Protecting Group | % Target Peptide (X=N) | % Aspartimide & Related Byproducts (X=N) | % Target Peptide (X=R) | % Aspartimide & Related Byproducts (X=R) | % Target Peptide (X=G) | % Aspartimide & Related Byproducts (X=G) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | 75.2% | 24.8% | 85.1% | 14.9% | 44.0% | 56.0% |
| Fmoc-Asp(OMpe)-OH | 1-(4-Methoxyphenyl)ethyl (OMpe) | 94.5% | 5.5% | 96.8% | 3.2% | 76.0% | 24.0% |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl (Bno) | >99% | <1% | >99% | <1% | 90.0% | 10.0% |
Data compiled from studies on Scorpion toxin II model peptides.[3][4]
As the data indicates, the use of bulkier side-chain protecting groups significantly reduces the extent of aspartimide formation, leading to a higher percentage of the target peptide in the crude product. Fmoc-Asp(OBno)-OH, in particular, demonstrates a remarkable ability to suppress this side reaction, even in the most challenging Asp-Gly sequences.[3]
Key Impurities in Crude Peptides from Fmoc-Asp-OH Synthesis
Beyond aspartimide-related products, several other types of impurities can be present in crude peptide preparations:
-
Truncated or Deletion Sequences : Resulting from incomplete coupling or deprotection steps.[5][6]
-
Protecting Group Adducts : Fragments of protecting groups that remain attached to the peptide.[7]
-
Diastereomers : Epimerization at the α-carbon of amino acid residues can occur, particularly for histidine and cysteine.[8]
-
Oxidized Peptides : Methionine and cysteine residues are susceptible to oxidation.[7]
-
Solvent and Scavenger Adducts : Residuals from the synthesis and cleavage process.[7][9]
Experimental Protocols
Accurate purity assessment relies on robust analytical techniques. The following are standard protocols for the analysis of crude synthetic peptides.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for determining the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[5][10]
-
Sample Preparation : Dissolve the lyophilized crude peptide in 0.1% trifluoroacetic acid (TFA) in water to a concentration of 1 mg/mL.[5] Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[5]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[11]
-
Mobile Phase A : 0.1% TFA in water.[11]
-
Mobile Phase B : 0.1% TFA in acetonitrile.[11]
-
Gradient : A typical linear gradient is 5% to 65% Mobile Phase B over 30 minutes.[11]
-
Flow Rate : 1.0 mL/min.[11]
-
Detection : UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues).[11]
-
Data Analysis : Purity is calculated by dividing the peak area of the desired peptide by the total area of all observed peaks.[12]
Protocol 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[5][13]
-
Sample Preparation : Dissolve the peptide sample in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 10 pmol/µL.[5]
-
Instrumentation : Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[11]
-
Data Acquisition : Acquire the mass spectrum in the appropriate mass range for the expected peptide.[5]
-
Data Analysis : Compare the observed molecular weight to the theoretically calculated mass of the peptide.[5] This confirms the identity of the main peak in the HPLC chromatogram.
Protocol 3: Amino Acid Analysis (AAA)
Amino Acid Analysis is used to determine the amino acid composition and concentration of a peptide sample.[9]
-
Hydrolysis : The peptide is hydrolyzed into its constituent amino acids, typically using 6N HCl at 110°C for 24 hours.
-
Derivatization : The hydrolyzed amino acids are derivatized to make them detectable. The AccQ-Tag™ method is a common UPLC-based technique.[9]
-
Separation and Quantification : The derivatized amino acids are separated by UPLC and quantified by comparing their peak areas to those of a known standard.[9]
-
Data Analysis : The relative ratios of the amino acids should match the theoretical composition of the target peptide.[14]
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the key chemical pathway of aspartimide formation and the general workflows for peptide synthesis and purity analysis.
Caption: Aspartimide formation pathway during Fmoc-SPPS.
Caption: Workflow for peptide synthesis and purity assessment.
Conclusion
The selection of the appropriate this compound derivative is a critical determinant of the purity of the crude peptide product. While Fmoc-Asp(OtBu)-OH is the conventional choice, it presents a significant risk of aspartimide formation, leading to complex crude peptide mixtures and challenging purification processes. For sequences known to be susceptible to this side reaction, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is strongly recommended.[2][3] The enhanced purity of the crude peptide not only simplifies downstream purification but also increases the overall yield of the desired product, ultimately accelerating drug development timelines and ensuring the integrity of research findings. Rigorous analytical characterization using a combination of RP-HPLC, mass spectrometry, and amino acid analysis is essential to confirm the purity, identity, and composition of the final peptide product.[5][9][12]
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. jpt.com [jpt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. apexpeptidesupply.com [apexpeptidesupply.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Manual vs. Automated Synthesis of Peptides with Fmoc-Asp-OH
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, reducing the overall yield and purity of the target peptide. The choice between manual and automated solid-phase peptide synthesis (SPPS) for incorporating Fmoc-Asp-OH can have a profound impact on the success of the synthesis. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in selecting the optimal approach.
Performance Comparison: Manual vs. Automated Synthesis
The decision between manual and automated peptide synthesis involves a trade-off between control, throughput, and cost. Manual synthesis offers a high degree of flexibility for real-time adjustments and troubleshooting, which can be crucial for complex sequences. In contrast, automated synthesis provides high reproducibility and throughput, minimizing hands-on time and operator-dependent variability.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data for a direct comparison of manual and automated SPPS for a peptide containing this compound. It is important to note that the outcomes are highly dependent on the specific peptide sequence and the optimization of the synthesis protocols.[4]
Table 1: General Comparison of Manual and Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized in parallel) |
| Hands-on Time | High (constant operator involvement) | Low (primarily for setup and cleavage) |
| Reproducibility | Lower, operator-dependent | High, machine-controlled precision |
| Initial Cost | Low (basic laboratory glassware) | High (requires investment in a synthesizer) |
| Flexibility | High (easy to modify protocols and use non-standard reagents) | Moderate to High (dependent on the synthesizer's software and hardware) |
Table 2: Performance Comparison for a Hypothetical Asp-Containing Peptide
| Parameter | Manual Synthesis | Automated Synthesis |
| Crude Purity | 60-85% (highly dependent on operator skill and protocol) | 75-95% (with optimized protocols) |
| Overall Yield | 40-70% | 50-80% |
| Aspartimide Formation | Can be significant without optimized protocols; highly variable | Can be minimized with precise temperature and reagent delivery control |
| Synthesis Time (per peptide) | Slower (multiple hours per coupling cycle)[1] | Faster (can be under an hour per cycle)[1] |
Key Considerations for Synthesizing Peptides with this compound
The primary challenge when incorporating this compound is the formation of a five-membered ring aspartimide intermediate, which is catalyzed by the basic conditions of the Fmoc deprotection step (typically using piperidine). This intermediate can then be opened by nucleophiles to yield a mixture of the desired α-peptide and the undesired β-peptide, and can also lead to racemization.[5]
Strategies to minimize aspartimide formation are crucial for both manual and automated synthesis and include:
-
Use of sterically hindered side-chain protecting groups: Replacing the standard tert-butyl (OtBu) group with bulkier groups like 3-methylpent-3-yl (OMpe) or 2-phenylisopropyl (OPp) can physically block the formation of the aspartimide ring.
-
Modification of deprotection conditions: Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution can lower the basicity and reduce the rate of aspartimide formation.
-
Reduced temperature: Performing the deprotection step at a lower temperature can significantly decrease the rate of this side reaction. This is a key advantage of some automated synthesizers that offer temperature control.[6][7]
-
Backbone protection: The use of a dipeptide containing a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the amino acid following the aspartic acid can prevent aspartimide formation.
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a hypothetical peptide containing an Asp-Gly sequence, which is particularly prone to aspartimide formation.
Protocol 1: Manual Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin in 2 mL of dimethylformamide (DMF) in a fritted syringe for 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF containing 0.1 M HOBt to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Fmoc-Asp(OtBu)-OH):
-
In a separate vial, pre-activate Fmoc-Asp(OtBu)-OH (3 equivalents) with HCTU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in 1 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (B109758) (DCM) (3 x 2 mL).
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Add 2 mL of a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Protocol 2: Automated Solid-Phase Peptide Synthesis
1. Synthesizer Setup:
-
Load the appropriate amino acid vials, reagent bottles (DMF, 20% piperidine with 0.1 M HOBt, activator solution, etc.), and the reaction vessel with Rink Amide resin into the automated peptide synthesizer.
2. Synthesis Program:
-
Create a synthesis protocol that includes the following steps for each cycle:
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Deliver the deprotection solution and allow it to react for a specified time (e.g., 2 x 10 minutes). If available, set the reaction temperature to room temperature or below.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Coupling: Deliver the pre-activated amino acid solution to the reaction vessel and allow the coupling reaction to proceed for a specified time (e.g., 45-60 minutes).
-
Washing: Wash the resin with DMF.
-
3. Post-Synthesis:
-
Once the automated synthesis is complete, the synthesizer will perform a final wash.
-
The peptide-resin is then manually removed from the synthesizer for cleavage and deprotection as described in step 6 of the manual protocol.
Mandatory Visualization
Caption: Workflow for a single coupling cycle in manual solid-phase peptide synthesis.
Caption: General workflow for automated solid-phase peptide synthesis.
Caption: Signaling pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. benchchem.com [benchchem.com]
- 4. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in Peptide Synthesis: Benchmarking Novel Protecting Groups Against the Standard Fmoc-Asp(OtBu)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting group for aspartic acid is a critical decision that can significantly impact peptide purity and yield. The industry standard, Fmoc-Asp(OtBu)-OH, is widely used but notoriously susceptible to aspartimide formation, a side reaction that plagues syntheses of sensitive peptide sequences. This guide provides an objective comparison of emerging protecting groups designed to overcome this challenge, supported by experimental data to inform your selection process.
The primary drawback of the conventional tert-butyl (OtBu) ester side-chain protection for aspartic acid is its vulnerability to base-catalyzed intramolecular cyclization.[1][2] This reaction, particularly prevalent during the repeated piperidine (B6355638) treatments required for Fmoc group removal in SPPS, leads to the formation of a succinimide (B58015) ring intermediate known as an aspartimide. This intermediate can then undergo nucleophilic attack, resulting in a mixture of desired α-peptides, undesired β-peptides, and racemized products, all of which complicate purification and can compromise the biological activity of the final peptide.[3] The risk of aspartimide formation is especially high in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[2][4]
In response to this persistent challenge, researchers have developed several alternative strategies. These primarily include the use of sterically hindered side-chain protecting groups, non-ester-based protection, and backbone amide protection. This guide will compare the performance of these alternatives against the standard Fmoc-Asp(OtBu)-OH.
Comparative Performance of Aspartic Acid Protecting Groups
The effectiveness of various protecting groups in minimizing aspartimide formation has been evaluated in numerous studies, often using the synthesis of model peptides known to be prone to this side reaction, such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH).[3] The following table summarizes the quantitative data from such studies, showcasing the percentage of desired peptide versus aspartimide-related byproducts.
| Protecting Group Strategy | Derivative | % Desired Peptide | % Aspartimide Byproducts | % D-Aspartate Formation* | Key Advantages & Disadvantages |
| Standard | Fmoc-Asp(OtBu)-OH | High (in non-problematic sequences) | High (in problematic sequences) | High | Advantage: Cost-effective and widely used.[5] Disadvantage: High propensity for aspartimide formation.[2] |
| Bulky Ester Side-Chain Protection | Fmoc-Asp(OMpe)-OH | Significantly Improved | Moderate | Moderate | Advantage: Offers a notable reduction in aspartimide formation compared to OtBu.[6] Disadvantage: Higher cost than OtBu. |
| Fmoc-Asp(OEpe)-OH | High | Low | Not widely reported | Advantage: Provides a dramatic reduction in aspartimide formation.[6] Disadvantage: Higher cost. | |
| Fmoc-Asp(OPhp)-OH | Very High | Very Low | Not widely reported | Advantage: Excellent suppression of aspartimide formation due to increased steric bulk.[7] Disadvantage: Higher cost. | |
| Fmoc-Asp(OBno)-OH | Very High | Negligible | Very Low | Advantage: Virtually eliminates aspartimide formation, even in challenging sequences.[3][5] Disadvantage: Highest cost among bulky esters. | |
| Non-Ester Side-Chain Protection | Fmoc-Asp(CSY)-OH | Very High | ~0% | Very Low | Advantage: Completely prevents aspartimide formation by masking the carboxylic acid as a stable ylide.[5][8] Disadvantage: Requires an additional orthogonal deprotection step with an oxidizing agent (e.g., NCS).[5] |
| Backbone Amide Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Very High | Negligible | Not applicable | Advantage: Prevents aspartimide formation by protecting the backbone amide nitrogen.[9][10] Disadvantage: Limited to specific dipeptide sequences and higher cost. |
Note: The presented values are representative and aggregated from studies on challenging peptide sequences for comparative purposes. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and duration of exposure to basic conditions.
Experimental Protocols
To provide a framework for evaluating these protecting groups, a general experimental workflow for the synthesis and analysis of a model peptide is outlined below. The scorpion toxin II fragment, H-Val-Lys-Asp-Gly-Tyr-Ile-OH, serves as a well-established model for these comparative studies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) and swell it in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for a standardized period (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the aspartic acid position, the specific protected derivative being tested (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OBno)-OH, etc.) will be used.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Final Washing: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and methanol, and then dry it under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes most common side-chain protecting groups, including OtBu and the bulky ester groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Analyze the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to quantify the desired peptide and any byproducts.
Protocol 3: Special Deprotection for Fmoc-Asp(CSY)-OH
For peptides synthesized using Fmoc-Asp(CSY)-OH, an additional on-resin deprotection step is required before the final cleavage.
-
CSY Deprotection: After the full peptide has been assembled, treat the resin-bound peptide with a solution of an electrophilic halogenating agent, such as N-chlorosuccinimide (NCS), in an aqueous solvent system to convert the cyanosulfurylide back to a carboxylic acid.[11]
-
Washing: Thoroughly wash the resin to remove the deprotection reagents.
-
Final Cleavage: Proceed with the standard cleavage protocol as described in Protocol 2.
Visualizing the Workflow and Key Challenge
To better understand the experimental process and the critical step where aspartimide formation occurs, the following diagrams have been generated.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of aspartimide formation and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asp-OH
Essential protocols for the safe handling and disposal of Fmoc-Asp-OH are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, offering clarity on operational and disposal plans to foster a secure research environment.
Fmoc-L-Asp(OtBu)-OH, a derivative of the amino acid aspartic acid, is a white to light yellow crystalline powder commonly utilized in solid-phase peptide synthesis. While not classified as a hazardous substance, adherence to proper safety protocols is paramount to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or in solution, a comprehensive suite of personal protective equipment is required to create a barrier between the researcher and the chemical.
Minimum PPE Requirements:
-
Eye Protection: Safety glasses with side-shields are mandatory to protect against accidental splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. It is advisable to inspect gloves for any perforations before use and to employ proper removal techniques to avoid skin contact.
-
Body Protection: A lab coat or gown should be worn to protect the skin and clothing from spills.
-
Respiratory Protection: When weighing or transferring the solid powder, a dust mask (NIOSH-approved N95 or equivalent) is necessary to prevent inhalation of fine particles.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure and ensure the accuracy of your experimental work.
Step 1: Preparation and Engineering Controls
-
Work in a well-ventilated area. A chemical fume hood is the most suitable location for handling the solid powder to minimize the dispersion of dust.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, clear the workspace of any unnecessary items to prevent contamination and create an organized working environment.
Step 2: Weighing and Transferring the Solid
-
To minimize the generation of airborne dust, avoid pouring the powder directly from the bottle.
-
Use a spatula to carefully transfer small amounts of the powder to a weighing vessel.
-
Keep the container of this compound closed when not in use to prevent accidental spills.
Step 3: Dissolving the Solid
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process generates heat, use appropriate glassware and handle with care.
Step 4: Post-Handling Procedures
-
After handling, decontaminate the work surface using a wet cleaning method or a HEPA-filtered vacuum. Dry sweeping should be avoided as it can re-aerosolize fine particles.
-
Thoroughly wash your hands with soap and water after removing your gloves.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name ("this compound").
-
Store waste containers in a designated, secure area away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the disposal of the chemical waste through a licensed chemical destruction facility or a certified hazardous waste management company.[1]
-
It is the responsibility of the waste generator to ensure that the disposal method complies with all applicable local, regional, and national regulations.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value |
| Melting Point | 133°C (lit.) |
| Boiling Point | 207°C (lit.) |
| Physical State | White to light yellow crystal powder |
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
